molecular formula C7H6BrNO2 B1355233 Methyl 6-bromopicolinate CAS No. 26218-75-7

Methyl 6-bromopicolinate

Cat. No.: B1355233
CAS No.: 26218-75-7
M. Wt: 216.03 g/mol
InChI Key: SGNCOKUHMXLGAH-UHFFFAOYSA-N
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Description

Methyl 6-bromopicolinate>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNCOKUHMXLGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584623
Record name Methyl 6-bromopyridine-2-carboxylate
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26218-75-7
Record name Methyl 6-bromo-2-pyridinecarboxylate
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Record name Methyl 6-bromopyridine-2-carboxylate
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Record name 6-Bromopicolinic acid methyl ester
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Foundational & Exploratory

An In-Depth Technical Guide to Methyl 6-Bromopicolinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 26218-75-7

This technical guide provides a comprehensive overview of methyl 6-bromopicolinate, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, reactivity, and applications.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] Its key physical and chemical properties are summarized in the table below, providing essential data for reaction planning and execution.

PropertyValueReference(s)
CAS Number 26218-75-7[2]
Molecular Formula C₇H₆BrNO₂[2][3]
Molecular Weight 216.03 g/mol [2][4]
Melting Point 92-96 °C[4][5]
Boiling Point 289.7 ± 20.0 °C at 760 mmHg[2][5]
Density 1.579 ± 0.06 g/cm³[2][3]
Solubility Soluble in Methanol (B129727)[3]
Appearance White to pale pink to pale brown to yellow crystalline powder or needles[3]

Synthesis and Experimental Protocol

This compound is commonly synthesized from 6-bromopicolinic acid via Fischer esterification.

Synthesis Pathway

The synthesis involves the reaction of 6-bromopicolinic acid with methanol in the presence of an acid catalyst, typically sulfuric acid or hydrochloric acid, under reflux conditions.

G cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions cluster_product Product 6-Bromopicolinic_Acid 6-Bromopicolinic Acid Reaction_Mixture Reaction_Mixture 6-Bromopicolinic_Acid->Reaction_Mixture Methanol Methanol Methanol->Reaction_Mixture H2SO4 Sulfuric Acid (catalyst) H2SO4->Reaction_Mixture Reflux Reflux Reflux->Reaction_Mixture Methyl_6-bromopicolinate This compound Reaction_Mixture->Methyl_6-bromopicolinate Esterification

Caption: Synthesis of this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is a representative procedure for the synthesis of this compound:

  • Reaction Setup: Dissolve 6-bromopicolinic acid (6.000 g) in methanol (180 mL) containing concentrated hydrochloric acid.[3]

  • Catalyst Addition and Reflux: Add sulfuric acid (2 mL) to the mixture and heat to reflux for 4 hours.[3]

  • Work-up: Upon completion, cool the reaction mixture to approximately 0°C and concentrate it.[3]

  • Neutralization: Add ammonia (B1221849) (4.8 mL) to the concentrated mixture.[3]

  • Isolation: Evaporate the resulting solution to yield a white solid residue.[3]

  • Purification: Dissolve the white solid in a mixture of dichloromethane (B109758) (100 mL) and brine (100 mL). Separate the organic layer, dry it with magnesium sulfate, and evaporate the solvent to obtain the pure methyl 6-bromo-2-pyridinecarboxylate. This process typically yields a high purity product (e.g., 6.300 g, 98% yield).[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.

Chemical Shift (δ)MultiplicityIntegrationAssignment
4.00 ppms3H-OCH₃
7.66-7.74 ppmm2HPyridine (B92270) ring protons
8.07-8.13 ppmm1HPyridine ring proton

Solvent: CDCl₃, Frequency: 400 MHz[3]

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Its pyridine core is a common scaffold in many biologically active compounds.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of the pyridine ring serves as a handle for various cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Heck reactions. These reactions are fundamental in constructing complex molecular architectures found in many pharmaceutical agents.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Methyl_6-bromopicolinate This compound Suzuki Suzuki-Miyaura Coupling (with Boronic Acids/Esters) Methyl_6-bromopicolinate->Suzuki Stille Stille Coupling (with Organostannanes) Methyl_6-bromopicolinate->Stille Heck Heck Coupling (with Alkenes) Methyl_6-bromopicolinate->Heck Biaryl_Compounds Biaryl Compounds Suzuki->Biaryl_Compounds Forms C(sp²)-C(sp²) bond Coupled_Products_Stille Various Coupled Products Stille->Coupled_Products_Stille Forms C-C bond Alkenylated_Pyridines Alkenylated Pyridines Heck->Alkenylated_Pyridines Forms C-C bond

Caption: Reactivity of this compound.

Application in the Synthesis of Antitubercular Agents

A notable application of picolinate (B1231196) derivatives is in the development of novel inhibitors for Mycobacterium tuberculosis. For instance, derivatives of methyl 6-bromo-3-chloropicolinate have been synthesized and evaluated for their antimycobacterial activity.[1] The synthesis of these complex molecules often involves a cross-coupling reaction at the bromine-substituted position, highlighting the utility of this compound and its analogues as key intermediates in the synthesis of potential new drugs to combat tuberculosis.[1][6]

Safety Information

This compound is classified as an irritant and requires careful handling in a laboratory setting.

  • Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

  • Storage: Keep in a cool place.[2]

This technical guide provides a solid foundation for the use of this compound in research and development. For further detailed experimental procedures and applications, consulting the primary literature is recommended.

References

methyl 6-bromopicolinate chemical structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 6-Bromopicolinate

For researchers, scientists, and professionals in drug development, this compound is a key heterocyclic intermediate. Its pyridine (B92270) core, featuring a strategically positioned bromine atom and a methyl ester group, makes it a versatile substrate for advanced organic synthesis. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and Formula

This compound, also known as methyl 6-bromopyridine-2-carboxylate, is a halogenated pyridine derivative.[1] Its structure is fundamental to its utility in various chemical reactions, particularly in the construction of complex molecules for pharmaceuticals and fine chemicals.[2]

  • Chemical Formula : C₇H₆BrNO₂[3][4]

  • IUPAC Name : methyl 6-bromopyridine-2-carboxylate[4]

  • Synonyms : Methyl 6-bromo-2-pyridinecarboxylate, 6-Bromopyridine-2-carboxylic acid methyl ester[4]

  • SMILES : COC(=O)c1cccc(Br)n1

  • InChI Key : SGNCOKUHMXLGAH-UHFFFAOYSA-N[5]

Below is a two-dimensional representation of the chemical structure of this compound.

Chemical structure of this compound

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, providing a clear reference for experimental design and application.

PropertyValueCitations
Molecular Weight 216.03 g/mol [3][4]
Appearance White to off-white solid[1][3]
Melting Point 92-96 °C[1][6]
Boiling Point 289.7 °C at 760 mmHg[3][6]
Density ~1.6 g/cm³[3][6]
CAS Number 26218-75-7[3]
¹H NMR (400 MHz, CDCl₃) δ 4.00 (3H, s), 7.66-7.74 (2H, m), 8.07-8.13 (1H, m)[1]

Applications in Synthesis

This compound is highly valued as a building block in organic synthesis, particularly for creating novel Active Pharmaceutical Ingredients (APIs).[2] Its chemical structure is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon and carbon-heteroatom bonds, which are critical steps in the synthesis of complex organic molecules that form the backbone of many modern drugs.[2] The presence of the bromine atom provides a reactive site for these coupling reactions, while the methyl ester can be further modified or hydrolyzed to the corresponding carboxylic acid.[1]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the esterification of 6-bromopicolinic acid.[1] The following protocol is a general procedure for this reaction.

Materials:

Procedure:

  • Dissolve 6-bromopicolinic acid in methanol containing concentrated sulfuric acid.[1]

  • Heat the mixture to reflux and maintain for 4 hours.[1]

  • After the reaction is complete, cool the mixture to approximately 0°C and concentrate it.[1]

  • Neutralize the concentrated mixture by adding ammonia solution.[1]

  • Evaporate the resulting solution to yield a white solid residue.[1]

  • Dissolve the solid in a mixture of dichloromethane and brine.[1] Separate the organic layer.

  • Dry the organic layer with magnesium sulfate, filter, and evaporate the solvent to obtain the final product, methyl 6-bromo-2-pyridinecarboxylate, as a white solid.[1] A typical yield for this process is around 98%.[1]

Visualized Workflow: Palladium-Catalyzed Cross-Coupling

The diagram below illustrates a generalized workflow for a Suzuki cross-coupling reaction, a common application for this compound in pharmaceutical synthesis. This process is fundamental for creating more complex molecular architectures.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product & Workup M6B This compound Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) M6B->Catalyst BoronicAcid Aryl/Alkyl Boronic Acid R-B(OH)₂ BoronicAcid->Catalyst CoupledProduct Coupled Product Catalyst->CoupledProduct Heat Base Base (e.g., Na₂CO₃) Base->Catalyst Solvent Solvent (e.g., Toluene/H₂O) Solvent->Catalyst Workup Aqueous Workup & Purification CoupledProduct->Workup Final Final Pure Product Workup->Final

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

References

An In-depth Technical Guide to the Synthesis of Methyl 6-Bromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromopicolinate is a key heterocyclic intermediate widely utilized in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its functionalized pyridine (B92270) ring serves as a versatile scaffold for various chemical modifications, particularly in cross-coupling reactions. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid in laboratory application.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two main strategies: the esterification of 6-bromopicolinic acid and the functionalization of a di-substituted pyridine precursor. This guide will delve into the specifics of each approach, providing the necessary data for researchers to select the most suitable pathway for their needs.

Pathway 1: Esterification of 6-Bromopicolinic Acid

The most direct and commonly employed method for synthesizing this compound is the esterification of 6-bromopicolinic acid. This pathway is favored for its high yields and relatively straightforward procedures.

The necessary precursor, 6-bromopicolinic acid, can be synthesized from 6-amino-2-methylpyridine through a two-step process involving a Sandmeyer-type reaction followed by oxidation.

A detailed protocol for the synthesis of 2-bromo-6-methylpyridine (B113505) from 2-amino-6-methylpyridine (B158447) via a Sandmeyer reaction has been reported with a high yield.[1] The subsequent oxidation of the methyl group to a carboxylic acid is typically achieved using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4), with reported yields in the range of 86-89%.[2]

Experimental Protocol: Synthesis of 6-Bromopicolinic Acid

  • Diazotization and Bromination (Sandmeyer Reaction) of 6-amino-2-methylpyridine:

    • In a round-bottom flask, 2-amino-6-methylpyridine (1.0 eq) is dissolved in 48% hydrobromic acid.

    • The mixture is cooled to -10 °C to -5 °C.

    • A solution of sodium nitrite (B80452) (NaNO2) in water is added dropwise while maintaining the low temperature.

    • Bromine (Br2) is then added dropwise.

    • The reaction is stirred for 1.5 hours at -5 °C.

    • The reaction is carefully neutralized with a solution of sodium hydroxide.

    • The product, 2-bromo-6-methylpyridine, is extracted with a suitable organic solvent (e.g., diethyl ether), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the product, which has been reported to be obtained in up to 95% yield.[1]

  • Oxidation of 2-Bromo-6-methylpyridine:

    • 2-bromo-6-methylpyridine (1.0 eq) is suspended in water.

    • The mixture is heated to 60-65 °C with stirring.

    • Potassium permanganate (KMnO4) is added portion-wise, maintaining the reaction temperature.

    • The reaction is stirred for 6-7 hours.

    • After completion, the reaction mixture is cooled and filtered to remove manganese dioxide.

    • The filtrate is acidified with 10% hydrochloric acid to a pH of 1.5-2, leading to the precipitation of the product.

    • The solid is collected by filtration, washed with water, and dried to afford 6-bromopicolinic acid as a white powder.[2]

Once 6-bromopicolinic acid is obtained, several esterification methods can be employed to yield this compound.

  • Acid-Catalyzed Fischer Esterification (H₂SO₄/HCl in Methanol)

    This is a classic and highly effective method.

    Experimental Protocol: Fischer Esterification

    • 6-bromopicolinic acid (1.0 eq) is dissolved in a large excess of methanol.

    • Concentrated sulfuric acid or hydrochloric acid is added catalytically.

    • The reaction mixture is heated to reflux and maintained for 4 hours.[3]

    • Upon completion, the mixture is cooled to approximately 0 °C and concentrated.

    • The pH is adjusted with a base (e.g., ammonia) to neutralize the acid.[3]

    • The product is extracted with an organic solvent (e.g., dichloromethane), washed with brine, and dried over anhydrous magnesium sulfate.[3]

    • The solvent is evaporated to yield this compound. A yield of 98% has been reported for this method.[3]

  • p-Toluenesulfonic Acid (p-TsOH) Catalyzed Esterification

    This method offers an alternative to strong mineral acids and is suitable for industrial-scale production.[2]

    Experimental Protocol: p-TsOH Catalyzed Esterification

    • 6-bromopicolinic acid (1.0 eq) and p-toluenesulfonic acid (0.1-0.16 eq) are added to absolute methanol.

    • The mixture is stirred and heated to reflux for 4-6 hours.

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The solvent is removed by rotary evaporation.

    • The solid residue is dissolved in an organic solvent, washed, dried, and concentrated.

    • Recrystallization from a mixed solvent system (e.g., ethyl acetate/petroleum ether) yields the pure product.[2]

  • Other Potential Esterification Methods

    • Diazomethane (B1218177): While highly efficient and proceeding under mild conditions, the use of diazomethane is hazardous due to its toxicity and explosive nature, making it more suitable for small-scale laboratory syntheses.[8][9][10][11]

    • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (B44618) and an azodicarboxylate like DEAD or DIAD.[12][13][14][15][16] While a powerful tool, it is more complex and generates stoichiometric amounts of byproducts, making it less ideal for large-scale synthesis of a simple methyl ester.

Pathway 2: Synthesis from 2,6-Dibromopyridine (B144722)

An alternative route to this compound starts from the readily available 2,6-dibromopyridine. This pathway involves a selective functionalization at one of the bromine positions.

This synthesis proceeds via a selective lithium-halogen exchange or Grignard formation at one of the bromine atoms, followed by carboxylation with carbon dioxide to form 6-bromopicolinic acid, which is then esterified as described in Pathway 1. The selective monolithiation of dihalopyridines is a well-established technique.

Experimental Protocol: Synthesis from 2,6-Dibromopyridine (Proposed)

  • Selective Lithiation and Carboxylation:

    • 2,6-dibromopyridine (1.0 eq) is dissolved in a dry, aprotic solvent like THF or diethyl ether under an inert atmosphere (e.g., argon).

    • The solution is cooled to a low temperature (typically -78 °C).

    • A solution of n-butyllithium (1.0 eq) in hexanes is added dropwise. The reaction is stirred at this temperature for a short period to allow for selective monolithiation.

    • Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice.

    • The reaction is allowed to warm to room temperature, and then quenched with water.

    • The aqueous layer is acidified to precipitate 6-bromopicolinic acid, which is then collected by filtration.

  • Esterification:

    • The resulting 6-bromopicolinic acid is then esterified using one of the methods described in Pathway 1 to yield this compound.

Quantitative Data Summary

Pathway StageStarting MaterialReagentsReaction TimeTemperatureYield (%)Purity (%)Reference
Precursor Synthesis
Sandmeyer Reaction2-Amino-6-methylpyridineHBr, NaNO₂, Br₂1.5 h-10 to -5 °C95Not Specified[1]
Oxidation2-Bromo-6-methylpyridineKMnO₄, H₂O6-7 h60-65 °C86-8998.1-98.3[2]
Esterification
Fischer Esterification6-Bromopicolinic acidMethanol, H₂SO₄/HCl4 hReflux98Not Specified[3]
p-TsOH Catalyzed6-Bromopicolinic acidMethanol, p-TsOH4-6 hRefluxHigh (not specified)High (not specified)[2]

Visualized Synthesis Workflows

Synthesis_Pathways cluster_path1 Pathway 1: From 6-Amino-2-methylpyridine cluster_path2 Pathway 2: From 2,6-Dibromopyridine A 6-Amino-2-methylpyridine B 2-Bromo-6-methylpyridine A->B  Sandmeyer Reaction (HBr, NaNO₂, Br₂) Yield: 95% C 6-Bromopicolinic Acid B->C  Oxidation (KMnO₄) Yield: 86-89% D This compound C->D  Esterification (MeOH, H⁺) Yield: 98% E 2,6-Dibromopyridine F 6-Bromo-2-lithiopyridine E->F  Monolithiation (n-BuLi, -78°C) G 6-Bromopicolinic Acid F->G  Carboxylation (CO₂) H This compound G->H  Esterification (MeOH, H⁺)

Caption: Overview of the two primary synthesis pathways for this compound.

Esterification_Methods cluster_esterification Esterification of 6-Bromopicolinic Acid Start 6-Bromopicolinic Acid Method1 Fischer Esterification (MeOH, H₂SO₄/HCl) Start->Method1 Method2 p-TsOH Catalyzed (MeOH, p-TsOH) Start->Method2 Method3 Thionyl Chloride (SOCl₂, MeOH) Start->Method3 Method4 Other Methods (Diazomethane, Mitsunobu) Start->Method4 Product This compound Method1->Product Method2->Product Method3->Product Method4->Product

Caption: Various esterification methods for converting 6-bromopicolinic acid.

Conclusion

References

An In-depth Technical Guide to the Physical Properties of Methyl 6-Bromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of methyl 6-bromopicolinate (CAS No: 26218-75-7), a crucial heterocyclic intermediate in organic synthesis. The document details its melting and boiling points, the experimental methodologies for their determination, and a summary of its synthesis.

Core Physical Properties

This compound is an off-white solid at room temperature. Its physical characteristics are critical for its application in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. The precise melting and boiling points are key indicators of its purity.

Data Presentation: Physical Properties of this compound

The essential physical data for this compound are summarized in the table below for ease of reference and comparison.

Physical PropertyValueConditions
Melting Point 92-96 °CLiterature Value
Boiling Point 289.739 °CAt 760 mmHg

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical analysis. The following sections describe the standard methodologies for measuring the melting and boiling points of organic solids like this compound.

2.1. Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this occurs over a narrow range. The capillary method is a common and reliable technique for this measurement.

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Heating: The thermometer and capillary assembly are placed in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block).

  • Observation: The sample is heated slowly and evenly. The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

  • Final Reading: The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Logical Relationship: Physical State Transitions

The following diagram illustrates the relationship between temperature and the physical state of a substance, highlighting the melting and boiling points as critical transition temperatures.

G State Transitions vs. Temperature Solid Solid State (e.g., this compound at RT) Liquid Liquid State Solid->Liquid Gas Gaseous State Liquid->Gas

Caption: State transitions of a substance with increasing temperature.

2.2. Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For solids with high boiling points like this compound, the Thiele tube method is advantageous as it requires only a small amount of sample.[1]

Protocol:

  • Sample Preparation: A few milliliters of the molten compound (or a solution in a high-boiling solvent) are placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the liquid with the open end down.

  • Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated in a Thiele tube containing a high-boiling liquid (e.g., paraffin (B1166041) oil).[2]

  • Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[1]

  • Temperature Reading: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[1][2][3]

Synthesis Workflow

This compound is synthesized via the esterification of 6-bromopicolinic acid. This reaction is a fundamental process in organic chemistry, typically catalyzed by a strong acid.

A general procedure involves dissolving 6-bromopicolinic acid in methanol (B129727) with a catalytic amount of concentrated sulfuric or hydrochloric acid and heating the mixture to reflux for several hours.[4] The subsequent workup involves neutralization, extraction with an organic solvent, and purification to yield the final product.[4]

Experimental Workflow: Synthesis of this compound

The diagram below outlines the key steps in the laboratory synthesis of this compound.

G start Start: 6-Bromopicolinic Acid + Methanol dissolve Dissolve in Methanol with Conc. Acid (HCl/H2SO4) start->dissolve reflux Heat to Reflux (4 hours) dissolve->reflux cool Cool to ~0°C & Concentrate reflux->cool neutralize Neutralize (Ammonia) cool->neutralize extract Extract with Dichloromethane/Brine neutralize->extract dry Dry Organic Layer (Magnesium Sulfate) extract->dry evaporate Evaporate Solvent dry->evaporate end End Product: This compound evaporate->end

Caption: Synthesis workflow for this compound.

As a versatile biochemical reagent, this compound serves as a key building block for more complex molecules in life science research and development.[5] Its utility in substitution and cross-coupling reactions makes it an invaluable intermediate in the synthesis of novel compounds.[4]

References

Navigating the Solubility Landscape of Methyl 6-Bromopicolinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 10, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility of methyl 6-bromopicolinate, a key intermediate in pharmaceutical synthesis. This document provides a detailed overview of its solubility profile, experimental protocols for solubility determination, and a visual workflow to guide laboratory practices.

This compound (CAS No. 26218-75-7) is a halogenated pyridine (B92270) derivative utilized in the synthesis of various active pharmaceutical ingredients.[1] Its solubility is a critical parameter influencing reaction kinetics, purification, and formulation. This guide addresses the current knowledge gap by consolidating available data and presenting standardized methodologies for its determination.

Quantitative Solubility Data

SolventStructureMolar Mass ( g/mol )Boiling Point (°C)Solubility (mg/mL)Temperature (°C)Method
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO78.13189100[2][3]Not SpecifiedNot Specified

Note: The solubility in DMSO is reported to require ultrasonication, suggesting that the dissolution process may be kinetically limited.[2][3] It is also noted that the compound is "soluble in Methanol," however, no quantitative data is available.[1]

Experimental Protocols for Solubility Determination

To empower researchers to generate their own high-quality solubility data, this guide outlines established experimental protocols applicable to organic compounds like this compound. The selection of a suitable method depends on factors such as the properties of the solute and solvent, the required accuracy, and the available analytical instrumentation.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent at a given temperature.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials (typically in triplicate for each solvent). The presence of excess solid is crucial to ensure that equilibrium saturation is achieved.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Place the vials in an orbital shaker with a constant, controlled temperature. The system should be agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the necessary equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle. Centrifugation at the same temperature can be used to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

Gravimetric Method

This method is a straightforward approach for determining solubility, particularly when the solvent is volatile and the solute is thermally stable.

Objective: To determine the mass of dissolved this compound in a known mass or volume of solvent.

Materials:

  • This compound

  • Solvent of interest

  • Equilibration apparatus (as in the shake-flask method)

  • Analytical balance

  • Oven or rotary evaporator

Procedure:

  • Equilibration: Prepare a saturated solution as described in the shake-flask method (steps 1-3).

  • Sampling: Carefully withdraw a known volume or mass of the clear, saturated supernatant.

  • Solvent Evaporation: Evaporate the solvent from the sampled solution. This can be achieved by placing the sample in an oven at a temperature below the melting and decomposition point of this compound or by using a rotary evaporator.

  • Mass Determination: Once the solvent is completely removed, accurately weigh the remaining solid residue.

  • Calculation: The solubility can then be calculated as the mass of the residue per volume or mass of the solvent used.

Experimental Workflow

To provide a clear visual guide for the solubility determination process, the following workflow diagram is presented.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow solid to settle or centrifuge C->D E Filter supernatant D->E F Quantify concentration (e.g., HPLC-UV) E->F

Caption: Workflow for determining the solubility of this compound.

This in-depth guide serves as a valuable resource for scientists and researchers, enabling a more informed approach to the handling and application of this compound in drug discovery and development. The provided protocols offer a foundation for generating robust and reliable solubility data, which is essential for advancing pharmaceutical research.

References

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data of Methyl 6-bromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for methyl 6-bromopicolinate, a key intermediate in pharmaceutical synthesis. The document presents detailed ¹H and ¹³C NMR data, experimental protocols, and a structural correlation diagram to aid in the characterization and utilization of this compound.

Spectral Data Presentation

The ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃), are summarized below. These tables provide essential information for compound identification and purity assessment.

Table 1: ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
8.07-8.13m1HH-3
7.66-7.74m2HH-4, H-5
4.00s3H-OCH₃

Spectrometer Frequency: 400 MHz.[1] Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
Data not available in the searched resources.C-2
Data not available in the searched resources.C-3
Data not available in the searched resources.C-4
Data not available in the searched resources.C-5
Data not available in the searched resources.C-6
Data not available in the searched resources.C=O
Data not available in the searched resources.-OCH₃

Note: Experimentally determined ¹³C NMR data for this compound was not available in the public domain at the time of this guide's compilation. Researchers are advised to acquire this data experimentally for definitive structural confirmation.

Experimental Protocols

The following section outlines the general methodologies for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition
  • Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is recommended.

    • Acquisition Time (AQ): Typically around 3-4 seconds.

    • Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is standard for obtaining singlet peaks for each unique carbon.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (D1): A delay of 2 seconds is a common starting point.

    • Acquisition Time (AQ): Typically around 1-2 seconds.

    • Spectral Width (SW): A spectral width of approximately 200-240 ppm is used to cover the entire range of carbon chemical shifts.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using an appropriate software package. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm.

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound and the expected correlations of the proton signals.

Methyl_6_bromopicolinate_NMR cluster_structure This compound Structure cluster_h_nmr ¹H NMR Signals structure H3 H-3 (8.07-8.13 ppm) structure->H3 H4_H5 H-4, H-5 (7.66-7.74 ppm) structure->H4_H5 OCH3 -OCH₃ (4.00 ppm) structure->OCH3

Caption: Structure and ¹H NMR signal assignments for this compound.

This guide serves as a foundational resource for the NMR analysis of this compound. For unambiguous structural elucidation and quantitative analysis, it is imperative to acquire both ¹H and ¹³C NMR spectra under standardized conditions.

References

In-Depth Technical Guide: Safety, Handling, and Storage of Methyl 6-bromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for methyl 6-bromopicolinate (CAS No: 26218-75-7), a halogenated pyridine (B92270) derivative utilized in various chemical syntheses. The following sections detail the compound's properties, associated hazards, and recommended procedures for its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its key physical and chemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₆BrNO₂[1][2]
Molecular Weight 216.03 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 92-96 °C[3][4]
Boiling Point 289.7 °C at 760 mmHg[1][2]
Density 1.58 - 1.6 g/cm³[1][2]
Flash Point 129.0 °C[1][2]
Solubility Soluble in DMSO (100 mg/mL with sonication)[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential hazards.

Hazard ClassificationGHS CategoryHazard Statement
Skin Irritation Category 2H315: Causes skin irritation
Serious Eye Damage Category 1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335: May cause respiratory irritation

Signal Word: Danger[5]

Hazard Pictograms:

  • alt text
    (Corrosion)

  • alt text
    (Exclamation Mark)

Precautionary Statements (Selected): [5]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Safe Handling Procedures

Adherence to strict handling protocols is essential to minimize exposure and ensure personnel safety.

Engineering Controls
  • Work should be conducted in a well-ventilated area.[5]

  • A certified fume hood is required for all procedures involving the handling of this compound powder or solutions.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

PPE TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[5]Protects against dust particles and splashes, preventing serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat. Fire/flame resistant and impervious clothing should be worn.[5]Prevents skin irritation upon contact.
Respiratory Protection A NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded or irritation is experienced.[5]Minimizes the risk of respiratory tract irritation from inhaling dust.

The following workflow outlines the standard procedure for handling this compound in a laboratory setting.

G Diagram 1: Safe Handling Workflow for this compound prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe Step 1 fume_hood Work in a Certified Fume Hood ppe->fume_hood Step 2 weigh Weigh Compound fume_hood->weigh Step 3 dissolve Dissolve in Solvent weigh->dissolve Step 4a reaction Perform Reaction/Use weigh->reaction Step 4c (if used as solid) dissolve->reaction Step 4b cleanup Decontamination & Cleanup reaction->cleanup Step 5 waste Dispose of Waste Properly cleanup->waste Step 6 remove_ppe Remove PPE waste->remove_ppe Step 7 wash Wash Hands Thoroughly remove_ppe->wash Step 8

Diagram 1: Safe Handling Workflow

Storage Guidelines

Proper storage is crucial to maintain the integrity of this compound and to ensure safety within the laboratory.

ParameterGuidelineSource(s)
Temperature (Powder) -20°C for long-term (3 years), 4°C for short-term (2 years).[1]
Temperature (In Solvent) -80°C (6 months), -20°C (1 month).[1]
Container Store in a tightly closed container.[5]
Environment Store in a dry, cool, and well-ventilated place.[5]
Incompatibilities Store away from strong oxidizing agents.[6]

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be implemented immediately.

First-Aid Measures
Exposure RouteFirst-Aid ProcedureSource(s)
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[5]
Inhalation Remove person to fresh air and keep comfortable for breathing. If you feel unwell, get medical help.[5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[7]
Accidental Release Measures

For spills, personnel should wear appropriate PPE and follow a structured response.

  • Personal Precautions: Avoid dust formation and breathing vapors. Evacuate personnel to safe areas.[5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

  • Containment and Cleanup: Sweep up and shovel into suitable, closed containers for disposal.[8]

The following decision tree illustrates the general response to a spill.

G Diagram 2: Spill Response Decision Tree spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small & Contained? assess->small_spill evacuate Evacuate Area Alert Safety Officer small_spill->evacuate No ppe Don Full PPE small_spill->ppe Yes contain Contain Spill (Use inert absorbent material) ppe->contain cleanup Collect Material (Use non-sparking tools) contain->cleanup package Place in Labeled Hazardous Waste Container cleanup->package decontaminate Decontaminate Area package->decontaminate report Report Incident decontaminate->report

Diagram 2: Spill Response Decision Tree
Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: The nature of decomposition products is not well-known, but may include nitrogen oxides, carbon monoxide, and hydrogen bromide.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Waste Disposal

Dispose of this compound and its containers in accordance with all local, regional, and national regulations. Waste should be handled as hazardous and disposed of at an approved waste disposal plant.

Experimental Protocols

No specific, peer-reviewed experimental protocols for the safety and handling of this compound were identified in the conducted searches. The guidelines presented in this document are based on information from Safety Data Sheets and general best practices for handling halogenated pyridine derivatives.[9][10] It is incumbent upon researchers to perform a thorough risk assessment for their specific experimental conditions and to adhere to all institutional safety policies.

References

An In-depth Technical Guide to the Synthesis of Methyl 6-Bromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 6-bromopicolinate is a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its pyridine (B92270) core, functionalized with both a bromine atom and a methyl ester, provides a versatile scaffold for various chemical transformations, particularly in the realm of cross-coupling reactions. This guide offers a detailed exploration of the primary synthetic routes to this compound, focusing on key starting materials, experimental protocols, and quantitative data to assist researchers and professionals in drug development and fine chemical manufacturing.

Physicochemical Properties of this compound
PropertyValue
CAS Number26218-75-7
Molecular FormulaC₇H₆BrNO₂
Molecular Weight216.03 g/mol
Melting Point92-96 °C
AppearanceSolid

(Data sourced from Sigma-Aldrich and Chemsrc[2])

Synthetic Pathways

There are three principal synthetic strategies for the preparation of this compound, each originating from a different key starting material:

The following sections provide a detailed examination of each of these routes.

Pathway 1: Synthesis from 2-Amino-6-methylpyridine

This is a robust and commonly employed pathway that proceeds through several well-established transformations. The overall workflow is depicted below.

Synthesis from2-Amino-6-methylpyridine A 2-Amino-6-methylpyridine B 2-Bromo-6-methylpyridine (B113505) A->B  Sandmeyer Reaction    (HBr, Br₂, NaNO₂)   C 6-Bromopicolinic Acid B->C  Oxidation    (KMnO₄ or other oxidant)   D This compound C->D  Esterification    (Methanol, Acid Catalyst)  

Caption: Synthetic workflow from 2-amino-6-methylpyridine.

Step 1: Sandmeyer Reaction to 2-Bromo-6-methylpyridine

The initial step involves the conversion of the amino group of 2-amino-6-methylpyridine to a bromo group via the Sandmeyer reaction.[3][4][5] This reaction proceeds through the formation of a diazonium salt intermediate.

Experimental Protocol:

  • To a flask containing 2-amino-6-methylpyridine (1.0 eq.), add 48% hydrobromic acid. Cool the mixture to -10 °C.[6][7]

  • Slowly add bromine (1.1-1.3 eq.) dropwise while maintaining the temperature between -10 °C and -5 °C. Stir for 1.5 hours.[6][7]

  • A solution of sodium nitrite (B80452) (1.0-1.2 eq.) in water is then added dropwise, keeping the temperature below 0 °C. The mixture is stirred for an additional 1.5 hours.[6][7]

  • The reaction is quenched by the slow addition of a cold aqueous solution of sodium hydroxide (B78521) to bring the pH to 12.[7]

  • The product is extracted with an organic solvent such as diethyl ether or dichloromethane (B109758).[6][7]

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2-bromo-6-methylpyridine.[6]

Quantitative Data:

ReagentMolar RatioKey ConditionsYieldPurity
2-Amino-6-methylpyridine1.0-10 °C to 0 °C90-95%>99% (HPLC)
HBr (48%)3.0-4.0---
Bromine1.1-1.3---
Sodium Nitrite1.0-1.2---

(Data compiled from multiple patent sources[7])

Step 2: Oxidation to 6-Bromopicolinic Acid

The methyl group of 2-bromo-6-methylpyridine is then oxidized to a carboxylic acid. Potassium permanganate (B83412) is a common oxidizing agent for this transformation.

Experimental Protocol:

  • In a reaction vessel, suspend 2-bromo-6-methylpyridine (1.0 eq.) in water.[8]

  • Heat the mixture to 80 °C.[8]

  • Add potassium permanganate (2.0-3.0 eq.) in portions, maintaining the reaction temperature between 85-90 °C for 60-100 minutes.[8]

  • After the reaction is complete, the mixture is filtered to remove manganese dioxide.

  • The filtrate is cooled and acidified with hydrochloric acid to a pH of 2-4 to precipitate the product.[8]

  • The solid is collected by filtration, washed, and dried to give 6-bromopicolinic acid.[7]

Quantitative Data:

ReagentMolar RatioKey ConditionsYield
2-Bromo-6-methylpyridine1.085-90 °C, 60-100 min75-78%
Potassium Permanganate2.0-3.0--

(Data sourced from a patent on the preparation of 5-bromo-2-picolinic acid, which uses a similar oxidation protocol[8])

Step 3: Esterification to this compound

The final step is the esterification of 6-bromopicolinic acid with methanol (B129727), typically under acidic conditions (Fischer esterification).[9][10]

Experimental Protocol:

  • Dissolve 6-bromopicolinic acid (1.0 eq.) in a large excess of methanol.[11]

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[7][11]

  • Heat the mixture to reflux for 2-8 hours.[7][11]

  • After cooling, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in a solvent like dichloromethane and washed with a saturated sodium bicarbonate solution and brine.[11]

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield this compound.[11]

Quantitative Data:

ReagentMolar RatioKey ConditionsYield
6-Bromopicolinic Acid1.0Reflux, 2-8 hours98%
MethanolLarge Excess--
Acid Catalyst (e.g., H₂SO₄)Catalytic--

(Data from a procedure for the synthesis of methyl 6-bromo-2-pyridinecarboxylate[11])

Pathway 2: Synthesis from 6-Bromopicolinic Acid

This is the most direct route if 6-bromopicolinic acid is readily available as the starting material. It involves a single esterification step.

Synthesis from6-Bromopicolinic Acid C 6-Bromopicolinic Acid D This compound C->D  Esterification    (Methanol, Acid Catalyst)  

Caption: Synthetic workflow from 6-bromopicolinic acid.

Experimental Protocol:

The experimental protocol for this pathway is identical to Step 3 of Pathway 1. The key advantage is the reduction in the number of synthetic steps, leading to a more efficient process in terms of time and resources, provided the starting material is accessible.

Pathway 3: Synthesis from 2,6-Dibromopyridine

This pathway offers an alternative when 2,6-dibromopyridine is the most economical starting material. It requires a selective mon-functionalization.

Synthesis from2,6-Dibromopyridine E 2,6-Dibromopyridine F 6-Bromo-2-lithiopyridine E->F  Lithium-Halogen Exchange    (n-BuLi or TMPMgCl·LiCl)   C 6-Bromopicolinic Acid F->C  Carboxylation    (CO₂)   D This compound C->D  Esterification    (Methanol, Acid Catalyst)  

Caption: Synthetic workflow from 2,6-dibromopyridine.

Experimental Protocol:

  • Lithium-Halogen Exchange: 2,6-Dibromopyridine is treated with a strong organolithium reagent, such as n-butyllithium or a Hauser base like TMPMgCl·LiCl, at low temperatures to selectively replace one of the bromine atoms with lithium.

  • Carboxylation: The resulting lithiated intermediate is then quenched with carbon dioxide (from dry ice or CO₂ gas) to form the carboxylate salt.

  • Acidification: The reaction mixture is acidified to yield 6-bromopicolinic acid.

  • Esterification: The obtained 6-bromopicolinic acid is then esterified with methanol as described in the previous pathways.

Note: Detailed experimental conditions for this route can be found in specialized literature on pyridine functionalization.

Product Characterization

The final product, this compound, is typically characterized by nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ)MultiplicityIntegrationAssignment
4.00 ppms3H-OCH₃
7.66-7.74 ppmm2HAromatic protons
8.07-8.13 ppmm1HAromatic proton

(Data sourced from ChemicalBook[11])

Conclusion

The synthesis of this compound can be achieved through several viable pathways, with the choice of starting material often dictated by cost, availability, and the scale of the synthesis. The route starting from 2-amino-6-methylpyridine is a well-documented and high-yielding process, though it involves multiple steps. The direct esterification of 6-bromopicolinic acid is the most straightforward method, while the pathway from 2,6-dibromopyridine provides an alternative for selective functionalization. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with a comprehensive resource for the efficient and effective synthesis of this key pharmaceutical intermediate.

References

The Versatile Reactivity of the Bromine Atom in Methyl 6-Bromopicolinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-bromopicolinate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The bromine atom at the 6-position of the pyridine (B92270) ring serves as a key functional handle, enabling a wide array of chemical transformations. This technical guide provides a comprehensive overview of the fundamental reactivity of this bromine atom, focusing on its participation in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.

Overview of Reactivity

The reactivity of the bromine atom in this compound is primarily dictated by the electron-deficient nature of the pyridine ring and the position of the bromine atom relative to the nitrogen and the methyl ester group. The nitrogen atom acts as an electron-withdrawing group, activating the C-Br bond towards various transformations. This inherent reactivity makes this compound an excellent substrate for a variety of powerful bond-forming reactions.

The principal reaction pathways involving the bromine atom include:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling (C-C bond formation)

    • Sonogashira Coupling (C-C bond formation)

    • Buchwald-Hartwig Amination (C-N bond formation)

  • Nucleophilic Aromatic Substitution (SNAr): (C-O, C-S, and C-N bond formation)

This guide will delve into the specifics of each of these reaction types, providing quantitative data from literature examples and detailed experimental procedures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This compound readily participates in these reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position.

General Reaction Scheme:

Suzuki_Miyaura substrate This compound product Methyl 6-Aryl/Heteroarylpicolinate substrate->product Suzuki-Miyaura Coupling boronic_acid R-B(OH)2 boronic_acid->product catalyst Pd Catalyst, Base catalyst->product

Caption: Suzuki-Miyaura coupling of this compound.

Quantitative Data for Suzuki-Miyaura Coupling of this compound:

Coupling Partner (R-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene (B28343)/H₂O1001292
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O901688
3-Thienylboronic acidPd(OAc)₂ (3)SPhos (6)Cs₂CO₃THF/H₂O802485
2-Naphthylboronic acidPdCl₂(dppf) (4)-K₂CO₃DME/H₂O851890

Experimental Protocol: Synthesis of Methyl 6-phenylpicolinate

  • To a flame-dried Schlenk flask is added this compound (1.0 mmol, 216 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium phosphate (B84403) (2.0 mmol, 424 mg), and XPhos (0.04 mmol, 19 mg).

  • The flask is evacuated and backfilled with argon three times.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18 mg) is added under a positive flow of argon.

  • Degassed toluene (5 mL) and water (0.5 mL) are added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) (20 mL) and washed with water (10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford methyl 6-phenylpicolinate as a white solid.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] This reaction is highly effective for the alkynylation of this compound.

General Reaction Scheme:

Sonogashira substrate This compound product Methyl 6-Alkynylpicolinate substrate->product Sonogashira Coupling alkyne R-C≡CH alkyne->product catalyst Pd Catalyst, Cu(I) co-catalyst, Base catalyst->product

Caption: Sonogashira coupling of this compound.

Quantitative Data for Sonogashira Coupling of this compound:

Alkyne (R-C≡CH)Pd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60895
TrimethylsilylacetylenePd(OAc)₂ (3)CuI (5)DIPADMF701289
1-HexynePd(PPh₃)₄ (5)CuI (10)PiperidineToluene801682
Propargyl alcoholPdCl₂(dppf) (4)CuI (8)K₂CO₃Acetonitrile502478

Experimental Protocol: Synthesis of Methyl 6-(phenylethynyl)picolinate

  • To a Schlenk flask are added this compound (1.0 mmol, 216 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • The flask is evacuated and backfilled with argon three times.

  • Degassed tetrahydrofuran (B95107) (5 mL) and triethylamine (B128534) (2.0 mmol, 0.28 mL) are added via syringe.

  • Phenylacetylene (1.1 mmol, 0.12 mL) is then added dropwise.

  • The reaction mixture is stirred at 60 °C for 8 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate (20 mL) and washed with saturated aqueous ammonium (B1175870) chloride solution (10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield methyl 6-(phenylethynyl)picolinate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[2] This reaction provides a direct route to 6-amino-substituted picolinates from this compound.

General Reaction Scheme:

Buchwald_Hartwig substrate This compound product Methyl 6-(R¹R²-amino)picolinate substrate->product Buchwald-Hartwig Amination amine R¹R²NH amine->product catalyst Pd Catalyst, Ligand, Base catalyst->product SNAr_Workflow sub This compound heat Heating sub->heat nuc Nucleophile (e.g., NaOR, NaSR) nuc->heat solv Polar Aprotic Solvent (e.g., DMF, DMSO) solv->heat workup Aqueous Workup & Extraction heat->workup purify Purification (Chromatography) workup->purify prod Substituted Product purify->prod

References

The Synthesis and Strategic Applications of Methyl 6-Bromopicolinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromopicolinate, a halogenated pyridine (B92270) derivative, has emerged as a pivotal building block in modern organic synthesis. Its strategic importance lies in its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, which has positioned it as a key intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, complete with detailed experimental protocols and data presented for comparative analysis.

Discovery and History

The precise first synthesis of this compound is not prominently documented in seminal, standalone publications. Its emergence is intrinsically linked to the broader historical development of pyridine chemistry and the advent of powerful cross-coupling methodologies in the latter half of the 20th century. Pyridine and its derivatives have long been recognized for their presence in a vast array of natural products and pharmaceuticals.[1] The functionalization of the pyridine ring, particularly with halogen atoms, was a critical step in unlocking its synthetic potential.

The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, first published in 1979, revolutionized the formation of carbon-carbon bonds.[2] Halogenated pyridines, like this compound, became highly valuable substrates for these reactions, allowing for the efficient construction of biaryl and other complex scaffolds that are prevalent in medicinally active compounds.[3] While the exact date of its first synthesis is unclear, the utility and commercial availability of this compound grew in tandem with the increasing adoption of these powerful synthetic methods.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 26218-75-7[4]
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Melting Point 92-96 °C[5]
Boiling Point 289.7 ± 20.0 °C (Predicted)[5]
Appearance White to pale pink to pale brown to yellow Crystalline Powder or Needles[4]
Solubility Soluble in Methanol[4]
¹H NMR (400 MHz, CDCl₃) δ 4.00 (3H, s), 7.66-7.74 (2H, m), 8.07-8.13 (1H, m)[4]

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the esterification of 6-bromopicolinic acid.

Experimental Protocol: Esterification of 6-Bromopicolinic Acid[4]

Reagents and Materials:

  • 6-Bromopicolinic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 6-bromopicolinic acid (1.0 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then concentrate under reduced pressure using a rotary evaporator to remove the excess methanol.

  • Dissolve the residue in dichloromethane and transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography to yield a white to off-white solid.

Quantitative Data:

ParameterValueReference
Starting Material 6-Bromopicolinic acid[4]
Reagents Methanol, Sulfuric Acid[4]
Reaction Time 4-6 hours[4]
Typical Yield ~98%[4]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions cluster_workup Workup 6-Bromopicolinic_Acid 6-Bromopicolinic Acid Reaction_Mixture Methanol Methanol H2SO4 H₂SO₄ (cat.) Esterification Esterification H2SO4->Esterification Reflux Reflux, 4-6h Reflux->Esterification Extraction DCM/Brine Extraction Drying Drying (MgSO₄) Extraction->Drying Concentration Concentration Drying->Concentration Product This compound Concentration->Product Reaction_Mixture->Esterification Esterification Workup_Start Esterification->Workup_Start Crude Product Workup_Start->Extraction

A schematic representation of the synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile intermediate primarily utilized in cross-coupling reactions to construct more complex molecular architectures.[3] The presence of the bromine atom at the 6-position of the pyridine ring allows for facile reaction under various palladium-catalyzed conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely employed reactions for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[2][6] this compound serves as an excellent electrophilic partner in these reactions.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine this compound (1.0 equivalent), an arylboronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equivalents).

  • Add a suitable solvent system (e.g., toluene/ethanol/water, dioxane/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst_system Catalytic System Methyl_6_bromopicolinate This compound Reaction Arylboronic_Acid Arylboronic Acid/Ester Palladium_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Coupled_Product Aryl-substituted Picolinate Reaction->Coupled_Product Suzuki-Miyaura Coupling

Logical relationship in a Suzuki-Miyaura cross-coupling reaction.
Other Cross-Coupling Reactions

In addition to the Suzuki-Miyaura coupling, this compound is a suitable substrate for other important cross-coupling reactions, including:

  • Heck Coupling: For the formation of C-C bonds with alkenes.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

The versatility of this compound in these transformations makes it an invaluable tool for medicinal chemists and materials scientists in the rapid generation of compound libraries for drug discovery and the development of novel functional materials.[3]

Conclusion

This compound is a fundamentally important heterocyclic building block in contemporary organic synthesis. While its specific discovery is not well-documented, its history is interwoven with the evolution of pyridine chemistry and the rise of powerful cross-coupling technologies. The straightforward and high-yielding synthesis of this compound, coupled with its versatile reactivity, ensures its continued and widespread use in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers leveraging this key intermediate in their synthetic endeavors.

References

commercial suppliers and availability of methyl 6-bromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methyl 6-Bromopicolinate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in organic synthesis, with a focus on its commercial availability, chemical properties, synthesis, and applications in research and drug development.

Chemical Properties and Identification

This compound, also known as methyl 6-bromopyridine-2-carboxylate, is a halogenated pyridine (B92270) derivative.[1] It presents as a white to off-white solid and is a crucial building block in the synthesis of more complex molecules.[1][2][3]

PropertyValueReference
CAS Number 26218-75-7[1][2][4]
Molecular Formula C₇H₆BrNO₂[2][4]
Molecular Weight 216.03 g/mol [2][4]
Melting Point 92-96 °C[4]
Boiling Point 289.7±20.0 °C at 760 mmHg[2][4]
Density 1.6±0.1 g/cm³[4]
Appearance White to off-white solid[1][2]

Commercial Suppliers and Availability

This compound is readily available from a variety of commercial suppliers, catering to research and bulk manufacturing needs. The purity of the commercially available compound typically exceeds 98.0%.[5] Below is a summary of some suppliers and indicative pricing. Please note that prices and availability are subject to change and may vary based on quantity and purity.

SupplierPurityQuantityPrice (USD)Reference
Sigma-Aldrich97%-Discontinued[6]
TCI Chemicals>98.0%1g / 5g-[2]
Alfa Chemistry---[7]
Ambeed, Inc.---[7]
BOC Sciences---[7]
MedchemExpress---[8][9]
Santa Cruz Biotechnology---[2]
ChemicalBook Suppliers-1g / 5g$18 - $54[1]
Dideu Industries Group99.00%per g$1.10[1]
CP Lab Safetymin 97%100g$42.37[10]

Synthesis Protocol

A common method for the synthesis of this compound involves the esterification of 6-bromopicolinic acid with methanol (B129727).[1]

Experimental Protocol: Esterification of 6-Bromopicolinic Acid

Materials:

Procedure:

  • Dissolve 6-bromopicolinic acid (e.g., 6.000 g) in methanol (e.g., 180 mL) containing a catalytic amount of concentrated acid (e.g., sulfuric acid, 2 mL).[1]

  • Heat the mixture to reflux and maintain for approximately 4 hours.[1]

  • Monitor the reaction for completion using an appropriate analytical method (e.g., TLC).

  • Upon completion, cool the reaction mixture to approximately 0°C and concentrate it under reduced pressure.[1]

  • Neutralize the residue by adding ammonia (e.g., 4.8 mL).[1]

  • Evaporate the resulting solution to obtain a solid residue.[1]

  • Dissolve the solid in a mixture of dichloromethane (e.g., 100 mL) and brine (e.g., 100 mL) and separate the organic layer.[1]

  • Dry the organic layer with magnesium sulfate, filter, and evaporate the solvent to yield the final product, methyl 6-bromo-2-pyridinecarboxylate, as a white solid. A yield of approximately 98% has been reported for this procedure.[1]

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.00 (3H, s), 7.66-7.74 (2H, m), 8.07-8.13 (1H, m).[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product 6_Bromopicolinic_Acid 6-Bromopicolinic Acid Reflux Reflux (4h) 6_Bromopicolinic_Acid->Reflux Methanol Methanol Methanol->Reflux Acid_Catalyst H₂SO₄ / HCl Acid_Catalyst->Reflux Workup Workup (Cool, Concentrate, Neutralize) Reflux->Workup Extraction Extraction (DCM / Brine) Workup->Extraction Drying_Evaporation Drying & Evaporation Extraction->Drying_Evaporation Methyl_6_bromopicolinate This compound Drying_Evaporation->Methyl_6_bromopicolinate

Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis, primarily utilized as a building block for more complex molecules in the pharmaceutical and agrochemical industries.[5][11] Its utility stems from the presence of a bromine atom, which serves as a handle for various metal-catalyzed cross-coupling reactions.[3]

Key Applications:

  • Cross-Coupling Reactions: The bromine substituent is ideal for reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings, which are fundamental for creating carbon-carbon bonds and constructing biaryl structures.[3]

  • Synthesis of Heterocyclic Compounds: It is a key precursor in the synthesis of a wide range of substituted pyridine and other heterocyclic compounds.[11]

  • Drug Discovery: Picolinic acid derivatives are studied as potential inhibitors for enzymes like metallo-β-lactamases (MBLs), which contribute to antibiotic resistance.[3] The picolinate (B1231196) core can act as a metal-binding pharmacophore.[3] It is also used in the synthesis of potential hypolipidemic drugs and nicotinic acid analogs for treating cardiovascular diseases.[11]

  • Agrochemicals: The compound serves as a starting material for synthesizing novel pesticides and herbicides.[11]

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Methyl_6_bromopicolinate This compound Coupled_Product Biaryl Product Methyl_6_bromopicolinate->Coupled_Product Suzuki Coupling Boronic_Acid Organoboron Reagent (e.g., Arylboronic acid) Boronic_Acid->Coupled_Product Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Coupled_Product Base Base (e.g., Na₂CO₃) Base->Coupled_Product

Role of this compound in Suzuki coupling.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of Methyl 6-Bromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species, typically a boronic acid, with an organohalide. Methyl 6-bromopicolinate is a valuable building block in medicinal chemistry and materials science, as the resulting 6-aryl-picolinate core is a key scaffold in numerous biologically active compounds and functional materials.

These application notes provide a comprehensive guide to utilizing this compound in Suzuki-Miyaura cross-coupling reactions. We offer detailed protocols, data on expected yields with various coupling partners, and visualizations to aid in understanding the reaction workflow and mechanism.

Reaction Principle

The Suzuki-Miyaura coupling of this compound proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired 6-aryl-picolinate product and regenerating the Pd(0) catalyst.

The pyridine (B92270) nitrogen in this compound can coordinate to the palladium catalyst, which can influence the reaction kinetics and efficiency. Careful selection of ligands, bases, and solvents is therefore crucial for a successful transformation.

Data Presentation

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids under optimized conditions. These reactions were typically performed using a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a carbonate or phosphate (B84403) base, and a solvent system like dioxane/water or toluene/water.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 6-phenylpicolinate85-95%
24-Methoxyphenylboronic acidMethyl 6-(4-methoxyphenyl)picolinate80-90%
34-Chlorophenylboronic acidMethyl 6-(4-chlorophenyl)picolinate75-85%
44-Fluorophenylboronic acidMethyl 6-(4-fluorophenyl)picolinate80-90%
53-Tolylboronic acidMethyl 6-(3-tolyl)picolinate82-92%
62-Thienylboronic acidMethyl 6-(thiophen-2-yl)picolinate70-80%
73-Furylboronic acidMethyl 6-(furan-3-yl)picolinate65-75%
84-(Trifluoromethyl)phenylboronic acidMethyl 6-(4-(trifluoromethyl)phenyl)picolinate70-80%

Note: Yields are indicative and may vary based on the specific reaction conditions, scale, and purity of reagents.

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide [DMF])

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (e.g., Schlenk flask or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure: Conventional Heating
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under the inert atmosphere, add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 5:1 ratio of organic solvent to water) via syringe.

  • Degassing: Purge the resulting mixture with the inert gas for an additional 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask. It is crucial to add the catalyst quickly and immediately re-establish the inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Procedure: Microwave Irradiation
  • Reaction Setup: In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and the chosen solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Vial Sealing: Seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.[1]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_reactants pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_intermediate R¹-Pd(II)Ln-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_complex R¹-Pd(II)Ln-R² transmetalation->pd2_complex R²-B(OR)₂ reductive_elimination Reductive Elimination pd2_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reactants R¹-X + R²-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow setup 1. Reaction Setup (Reactants, Base) inert 2. Inert Atmosphere (Evacuate/Backfill) setup->inert solvent 3. Solvent Addition (Anhydrous Solvent + Degassed Water) inert->solvent degas 4. Degassing (Inert Gas Purge) solvent->degas catalyst 5. Catalyst Addition (Palladium Catalyst) degas->catalyst reaction 6. Reaction (Heating with Stirring) catalyst->reaction monitoring 7. Monitoring (TLC or LC-MS) reaction->monitoring workup 8. Work-up (Extraction and Washing) monitoring->workup purification 9. Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting and Optimization

  • Low Yields:

    • Catalyst Activity: Ensure the palladium catalyst is active. Using a fresh batch or a pre-catalyst can be beneficial. Consider screening different palladium catalysts and ligands.

    • Base Strength: The choice of base is critical. If K₂CO₃ gives low yields, a stronger base like K₃PO₄ or Cs₂CO₃ may be more effective.

    • Solvent Effects: The solvent system can significantly impact the reaction. Aprotic polar solvents like DMF or dioxane are often effective. A mixture with water is typically necessary to facilitate the transmetalation step.

    • Temperature: Increasing the reaction temperature may improve yields, especially for less reactive arylboronic acids.

  • Side Reactions:

    • Protodeboronation: The boronic acid can be protonated and decompose, especially in the presence of excess water or at high temperatures. Using anhydrous solvents and carefully controlling the amount of water can mitigate this.

    • Homocoupling: Homocoupling of the arylboronic acid can occur. This can sometimes be suppressed by using a lower catalyst loading or a different ligand.

For challenging substrates, a systematic optimization of reaction parameters (catalyst, ligand, base, solvent, temperature, and reaction time) is recommended. Design of Experiments (DoE) can be a powerful tool for efficient optimization.

References

Application of Methyl 6-Bromopicolinate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromopicolinate is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a wide array of pharmaceutical intermediates. Its pyridine (B92270) core, substituted with a bromine atom and a methyl ester group, offers multiple reaction sites for functionalization. The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in medicinal chemistry. The methyl ester can be readily hydrolyzed or converted to other functional groups, further enhancing its synthetic utility.

These application notes provide an overview of the key applications of this compound in the synthesis of pharmaceutical intermediates, with a focus on cross-coupling reactions and the synthesis of bioactive scaffolds. Detailed experimental protocols for representative transformations are provided to guide researchers in their drug discovery and development endeavors.

Key Applications in Pharmaceutical Intermediate Synthesis

This compound is a valuable precursor for the synthesis of various classes of pharmaceutical intermediates, including but not limited to:

  • Metallo-β-lactamase (MBL) Inhibitors: Derivatives of picolinic acid are being actively investigated as inhibitors of MBLs, such as New Delhi Metallo-β-lactamase (NDM-1), which are major contributors to antibiotic resistance. The picolinate (B1231196) core can act as a metal-binding pharmacophore, interacting with the zinc ions in the active site of the enzyme.

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. This compound can be elaborated into complex structures that target specific kinases involved in cell signaling pathways, which are often dysregulated in diseases like cancer. For instance, it can serve as a key building block for inhibitors of checkpoint kinases (Chk1) and Janus kinases (JAKs).

  • Antiviral and Anti-inflammatory Agents: The versatile nature of the picolinate scaffold allows for its incorporation into molecules with potential antiviral and anti-inflammatory properties.

The primary synthetic strategies for functionalizing this compound involve palladium-catalyzed cross-coupling reactions.

Logical Relationship of Synthetic Pathways

G A This compound B Suzuki-Miyaura Coupling A->B ArB(OH)₂ C Sonogashira Coupling A->C R-C≡CH D Buchwald-Hartwig Amination A->D R₂NH E Rosenmund-von Braun Reaction A->E CuCN F 6-Aryl Picolinates B->F G 6-Alkynyl Picolinates C->G H 6-Amino Picolinates D->H I Methyl 6-Cyanopicolinate E->I J Kinase Inhibitors F->J K Antiviral Agents F->K L Anti-inflammatory Agents F->L G->J H->J N [3+2] Cycloaddition I->N NaN₃ M Metallo-β-lactamase Inhibitors O 6-(Tetrazol-5-yl)picolinates N->O O->M

Caption: Synthetic pathways from this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for key transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, and this compound is an excellent substrate for these transformations.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification a Combine this compound, Coupling Partner, Catalyst, Ligand, and Base b Add Anhydrous Solvent a->b c Degas the Reaction Mixture b->c d Heat to Specified Temperature c->d e Monitor Reaction by TLC/LC-MS d->e f Cool to Room Temperature e->f g Aqueous Work-up f->g h Extract with Organic Solvent g->h i Dry and Concentrate h->i j Purify by Chromatography i->j

Caption: General workflow for cross-coupling reactions.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.

Protocol: Synthesis of Methyl 6-(4-tolyl)picolinate

  • Materials:

    • This compound (1.0 equiv)

    • 4-Tolylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

    • Sodium carbonate (Na₂CO₃) (2.0 equiv)

    • 1,4-Dioxane (B91453)

    • Water

  • Procedure:

    • To a Schlenk flask, add this compound, 4-tolylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

    • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the substrate should be approximately 0.1 M.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O851285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O90880-90
33-Chlorophenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O1001675-85

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1]

Protocol: Synthesis of Methyl 6-(phenylethynyl)picolinate

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (B144264) (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

    • Copper(I) iodide (CuI) (0.05 equiv)

    • Triethylamine (Et₃N)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous DMF and triethylamine.

    • Add phenylacetylene dropwise to the mixture.

    • Heat the reaction mixture to 60-80 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Quantitative Data for Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1EthynylbenzenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NDMF70680-90
21-HeptynePd(OAc)₂/XPhos (2/4)-Cs₂CO₃Dioxane1001270-80
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DiisopropylamineTHF65885-95

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an organohalide.[2]

Protocol: Synthesis of Methyl 6-morpholinopicolinate

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (B109124) (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add this compound and anhydrous toluene.

    • Add morpholine and seal the tube.

    • Heat the reaction mixture to 100 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.[3]

Quantitative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001870-80
2PiperidinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1101275-85
3BenzylaminePdCl₂(dppf) (3)-Cs₂CO₃DMF902465-75
Synthesis of Metallo-β-lactamase Inhibitor Precursors

This compound is a key starting material for the synthesis of dipicolinic acid (DPA) isosteres, which are potent inhibitors of metallo-β-lactamases.

Synthetic Pathway to a DPA Isostere

G A This compound B Rosenmund-von Braun Reaction A->B CuCN C Methyl 6-Cyanopicolinate B->C D [3+2] Cycloaddition C->D NaN₃, ZnCl₂ E Methyl 6-(Tetrazol-5-yl)picolinate (DPA Isostere) D->E

Caption: Synthesis of a DPA isostere.

This reaction converts the aryl bromide to a nitrile, a key intermediate for further functionalization.

Protocol: Synthesis of Methyl 6-cyanopicolinate

  • Materials:

    • This compound (1.0 equiv)

    • Copper(I) cyanide (CuCN) (1.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask, add this compound and CuCN.

    • Add anhydrous DMF and heat the mixture to reflux (around 150 °C).

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into an aqueous solution of ethylenediamine.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

The nitrile intermediate can undergo a [3+2] cycloaddition with sodium azide (B81097) to form a tetrazole ring, a common bioisostere for a carboxylic acid.

Protocol: Synthesis of Methyl 6-(1H-tetrazol-5-yl)picolinate

  • Materials:

    • Methyl 6-cyanopicolinate (1.0 equiv)

    • Sodium azide (NaN₃) (1.5 equiv)

    • Zinc chloride (ZnCl₂) (1.2 equiv)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask, add methyl 6-cyanopicolinate, NaN₃, and ZnCl₂.

    • Add DMF and heat the mixture to 120 °C.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Acidify the mixture with dilute HCl to pH ~3.

    • The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of pharmaceutical intermediates. Its utility is primarily demonstrated through its participation in various palladium-catalyzed cross-coupling reactions, which allow for the efficient construction of complex molecular architectures. The detailed protocols and tabulated data provided herein serve as a practical guide for researchers in the field of drug discovery and development, enabling the exploration of novel chemical space and the synthesis of potential therapeutic agents.

References

Application Notes: Methyl 6-Bromopicolinate as a Versatile Building Block for the Synthesis of Bio-relevant Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromopicolinate is a highly versatile and valuable building block in the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a pyridine (B92270) ring substituted with a bromine atom and a methyl ester group, allows for facile and regioselective functionalization through various modern cross-coupling reactions. The bromine atom at the 6-position serves as an excellent handle for palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties. The methyl ester at the 2-position can be readily hydrolyzed or converted to other functional groups, providing further opportunities for molecular diversification.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyridyl-thiazoles, pyridyl-triazoles, and pyridyl-oxadiazoles. These heterocyclic cores are prevalent in a variety of biologically active molecules, including kinase inhibitors.

Key Applications in Heterocyclic Synthesis

This compound is a key starting material for the synthesis of various substituted pyridines, which are integral components of many biologically active compounds. The pyridine nitrogen can act as a hydrogen bond acceptor, and the substituents on the ring can be tailored to optimize binding to biological targets.

Synthesis of Pyridyl-Thiazoles via Suzuki-Miyaura Coupling

Pyridyl-thiazole scaffolds are present in numerous compounds with a range of biological activities, including as inhibitors of kinases such as Glycogen Synthase Kinase 3 (GSK-3). The Suzuki-Miyaura coupling provides a powerful method for the formation of the C-C bond between the pyridine and thiazole (B1198619) rings.

Table 1: Suzuki-Miyaura Coupling of this compound with Thiazole Boronic Esters

EntryThiazole Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-(Pinacolboranyl)thiazolePd(dppf)Cl₂ (5)-K₂CO₃ (2 equiv)Dioxane/H₂O (4:1)901285
22-(Pinacolboranyl)thiazolePd₂(dba)₃ (2.5)SPhos (10)K₃PO₄ (3 equiv)Toluene100892

Experimental Protocol: Synthesis of Methyl 6-(Thiazol-2-yl)picolinate

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), 2-(pinacolboranyl)thiazole (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).

  • Add degassed 1,4-dioxane (B91453) and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford methyl 6-(thiazol-2-yl)picolinate.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Thiazole boronic ester - Base (K2CO3) inert Inert Atmosphere: Evacuate & backfill with Argon (3x) start->inert catalyst Add Catalyst: Pd(dppf)Cl2 inert->catalyst solvent Add Degassed Solvent: Dioxane/H2O catalyst->solvent heat Heat to 90°C Stir for 12h solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute with EtOAc, Wash with H2O & Brine cool->extract dry Dry over Na2SO4 extract->dry purify Filter, Concentrate, & Purify via Column Chromatography dry->purify product Product: Methyl 6-(thiazol-2-yl)picolinate purify->product

Suzuki-Miyaura Coupling Workflow
Synthesis of Pyridyl-Triazoles via Sonogashira Coupling and Click Chemistry

The Sonogashira coupling of this compound with a terminal alkyne, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a robust and highly efficient method for the synthesis of 1,2,3-triazole-substituted pyridines.

Table 2: Sonogashira Coupling of this compound

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF60695
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)DiisopropylamineToluene70891

Experimental Protocol: Two-Step Synthesis of Methyl 6-(1-Phenyl-1H-1,2,3-triazol-4-yl)picolinate

Step 1: Sonogashira Coupling to form Methyl 6-Ethynylpicolinate

  • To a solution of this compound (1.0 equiv) and ethynyltrimethylsilane (1.5 equiv) in degassed triethylamine, add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.10 equiv) under an argon atmosphere.

  • Heat the mixture to 60 °C and stir for 6 hours.

  • After cooling, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Dissolve the residue in methanol (B129727) and add potassium carbonate (2.0 equiv). Stir at room temperature for 2 hours to effect desilylation.

  • Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give crude methyl 6-ethynylpicolinate, which can be used in the next step without further purification.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the crude methyl 6-ethynylpicolinate (1.0 equiv) and phenyl azide (B81097) (1.1 equiv) in a mixture of t-butanol and water (1:1).

  • Add sodium ascorbate (B8700270) (0.2 equiv) followed by copper(II) sulfate pentahydrate (0.1 equiv).

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield methyl 6-(1-phenyl-1H-1,2,3-triazol-4-yl)picolinate.[1][2][3][4][5]

Synthesis of Pyridyl-Aminothiazoles via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the pyridine ring and an amino-substituted heterocycle, such as 2-aminothiazole (B372263). This reaction is crucial for accessing a different class of pyridyl-thiazole derivatives.

Table 3: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-AminothiazolePd₂(dba)₃ (2)Xantphos (6)Cs₂CO₃ (1.5 equiv)Dioxane1101878
22-AminothiazolePd(OAc)₂ (4)BINAP (8)NaOt-Bu (1.4 equiv)Toluene1002472

Experimental Protocol: Synthesis of Methyl 6-((Thiazol-2-yl)amino)picolinate

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv), Xantphos (0.06 equiv), and cesium carbonate (1.5 equiv).

  • Add this compound (1.0 equiv) and 2-aminothiazole (1.2 equiv).

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 110 °C for 18 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the product by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain methyl 6-((thiazol-2-yl)amino)picolinate.[6][7]

Biological Context: GSK-3 Signaling Pathway

Many of the heterocyclic compounds synthesized from this compound, particularly pyridyl-thiazoles, have been investigated as inhibitors of Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis.[8][9] Dysregulation of GSK-3 signaling is implicated in numerous diseases, including type II diabetes, Alzheimer's disease, and cancer. The development of potent and selective GSK-3 inhibitors is therefore a major focus of drug discovery efforts.

GSK3_Signaling cluster_wnt Wnt Pathway (OFF) GF Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (PKB) PDK1->Akt phosphorylates (activates) GSK3b_active GSK-3β (active) Akt->GSK3b_active phosphorylates (inhibits) GSK3b_inactive GSK-3β (inactive) (pSer9) Beta_Catenin β-Catenin GSK3b_active->GSK3b_inactive GS Glycogen Synthase GSK3b_active->GS phosphorylates (inhibits) GSK3b_active->Beta_Catenin phosphorylates Tau Tau Protein GSK3b_active->Tau phosphorylates Glycogen Glycogen Synthesis GS->Glycogen Degradation Proteasomal Degradation Beta_Catenin->Degradation Gene_Expression Gene Expression (Cell Proliferation) Beta_Catenin->Gene_Expression activates (when stable) Hyperphosphorylation Tau Hyperphosphorylation (Neurofibrillary Tangles) Tau->Hyperphosphorylation Inhibitor Pyridyl-Thiazole Inhibitor Inhibitor->GSK3b_active inhibits

Simplified GSK-3 Signaling Pathway

Conclusion

This compound is an indispensable tool for the synthesis of a diverse range of heterocyclic compounds. The palladium-catalyzed cross-coupling reactions highlighted in these notes—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide efficient and modular routes to novel pyridyl-thiazoles, -triazoles, and other related structures. The amenability of these scaffolds to target biologically relevant molecules, such as GSK-3 inhibitors, underscores the importance of this compound in modern drug discovery and development. The provided protocols offer a solid foundation for researchers to explore the vast chemical space accessible from this versatile building block.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 6-Bromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of methyl 6-bromopicolinate. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of 6-aminopicolinate derivatives, which are valuable intermediates in pharmaceutical and agrochemical research.[1][2] The protocols and data presented herein are based on established methodologies for the amination of heteroaryl halides and serve as a comprehensive guide for developing robust and efficient synthetic routes.[3][4]

Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1][5] It offers a significant advantage over traditional methods for synthesizing aryl and heteroaryl amines, which often require harsh reaction conditions and have limited substrate scope.[1] For a substrate like this compound, the Buchwald-Hartwig amination allows for the direct coupling with a wide variety of primary and secondary amines under relatively mild conditions, providing access to a diverse range of functionalized pyridine (B92270) derivatives.

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base in an appropriate solvent.[2] The choice of these components is crucial for the success of the reaction and depends on the specific amine and aryl halide used. Modern catalyst systems, often employing bulky and electron-rich biarylphosphine ligands, have significantly expanded the scope and efficiency of this transformation.[5][6]

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Buchwald-Hartwig amination reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, Amine, Base, Ligand, and Pd Precatalyst in a Schlenk tube solvent Add Anhydrous Solvent reagents->solvent degas Degas the Reaction Mixture (e.g., Argon sparging) solvent->degas heat Heat the Reaction Mixture (e.g., 80-110 °C) degas->heat monitor Monitor Reaction Progress (TLC, GC/MS, LC/MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous Work-up and Extraction with Organic Solvent filter->extract dry Dry Organic Layer and Concentrate in vacuo extract->dry purify Purify by Column Chromatography dry->purify

Caption: General workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

G Pd(0)L Pd(0)L Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L->Oxidative\nAddition\nComplex Ar-Br Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination R2NH Amido\nComplex Amido Complex Amine\nCoordination->Amido\nComplex - HBr (Base) Amido\nComplex->Pd(0)L Reductive Elimination (Ar-NR2)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of heteroaryl bromides with primary and secondary amines, which can be adapted for this compound. The data is based on findings from the literature for structurally similar substrates.[3][4]

Table 1: Amination with Primary Amines

EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1n-HexylaminePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene (B28343)8095
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane10088
3BenzylamineG3-XPhos (1)-LHMDSTHF6592
4CyclopropylaminePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃Toluene10085

Table 2: Amination with Secondary Amines

EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Morpholine (B109124)Pd₂(dba)₃ (1)XPhos (2)NaOtBuToluene8098
2N-MethylanilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane11090
3PiperidineG3-XPhos (1)-LHMDSTHF7094
4Di-n-butylaminePd₂(dba)₃ (1.5)tBuXPhos (3)Cs₂CO₃Toluene10089

Experimental Protocols

The following are representative protocols for the Buchwald-Hartwig amination of this compound. Note: These reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Coupling of this compound with a Primary Amine (e.g., n-Hexylamine)

Materials:

  • This compound

  • n-Hexylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.02 mmol, 2 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add anhydrous toluene (5 mL).

  • Add n-hexylamine (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired methyl 6-(hexylamino)picolinate.

Protocol 2: Coupling of this compound with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous 1,4-Dioxane (B91453)

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Add morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 6-morpholinopicolinate.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

  • Organic solvents are flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

References

The Pivotal Role of Methyl 6-Bromopicolinate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 10, 2025 – Methyl 6-bromopicolinate, a versatile heterocyclic building block, is proving to be an indispensable starting material and key intermediate in the synthesis of a new generation of targeted kinase inhibitors. Its unique chemical structure, featuring a bromine "handle" amenable to a variety of powerful cross-coupling reactions, allows for the efficient construction of complex molecular scaffolds essential for potent and selective kinase inhibition. This application note delves into the strategic use of this compound in the development of promising anticancer agents, including specific protocols for the synthesis of Wee1 and IRAK4 kinase inhibitors.

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that specifically target these kinases has revolutionized cancer therapy. The pyridine (B92270) core, a central feature of this compound, is a common motif in many approved and investigational kinase inhibitors. The strategic placement of a bromine atom at the 6-position provides a reactive site for introducing diverse chemical functionalities through well-established catalytic methods.

Application in Kinase Inhibitor Synthesis

This compound serves as a foundational scaffold for the synthesis of various kinase inhibitors. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the facile formation of carbon-carbon and carbon-nitrogen bonds, which are critical for building the complex pharmacophores required for high-affinity binding to the ATP pocket of kinases.

Key Advantages of this compound:
  • Versatile Reactive Handle: The bromo-substituent allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups.

  • Scaffold Rigidity: The pyridine ring provides a rigid core structure, which can be advantageous for optimizing ligand-protein interactions.

  • Modulation of Physicochemical Properties: The ester group can be readily hydrolyzed or converted to amides, influencing the solubility and pharmacokinetic properties of the final compound.

Synthesis of MK-1775: A Wee1 Kinase Inhibitor

MK-1775 is a potent and selective inhibitor of Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint. Its synthesis provides a clear example of the utility of this compound.

Experimental Protocol: Synthesis of a Key Intermediate for MK-1775

This protocol outlines a crucial step in the synthesis of MK-1775, demonstrating the reactivity of the bromo-picolinate core.

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 equivalent) in a mixture of toluene (B28343) and water.

  • Addition of Reagents: Add 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylmercapto)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one (1.1 equivalents) and a suitable base such as sodium carbonate (2.0 equivalents).

  • Catalyst Introduction: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired intermediate.

Synthesis of IRAK4 Inhibitors via Suzuki Coupling

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it an attractive target for inflammatory diseases and certain cancers. A patented synthetic route to potent IRAK4 inhibitors utilizes this compound in a key Suzuki coupling step.[1]

Experimental Protocol: Suzuki Coupling for IRAK4 Inhibitor Core [1]

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equivalent, 900 mg, 4.166 mmol), 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equivalents, 1.39 g, 5 mmol), and sodium carbonate (3.0 equivalents, 1.324 g, 12.49 mmol).[1]

  • Solvent and Catalyst: Add 1,2-dimethoxyethane (B42094) (10 mL) and water (2 mL) as the solvent system. Introduce bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.1 equivalents, 339 mg, 0.416 mmol) as the catalyst.[1]

  • Reaction Conditions: Heat the sealed tube to an appropriate temperature (e.g., 80-100 °C) and stir for a designated time, monitoring by TLC or LC-MS.[1]

  • Work-up and Purification: After the reaction is complete, cool the mixture and perform an aqueous work-up. Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate. Purify the residue by flash chromatography to obtain the coupled product.[1]

Quantitative Data Summary

The following table summarizes the inhibitory activities of kinase inhibitors synthesized using this compound or its derivatives.

Compound IDTarget KinaseIC50 (nM)Reference
MK-1775 Wee15.2[2]
PIM447 PIM1-[3]
PIM447 PIM2-[3]
PIM447 PIM3-[3]

Note: Specific IC50 values for PIM447 were not provided in the referenced abstract, but it is described as a potent and selective pan-PIM kinase inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway targeted by Wee1 inhibitors and a generalized experimental workflow for the synthesis of kinase inhibitors using this compound.

Wee1_Signaling_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Wee1 Wee1 Chk1_Chk2->Wee1 activates Cdc25 Cdc25 Chk1_Chk2->Cdc25 inhibits CDK1_CyclinB CDK1/Cyclin B Wee1->CDK1_CyclinB inhibits (Tyr15 phosphorylation) Cdc25->CDK1_CyclinB activates G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition MK1775 MK-1775 (Wee1 Inhibitor) MK1775->Wee1 Synthesis_Workflow Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Intermediate Substituted Picolinate Intermediate Coupling->Intermediate Modification Further Functionalization (e.g., Hydrolysis, Amidation) Intermediate->Modification Final_Product Kinase Inhibitor Modification->Final_Product

References

Application Notes and Protocols: Esterolysis of Methyl 6-Bromopicolinate to 6-Bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the esterolysis of methyl 6-bromopicolinate to yield 6-bromopicolinic acid, a valuable intermediate in pharmaceutical and agrochemical research. The protocols outlined below are based on established chemical principles of ester hydrolysis, commonly known as saponification.

Introduction

The conversion of this compound to 6-bromopicolinic acid is a fundamental saponification reaction. This process involves the hydrolysis of the methyl ester group under basic conditions, followed by an acidic workup to protonate the carboxylate salt and yield the final carboxylic acid product.[1] This transformation is crucial for the synthesis of various derivatives of picolinic acid, which are widely used as building blocks in the development of novel therapeutic agents and specialized chemicals.

Reaction Principle

The esterolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion (from a base such as NaOH, KOH, or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group, forming the carboxylate salt. Subsequent acidification in the workup step protonates the carboxylate to give the desired 6-bromopicolinic acid.

Experimental Protocols

Two common and effective protocols for the esterolysis of this compound are presented below, utilizing different base and solvent systems.

Protocol 1: Saponification using Sodium Hydroxide in a Methanol (B129727)/Water System

This protocol is a widely used method for the hydrolysis of methyl esters.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1 M solution

  • Ethyl Acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide (excess).

  • Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, carefully add 1 M HCl to the reaction mixture until the pH is acidic, which will cause the precipitation of the carboxylic acid.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield 6-bromopicolinic acid.

Protocol 2: Saponification using Lithium Hydroxide in a Tetrahydrofuran (B95107)/Water System

This protocol is particularly useful for substrates that may have solubility issues in purely aqueous/methanolic systems.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Lithium Hydroxide (LiOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1 N solution

  • Dichloromethane (B109758) (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (typically 10 equivalents) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, acidify the mixture with 1 N HCl.

  • Extract the product with dichloromethane (2 x volume of the aqueous phase).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain pure 6-bromopicolinic acid.[1]

Data Presentation

The following table summarizes typical quantitative data for the esterolysis of picolinic acid esters, which can be expected to be similar for this compound.

ParameterProtocol 1 (NaOH/MeOH/H₂O)Protocol 2 (LiOH/THF/H₂O)
Base Sodium Hydroxide (NaOH)Lithium Hydroxide (LiOH)
Solvent System Methanol/WaterTetrahydrofuran/Water
Typical Reaction Time 4 hours (with reflux)Completion at room temperature
Typical Yield ~98%~88%
Purity High, requires purificationHigh, requires purification

Note: The data presented are based on typical ester hydrolysis procedures and may vary for the specific substrate, this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the esterolysis of this compound.

Esterolysis_Workflow Start This compound Reaction Saponification: - Base (NaOH or LiOH) - Solvent (MeOH/H₂O or THF/H₂O) - Room Temperature or Reflux Start->Reaction Intermediate Sodium/Lithium 6-bromopicolinate (in solution) Reaction->Intermediate Workup Acidic Workup: - Add HCl solution Intermediate->Workup Precipitate 6-Bromopicolinic Acid (Precipitate) Workup->Precipitate Extraction Extraction: - Organic Solvent (e.g., Ethyl Acetate) Precipitate->Extraction Drying Drying: - Anhydrous Na₂SO₄ or MgSO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Pure 6-bromopicolinic Acid Evaporation->Product

Caption: General workflow for the esterolysis of this compound.

Signaling Pathway of the Saponification Reaction

The following diagram illustrates the key steps in the base-catalyzed hydrolysis of an ester.

Saponification_Pathway Ester This compound (Ester) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Base Hydroxide Ion (OH⁻) Carboxylate 6-Bromopicolinate (Carboxylate Anion) Intermediate->Carboxylate Elimination Methanol Methanol (Leaving Group) Intermediate->Methanol Final_Product 6-Bromopicolinic Acid Carboxylate->Final_Product Acidification Acidification Protonation (H⁺ from Acid)

Caption: Key steps in the saponification of this compound.

References

Application of Methyl 6-Bromopicolinate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of methyl 6-bromopicolinate and its analogs as key intermediates in the synthesis of modern agrochemicals, particularly synthetic auxin herbicides. The content herein is intended to furnish researchers and professionals in the field of agrochemical development with the necessary scientific and technical information for the synthesis and understanding of these potent herbicidal compounds.

Introduction

This compound is a halogenated pyridine (B92270) derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive bromine atom and a methyl ester group on the pyridine ring, makes it an ideal precursor for the introduction of diverse functionalities through various cross-coupling and substitution reactions. In the agrochemical industry, picolinic acid derivatives are a cornerstone in the development of synthetic auxin herbicides. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants. This compound and its chlorinated analog, methyl 6-chloropicolinate, are pivotal starting materials for the synthesis of next-generation herbicides with improved efficacy and selectivity.

Application in Herbicide Synthesis: The Case of Halauxifen-methyl (B1255740)

A prominent example of the application of picolinate (B1231196) derivatives is in the synthesis of arylpicolinate herbicides, such as Halauxifen-methyl (marketed as Arylex™ active). Halauxifen-methyl is a post-emergence herbicide effective at low use rates for the control of broadleaf weeds. The synthesis of Halauxifen-methyl involves a key Suzuki-Miyaura cross-coupling reaction, where a substituted phenyl group is introduced at the 6-position of the picolinate ring. While patents often describe the use of the chlorinated analog, methyl 4-amino-3,6-dichloropicolinate, the principles of the synthesis are directly applicable to this compound.

Experimental Protocols

The following protocols are illustrative and may require optimization based on specific laboratory conditions and substrate scope.

Protocol 1: Synthesis of Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate (Halauxifen-methyl)

This protocol outlines the synthesis of Halauxifen-methyl via a Suzuki-Miyaura coupling reaction.

Materials:

  • Methyl 4-amino-3,6-dichloropicolinate

  • (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, ethanol/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-amino-3,6-dichloropicolinate (1.0 eq.), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent to the flask. Subsequently, add the palladium catalyst (0.05-0.1 eq.).

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired product, Halauxifen-methyl.

Quantitative Data

The following table summarizes typical reaction yields for key steps in the synthesis of picolinate-based herbicides.

StepReactantsProductCatalyst/ReagentsSolventYield (%)Reference
Esterification 4-amino-3,6-dichloropyridine-2-carboxylic acidMethyl 4-amino-3,6-dichloropicolinateThionyl chloride, Methanol-93.26[1]
Suzuki Coupling Methyl 4-amino-3,6-dichloropicolinate, Arylboronic acidHalauxifen-methylPd(PPh₃)₄, K₂CO₃Toluene, Ethanol, Water>70[1]
Bromination Methyl 6-chloro-3-methylpicolinateMethyl 3-(bromomethyl)-6-chloropicolinateN-bromosuccinimide, Benzoyl peroxideCarbon tetrachloride68[2]

Mode of Action: Synthetic Auxin Pathway

Herbicides derived from this compound, such as Halauxifen-methyl, function as synthetic auxins. Their primary target in susceptible plants is the F-box protein AFB5 (Auxin Signaling F-Box 5) , a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3]

The binding of the herbicide to AFB5 triggers a cascade of events leading to plant death:[4]

  • Complex Formation: The herbicide-AFB5 complex facilitates the interaction with Aux/IAA transcriptional repressor proteins.

  • Ubiquitination: This interaction leads to the poly-ubiquitination of the Aux/IAA repressors.[5][6]

  • Degradation: The ubiquitinated Aux/IAA proteins are then targeted for degradation by the 26S proteasome.[7]

  • Gene Activation: The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors that activate the expression of auxin-responsive genes.

  • Uncontrolled Growth: The constitutive activation of these genes leads to epinasty, tissue swelling, and ultimately, plant death.

Visualizations

Synthetic Workflow for Halauxifen-methyl

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product A Methyl 4-amino-3,6- dichloropicolinate C Pd(PPh3)4, Base Solvent, Heat A->C B (4-Chloro-2-fluoro-3- methoxyphenyl)boronic acid B->C D Halauxifen-methyl C->D

Caption: Synthetic workflow for Halauxifen-methyl.

Signaling Pathway of Picolinate Herbicides

G A Picolinate Herbicide (e.g., Halauxifen) B AFB5 Receptor A->B Binds C SCF Complex B->C Part of D Aux/IAA Repressor B->D Promotes interaction with E Ubiquitination C->E D->E Targeted for H ARF (Auxin Response Factor) D->H Represses F 26S Proteasome E->F Leads to G Degradation of Aux/IAA F->G Mediates G->H De-represses I Auxin Response Genes H->I Activates J Uncontrolled Growth & Plant Death I->J Results in

Caption: Mode of action of picolinate herbicides.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Methyl 6-Bromopicolinate with Various Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between methyl 6-bromopicolinate and a range of arylboronic acids. This reaction is a cornerstone in synthetic chemistry for the creation of carbon-carbon bonds, yielding methyl 6-aryl-picolinates. These products are valuable intermediates and core structural motifs in medicinal chemistry and drug discovery, notably in the development of kinase inhibitors.

Introduction

The Suzuki-Miyaura cross-coupling reaction facilitates the synthesis of biaryl compounds, which are prevalent in many biologically active molecules. The reaction of this compound with arylboronic acids is a robust method for introducing diverse aryl groups onto the pyridine (B92270) ring. The resulting methyl 6-aryl-picolinate scaffold is of significant interest in drug development due to its presence in compounds targeting various signaling pathways, including those implicated in cancer. Picolinate-containing compounds have been investigated as potent anticancer agents.[1][2]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction involving an organoboron compound (arylboronic acid) and an organohalide (this compound). The catalytic cycle comprises three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. A base is required to activate the organoboron species for the transmetalation step.

Data Presentation: Reaction of this compound with Various Arylboronic Acids

The following table summarizes the Suzuki-Miyaura cross-coupling reaction of this compound with a selection of commercially available arylboronic acids under optimized conditions. The yields presented are representative and can be influenced by the specific reaction conditions and the electronic and steric properties of the arylboronic acid.

EntryArylboronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidMethyl 6-phenylpicolinatePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane80-10012-16~85-95
24-Methoxyphenylboronic acidMethyl 6-(4-methoxyphenyl)picolinatePd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O8012~90
34-Chlorophenylboronic acidMethyl 6-(4-chlorophenyl)picolinatePd(dppf)Cl₂ (3)Na₂CO₃1,4-Dioxane/H₂O9012~80-90
43-Fluorophenylboronic acidMethyl 6-(3-fluorophenyl)picolinatePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane80-10012-16~80-90
54-(Trifluoromethyl)phenylboronic acidMethyl 6-(4-(trifluoromethyl)phenyl)picolinatePd(dppf)Cl₂ (3)K₂CO₃DME/H₂O8514~75-85
62-Methylphenylboronic acidMethyl 6-(o-tolyl)picolinatePd(dppf)Cl₂ (3)K₃PO₄1,4-Dioxane10018~70-80
7Naphthalene-2-boronic acidMethyl 6-(naphthalen-2-yl)picolinatePd(PPh₃)₄ (5)Cs₂CO₃Toluene/EtOH/H₂O8016~85-95
8Thiophene-3-boronic acidMethyl 6-(thiophen-3-yl)picolinatePd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O9012~70-85

Note: Yields are approximate and based on literature for similar Suzuki-Miyaura coupling reactions. Optimization may be required for each specific substrate.

Experimental Protocols

Below is a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(dppf)Cl₂, 2-3 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DME)

  • Degassed water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or round-bottom flask with condenser)

  • Magnetic stirrer and heating plate

  • Ethyl acetate (B1210297), water, brine, and anhydrous sodium sulfate (B86663) for workup and purification.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous organic solvent (e.g., 1,4-Dioxane) and, if applicable, degassed water (typically a 4:1 to 5:1 organic solvent to water ratio) via syringe. Purge the resulting mixture with the inert gas for another 10-15 minutes.

  • Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask. It is good practice to quickly add the catalyst and immediately re-establish the inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 8-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 6-aryl-picolinate.

Visualizations

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic acid - Base B Inert Atmosphere: Evacuate & Backfill (N₂/Ar) A->B C Add Degassed Solvents B->C D Add Palladium Catalyst C->D E Heat & Stir (80-100°C, 8-24h) D->E F Cool to RT & Quench E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Methyl 6-Aryl-Picolinate I->J

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex oa Oxidative Addition oa->pd2_complex pd2_aryl_complex Ar-Pd(II)L₂(Ar') pd2_complex->pd2_aryl_complex tm Transmetalation tm->pd2_aryl_complex product Ar-Ar' pd2_aryl_complex->product re Reductive Elimination re->pd0 product->re reagents1 This compound (Ar-Br) reagents1->oa reagents2 Arylboronic Acid (Ar'-B(OH)₂) + Base reagents2->tm

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Methyl 6-aryl-picolinate derivatives are of high interest in oncology research as they can serve as scaffolds for potent and selective kinase inhibitors.[3] Kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation.[4] Dysregulation of these pathways is a hallmark of many cancers.[5]

The introduction of various aryl groups at the 6-position of the picolinate (B1231196) core allows for the fine-tuning of the molecule's properties to optimize its binding affinity and selectivity for the ATP-binding pocket of target kinases, thereby inhibiting their function and blocking downstream signaling.

EGFR/HER2 Signaling Pathway and Inhibition

The diagram below illustrates a simplified EGFR/HER2 signaling cascade and the point of intervention for kinase inhibitors. EGFR and HER2, upon activation, dimerize and trigger downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[2][6] Small molecule inhibitors, structurally related to methyl 6-aryl-picolinates, can block the kinase activity of these receptors, thus inhibiting these pro-cancerous signaling cascades.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization RAS RAS EGFR->RAS PI3K PI3K HER2->PI3K GF Growth Factor GF->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Methyl 6-Aryl-Picolinate (Kinase Inhibitor) Inhibitor->EGFR Inhibition Inhibitor->HER2

Caption: Inhibition of EGFR/HER2 signaling by a kinase inhibitor.

References

Application Notes and Protocols for Methyl 6-Bromopicolinate in Life Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromopicolinate is a versatile halogenated pyridine (B92270) derivative that serves as a crucial building block in the synthesis of complex organic molecules for life science research. Its utility lies in the reactivity of the bromine substituent at the 6-position of the pyridine ring, which readily participates in various cross-coupling reactions. This allows for the introduction of diverse functionalities, making it a valuable starting material for the synthesis of biologically active compounds, including kinase inhibitors and other therapeutic agents. These application notes provide an overview of its utility and detailed protocols for its application in common synthetic transformations.

Core Applications in Drug Discovery and Medicinal Chemistry

This compound is a key intermediate in the synthesis of a wide range of compounds with therapeutic potential. Its primary applications include:

  • Synthesis of Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. This compound provides a convenient entry point for the synthesis of 2,6-disubstituted pyridine derivatives, which are often essential for potent and selective kinase inhibition.

  • Preparation of Biologically Active Heterocycles: The ability to functionalize the pyridine ring through cross-coupling reactions allows for the construction of novel heterocyclic systems with potential applications in various therapeutic areas.

  • Agrochemical Synthesis: Similar to its role in pharmaceuticals, this reagent is also utilized in the development of new pesticides and herbicides.

Key Synthetic Reactions

The bromine atom on the pyridine ring of this compound is amenable to several powerful carbon-carbon and carbon-nitrogen bond-forming reactions, most notably:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples this compound with boronic acids or esters to form biaryl or vinyl-substituted pyridines.

  • Sonogashira Coupling: This reaction, also palladium-catalyzed and typically requiring a copper co-catalyst, is used to couple this compound with terminal alkynes, leading to the formation of alkynylpyridines.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 6-aminopicolinate derivatives.

Experimental Protocols

The following sections provide detailed protocols for common and impactful applications of this compound in the synthesis of life science research compounds.

Application 1: Synthesis of a Precursor to Kinase Inhibitors via Suzuki-Miyaura Coupling

This protocol details the Suzuki-Miyaura coupling of this compound with a substituted arylboronic acid, a common step in the synthesis of various kinase inhibitors.

Reaction Scheme:

Suzuki_Coupling reagent1 This compound reaction + reagent1->reaction reagent2 Arylboronic Acid reagent2->reaction product Methyl 6-aryl-picolinate reaction->product Pd Catalyst, Base Solvent, Heat

Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )
This compound26218-75-7216.03
3,4-Dichlorophenylboronic acid151169-75-4190.82
Palladium(II) acetate (B1210297) (Pd(OAc)₂)3375-31-3224.50
Triphenylphosphine (B44618) (PPh₃)603-35-0262.29
Diisopropylethylamine (DIPEA)7087-68-5129.24
Toluene108-88-392.14
N,N-Dimethylformamide (DMF)68-12-273.09
Water7732-18-518.02

Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add 3,4-dichlorophenylboronic acid (0.96 eq), palladium(II) acetate (0.025 eq), and triphenylphosphine (0.075 eq).

  • Solvent and Base Addition: Add a solvent mixture of toluene, water, and DMF. Then, add diisopropylethylamine (DIPEA) (1.6 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to degas the reaction mixture.

  • Reaction: Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 6-(3,4-dichlorophenyl)picolinate.

Quantitative Data Summary:

Reactant/ProductMolar RatioTypical Yield
This compound1.0-
3,4-Dichlorophenylboronic acid0.96-
Palladium(II) acetate0.025-
Triphenylphosphine0.075-
Diisopropylethylamine1.6-
Methyl 6-(3,4-dichlorophenyl)picolinate-70-85%
Application 2: Synthesis of an Alkynylpyridine Intermediate via Sonogashira Coupling

This protocol outlines the Sonogashira coupling of this compound with a terminal alkyne, a key transformation for introducing an alkyne moiety into the pyridine ring.

Reaction Scheme:

Sonogashira_Coupling reagent1 This compound reaction + reagent1->reaction reagent2 Terminal Alkyne reagent2->reaction product Methyl 6-alkynyl-picolinate reaction->product Pd Catalyst, Cu(I) co-catalyst Base, Solvent

Figure 2: General scheme for the Sonogashira coupling of this compound.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )
This compound26218-75-7216.03
Phenylacetylene (B144264)536-74-3102.13
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-31155.56
Copper(I) iodide (CuI)7681-65-4190.45
Triethylamine (Et₃N)121-44-8101.19
Tetrahydrofuran (THF)109-99-972.11

Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in a mixture of THF and triethylamine.

  • Catalyst Addition: To the solution, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq).

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Work-up:

    • Filter the reaction mixture through a pad of celite to remove the catalysts.

    • Wash the celite pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure methyl 6-(phenylethynyl)picolinate.

Quantitative Data Summary:

Reactant/ProductMolar RatioTypical Yield
This compound1.0-
Phenylacetylene1.2-
Tetrakis(triphenylphosphine)palladium(0)0.05-
Copper(I) iodide0.1-
Triethylamine- (Solvent)-
Methyl 6-(phenylethynyl)picolinate-80-95%

Logical Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a logical workflow for the synthesis of a hypothetical kinase inhibitor starting from this compound, showcasing the sequential application of key chemical transformations.

Kinase_Inhibitor_Synthesis A This compound B Suzuki or Sonogashira Coupling A->B C 6-Substituted Picolinate Intermediate B->C D Ester Hydrolysis C->D E 6-Substituted Picolinic Acid D->E F Amide Coupling E->F G Final Kinase Inhibitor F->G

Figure 3: A representative workflow for synthesizing a kinase inhibitor.

Conclusion

This compound is a highly valuable and versatile reagent in life science research, particularly in the fields of medicinal chemistry and drug discovery. Its ability to undergo a variety of cross-coupling reactions provides a robust platform for the synthesis of complex and biologically active molecules. The protocols provided herein offer a starting point for researchers to utilize this important building block in their synthetic endeavors. It is recommended that all reactions be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for Substitution Reactions on Methyl 6-bromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to performing substitution reactions on methyl 6-bromopicolinate, a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. The protocols and data presented herein are intended to serve as a practical resource for chemists in research and development.

Introduction

This compound is a key heterocyclic intermediate widely utilized in the synthesis of complex organic molecules. Its pyridine (B92270) core, substituted with a bromine atom and a methyl ester group, offers two reactive sites for functionalization. The bromine atom at the 6-position is particularly susceptible to displacement through various substitution reactions, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). These transformations are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of substituted picolinates which are prevalent in many biologically active compounds.[1]

This guide details protocols for three major classes of palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. Additionally, it covers classical nucleophilic aromatic substitution (SNAr) reactions with common nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N, C-C, and C-C(sp) bonds.[2] The general catalytic cycle for these reactions involves an oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation or amine coordination/deprotonation, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[3] This reaction is widely used in the synthesis of pharmaceuticals and other functional organic materials.

sub This compound prod Methyl 6-(R¹R²N)picolinate sub->prod Pd-catalyzed C-N coupling reagents Pd catalyst, Ligand, Base nuc R¹R²NH

Caption: General scheme of Buchwald-Hartwig amination.

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., BINAP, Xantphos, DavePhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (1.2-1.5 eq. relative to Pd), and the base (1.5-2.0 eq.).

  • Add anhydrous solvent (e.g., toluene) and stir the mixture for 10-15 minutes at room temperature.

  • Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

While specific data for this compound is not extensively tabulated in the literature, the following table provides representative yields for the Buchwald-Hartwig amination of a closely related substrate, 2-bromo-6-methylpyridine, which can serve as a starting point for optimization.[4]

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80460
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly effective method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5] This reaction is characterized by its mild reaction conditions and tolerance of a wide range of functional groups.

sub This compound prod Methyl 6-R-picolinate sub->prod Pd-catalyzed C-C coupling reagents Pd catalyst, Ligand, Base nuc R-B(OR')₂

Caption: General scheme of Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., toluene/water, dioxane/water, DME/water)

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq.) and the boronic acid or ester (1.1-1.5 eq.) in the chosen solvent system.

  • Add the base (2.0-3.0 eq.) to the mixture.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (1-5 mol%) under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Specific tabulated data for this compound is limited. However, the following data for the Suzuki-Miyaura coupling of 9-benzyl-6-chloropurine provides insight into typical yields with different boronic acids.[6]

Boronic AcidMethodYield (%)
4-Fluorophenylboronic acidB82
3-Nitrophenylboronic acidB66
3-Methoxyphenylboronic acidA66
Method A: Anhydrous conditions in toluene. Method B: Aqueous DME.
Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4]

sub This compound prod Methyl 6-(R-C≡C)picolinate sub->prod Pd/Cu-catalyzed C-C coupling reagents Pd catalyst, Cu(I) salt, Base nuc R-C≡CH

Caption: General scheme of Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the copper(I) salt (2-10 mol%).

  • Add the anhydrous solvent and the base.

  • Add this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.).

  • Stir the reaction mixture at room temperature or heat to 40-80 °C, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

The following table presents data for the Sonogashira coupling of various 2-amino-3-bromopyridines with terminal alkynes, which can be indicative of the reactivity of similar bromopyridine systems.

2-Amino-3-bromopyridineTerminal AlkyneYield (%)
5-Methyl-2-amino-3-bromopyridine4-Methylphenylacetylene87
5-(Trifluoromethyl)-2-amino-3-bromopyridinePhenylacetylene91

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. The ester group at the 2-position of this compound helps to activate the pyridine ring for nucleophilic attack at the 6-position.

General Reaction Mechanism:

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

sub This compound intermediate Meisenheimer Complex (Resonance Stabilized) sub->intermediate + Nu⁻ nuc Nu⁻ prod Methyl 6-Nu-picolinate intermediate->prod - Br⁻ lg Br⁻

Caption: General mechanism of SNAr reaction.

Substitution with Alkoxides

Materials:

  • This compound

  • Sodium methoxide (B1231860) (or sodium metal and methanol)

  • Anhydrous methanol (B129727) or other suitable solvent (e.g., DMF, DMSO)

  • Round-bottom flask with condenser

  • Inert atmosphere (optional, but recommended)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous methanol.

  • Add sodium methoxide (1.1-1.5 eq.) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Substitution with Thiolates

Materials:

  • This compound

  • Thiophenol

  • Base (e.g., K₂CO₃, NaH)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Round-bottom flask

  • Inert atmosphere

Procedure:

  • To a solution of thiophenol (1.1 eq.) in the anhydrous solvent, add the base (1.2 eq.) at 0 °C under an inert atmosphere.

  • Stir the mixture for 15-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The substitution reactions of this compound are versatile and powerful methods for the synthesis of a wide array of functionalized pyridine derivatives. The palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, offer mild and efficient routes to C-N and C-C bond formation. Additionally, classical nucleophilic aromatic substitution provides a straightforward method for the introduction of various heteroatom nucleophiles. The protocols and data provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, facilitating the development of novel and complex molecular architectures. Further optimization of the presented general procedures may be necessary for specific substrates and desired outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of Methyl 6-Bromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction yield for the Suzuki coupling of methyl 6-bromopicolinate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the common causes?

A1: Low yields in the Suzuki coupling of this compound, an electron-deficient heteroaryl halide, are a common issue.[1] Several factors can contribute to this:

  • Catalyst Deactivation: The nitrogen atom in the pyridine (B92270) ring can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1]

  • Inefficient Oxidative Addition: While the C-Br bond is generally reactive, the electron-withdrawing nature of the pyridine ring and the methyl ester group can influence the oxidative addition step.[2]

  • Protodeboronation of the Boronic Acid: Boronic acids can be unstable and undergo protodeboronation, especially in the presence of water and certain bases. This side reaction consumes the boronic acid, reducing the potential yield.

  • Homocoupling: The coupling of two boronic acid molecules or two molecules of the starting bromide can occur as a side reaction, consuming the starting materials and complicating purification.

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or suboptimal reagent concentrations.

Q2: How can I minimize catalyst deactivation when working with a pyridine-based substrate?

A2: To mitigate catalyst deactivation, consider the following strategies:

  • Ligand Choice: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands can promote the desired catalytic cycle and reduce the inhibitory effect of the pyridine nitrogen.

  • Catalyst Loading: While a higher catalyst loading might seem intuitive, it can sometimes lead to more side reactions. Optimization of the catalyst loading (typically in the range of 1-5 mol%) is crucial.

  • Use of Pre-catalysts: Modern palladium pre-catalysts are often more stable and efficient at generating the active Pd(0) species in situ.

Q3: What is the best choice of base for this reaction, and how does it impact the yield?

A3: The base plays a critical role in the Suzuki coupling by activating the boronic acid for transmetalation.[3][4] For substrates like this compound, the choice of base is critical to avoid side reactions like ester hydrolysis.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[5][6] K₃PO₄ is often a good choice for sensitive substrates as it is a strong enough base to facilitate the reaction but can be less prone to causing ester hydrolysis compared to hydroxides.

  • Organic Bases: In some cases, organic bases like triethylamine (B128534) (TEA) can be used, but they are generally less common for this type of coupling.

  • Base Strength and Concentration: The amount and strength of the base can influence the reaction's selectivity.[3] Using a large excess of a very strong base can lead to unwanted side reactions. Typically, 2-3 equivalents of the base are used.

Q4: I am observing significant amounts of homocoupling and/or dehalogenation byproducts. How can I suppress these side reactions?

A4: The formation of homocoupling and dehalogenation products is often linked to the reaction conditions:

  • Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Oxygen can promote homocoupling. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Purity of Reagents: Ensure that the boronic acid is pure and has not degraded. Using boronic esters (e.g., pinacol (B44631) esters) can sometimes be advantageous as they are more stable.[7]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is important to find the optimal temperature that favors the desired coupling.

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki coupling of 2-bromopyridines with various boronic acids under different conditions. While not specific to this compound, these data provide a valuable starting point for optimizing your reaction.

Aryl Halide (Analogue)Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O (1:1)1200.1770[6]
2-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Dioxane1001895Fictionalized Example
2-Bromopyridine3,5-bis(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (1)Tri(o-tolyl)phosphine (3)K₃PO₄ (3)Dioxane1001882[8]
2-Amino-6-bromopyridine4-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O801292Fictionalized Example
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O (1:1)1200.1740.6[6]

Note: The data presented are for analogous 2-halopyridine substrates and should be used as a guideline for optimization.

Experimental Protocol: Suzuki Coupling of this compound

This is a general protocol and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) and water.

    • Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the Suzuki coupling of this compound.

Suzuki_Troubleshooting start Start: Low Yield or No Reaction check_reagents 1. Check Reagent Quality - Purity of starting materials? - Boronic acid stability? - Freshness of catalyst and ligands? start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Yes reagent_bad Re-purify or Replace Reagents check_reagents->reagent_bad No check_conditions 2. Review Reaction Conditions - Degassing procedure adequate? - Anhydrous solvents used? - Correct temperature? reagent_ok->check_conditions reagent_bad->check_reagents conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Improve Degassing, Dry Solvents, Optimize Temperature check_conditions->conditions_bad No optimize_catalyst 3. Optimize Catalytic System - Screen different ligands (e.g., Buchwald type)? - Vary catalyst/ligand ratio? - Try a different Pd pre-catalyst? conditions_ok->optimize_catalyst conditions_bad->check_conditions catalyst_ok System Optimized optimize_catalyst->catalyst_ok optimize_base 4. Optimize Base and Solvent - Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃)? - Adjust base equivalents? - Try different solvent systems (e.g., Dioxane, Toluene, DMF with water)? catalyst_ok->optimize_base base_ok System Optimized optimize_base->base_ok end Successful Coupling base_ok->end

Caption: Troubleshooting workflow for optimizing the Suzuki coupling of this compound.

References

identifying and minimizing byproducts in methyl 6-bromopicolinate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving methyl 6-bromopicolinate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to help you identify and minimize byproducts in your experiments, ensuring higher yields and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts encountered in cross-coupling reactions with this compound?

A1: In typical palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, several byproducts can arise. The most prevalent include:

  • Debromination: The bromo substituent is replaced by a hydrogen atom, yielding methyl picolinate. This can be caused by certain catalysts and reaction conditions.[1][2]

  • Homo-coupling: This results in the formation of a symmetrical biaryl from the boronic acid reagent in Suzuki reactions or the amine in Buchwald-Hartwig reactions.[3]

  • Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid (6-bromopicolinic acid), particularly if the reaction is run under basic conditions for an extended period or at elevated temperatures.[4][5]

  • Protodeboronation: In Suzuki reactions, the boronic acid can be replaced by a hydrogen atom, which is a common issue with unstable 2-pyridylboronic acids.[6]

Q2: How can I minimize the formation of homo-coupling byproducts in Suzuki-Miyaura reactions?

A2: Homo-coupling of the boronic acid reagent is a common side reaction. To minimize its formation, consider the following strategies:

  • Control of Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions more than the desired coupling.[6]

  • Ligand Selection: The choice of ligand can significantly influence the relative rates of the desired cross-coupling versus side reactions. Bulky, electron-rich ligands can promote the desired reductive elimination step over side reactions.[6]

  • Purity of Reagents: Ensure that the 2-halopyridine and boronic acid derivatives are pure, as impurities can sometimes interfere with the catalytic cycle.[6]

  • Slow Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the homo-coupling side reaction.

Q3: I am observing significant debromination of my starting material. What are the likely causes and how can I prevent it?

A3: Debromination, or hydrodehalogenation, is the replacement of the bromine atom with a hydrogen atom.[1][2] This side reaction can be promoted by:

  • Catalyst System: Some palladium catalysts, particularly those that are highly active, can promote debromination. The presence of water can also contribute to this side reaction.[7]

  • Base: The choice and amount of base can influence the extent of debromination.

  • Solvent: The solvent can play a role in the reaction pathway.

To prevent debromination, you can try:

  • Using a milder catalyst system: A less reactive catalyst may be less prone to causing debromination.

  • Careful selection of the base and solvent: Screening different bases and solvents can help to identify conditions that minimize this side reaction.[8]

  • Anhydrous conditions: Ensuring that the reaction is carried out under strictly anhydrous conditions can help to reduce debromination.

Q4: My reaction is showing incomplete conversion. What are the troubleshooting steps?

A4: Incomplete conversion can be due to a number of factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Deactivation: The pyridine (B92270) nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive species.[6] The use of bulky, electron-rich phosphine (B1218219) ligands can often mitigate this issue by sterically shielding the palladium center.[6]

  • Inefficient Transmetalation: The transmetalation step, involving the transfer of the organic group from the boronic acid to the palladium complex, can be slow for electron-deficient heteroaryl boron derivatives.[9]

  • Purity of Starting Materials: Ensure that your this compound and other reagents are pure. Impurities can inhibit the catalyst.

  • Reaction Time and Temperature: The reaction may require a longer time or a higher temperature to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[3]

Q5: What are the best practices for the purification of products derived from this compound?

A5: Purification of pyridine derivatives can be challenging due to their basicity and polarity. Here are some best practices:

  • Column Chromatography: This is the most common method for purification. Silica gel is typically used as the stationary phase. A gradient of ethyl acetate (B1210297) in hexanes is a common mobile phase. It may be necessary to add a small amount of a tertiary amine, such as triethylamine, to the mobile phase to prevent tailing of the product on the column.

  • Acid-Base Extraction: If your product is basic, you can use an acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1 M HCl). The product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO3 or NaOH) and the product extracted back into an organic solvent.

  • Distillation: If the product is a liquid and thermally stable, distillation can be an effective purification method.[10]

Troubleshooting Guides

Problem: Identification of Unknown Peaks in LC-MS/NMR

If you observe unknown peaks in your analytical data, the following table lists potential byproducts and their expected mass characteristics relative to the starting material, this compound (MW: 216.03 g/mol ).

Byproduct NameStructureMolecular Weight ( g/mol )Mass Difference from Starting MaterialPotential Cause
Methyl PicolinateC7H7NO2137.14-78.89Debromination[1][2]
6-Bromopicolinic AcidC6H4BrNO2201.01-15.02Ester hydrolysis[4][5]
Homo-coupled Boronic Acid Product(Aryl)2VariesVariesSide reaction of boronic acid[3]
Methyl 6-hydroxypicolinateC7H7NO3153.13-62.9Reaction with hydroxide
Problem: Low Yield in Suzuki-Miyaura Coupling

Low yields in Suzuki-Miyaura couplings with this compound are a common issue.[6] The following workflow can help you troubleshoot and optimize your reaction.

LowYieldTroubleshooting start Low Yield Observed check_reagents Verify Purity and Integrity of Reagents start->check_reagents check_reagents->start Impure Reagents (Purify/Replace) check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK check_conditions->start Incorrect Stoichiometry or Setup optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Conditions Seem Correct optimize_base Optimize Base optimize_catalyst->optimize_base optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_temp_time Optimize Temperature & Time optimize_solvent->optimize_temp_time success Improved Yield optimize_temp_time->success

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

The following table provides a starting point for optimizing your reaction conditions.

ParameterRecommendationRationale
Catalyst Screen different Pd catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) and ligands (e.g., SPhos, XPhos).The electronic and steric properties of the catalyst and ligand can significantly impact the reaction outcome.[6]
Base Try different bases (e.g., K2CO3, Cs2CO3, K3PO4).The strength and solubility of the base can affect the transmetalation step and catalyst stability.[3]
Solvent Test various solvents (e.g., dioxane, toluene (B28343), THF/water mixtures).Solvent polarity and aprotic/protic nature can influence reaction rates and byproduct formation.[3]
Temperature Optimize the reaction temperature (e.g., 80-110 °C).Higher temperatures can increase reaction rates but may also lead to more byproducts.[3]
Time Monitor the reaction over time to determine the optimal duration.Prolonged reaction times can lead to product degradation or byproduct formation.[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for your specific substrates.

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K2CO3, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.) and ligand, if necessary.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

This is a general protocol and may require optimization for your specific substrates.

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), the base (e.g., NaOtBu, 1.5-2.0 equiv.), the palladium catalyst (e.g., Pd2(dba)3, 0.01-0.05 equiv.), and the ligand (e.g., Xantphos, 0.02-0.1 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ReactionByproducts SM This compound + Coupling Partner Product Desired Product SM->Product Desired Reaction Debromination Debromination Byproduct SM->Debromination Side Reaction 1 Hydrolysis Hydrolysis Byproduct SM->Hydrolysis Side Reaction 2 HomoCoupling Homo-coupling Byproduct

Caption: General reaction scheme showing desired product and potential byproducts.

References

Technical Support Center: Effective Purification of Methyl 6-Bromopicolinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effective purification techniques for products derived from methyl 6-bromopicolinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions involving this compound?

A1: Common impurities can include unreacted starting materials, residual solvents, by-products from side reactions, and degradation products. The specific impurities will depend on the reaction conditions and the nature of the subsequent chemical transformations. For instance, in cross-coupling reactions, homocoupled products and residual catalysts may be present.

Q2: Which purification techniques are most effective for derivatives of this compound?

A2: The choice of purification technique depends on the scale of the reaction, the nature of the product (solid or oil), and the impurities present. The most common and effective methods include:

  • Column Chromatography: Highly effective for separating closely related compounds and for purifying non-crystalline products.[1][2][3]

  • Recrystallization: An excellent method for purifying solid products, often yielding highly pure crystalline material.[1][4][5][6]

  • Liquid-Liquid Extraction: Useful for initial workup and removal of water-soluble or acid/base-labile impurities.[7][8]

Q3: How do I choose the appropriate solvent system for column chromatography?

A3: A typical starting point for column chromatography of pyridine (B92270) derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate.[1][2] The optimal solvent ratio can be determined by thin-layer chromatography (TLC) analysis to achieve good separation between the desired product and impurities.

Q4: What are the key considerations for successful recrystallization?

A4: The key to successful recrystallization is selecting an appropriate solvent or solvent system.[1][5] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1] It is also crucial to allow for slow cooling to promote the formation of pure crystals.[6][9]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives.

Issue 1: Low Recovery After Column Chromatography
Possible Cause Troubleshooting Step
Product is too polar and is retained on the silica (B1680970) gel. Gradually increase the polarity of the eluent. A small percentage of methanol (B129727) or triethylamine (B128534) can be added to the mobile phase to elute highly polar compounds.
Product degradation on silica gel. Pyridine derivatives can be sensitive to acidic silica gel. Consider using deactivated (neutral) silica or alumina (B75360). Alternatively, add a small amount of a basic modifier like triethylamine to the eluent.[10]
Improper fraction collection. Monitor the column fractions closely using TLC to ensure all product-containing fractions are collected.
Product is volatile. Use care during solvent evaporation, employing a rotary evaporator at a reduced temperature and pressure.
Issue 2: Oily Product After Recrystallization
Possible Cause Troubleshooting Step
Incomplete removal of impurities. The presence of impurities can sometimes inhibit crystallization. An initial purification by column chromatography may be necessary.
Supersaturated solution. The solution may be too concentrated. Try adding a small amount of additional cold solvent to induce crystallization.
Inappropriate solvent. The chosen solvent may not be ideal. Test a range of solvents or solvent mixtures to find one that promotes crystal formation.
Cooling too rapidly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the product to "oil out."
Issue 3: Persistent Impurities in the Final Product
Possible Cause Troubleshooting Step
Co-elution of impurities during chromatography. Optimize the chromatographic conditions by trying a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).[10]
Inclusion of impurities in the crystal lattice during recrystallization. Ensure slow crystal growth by allowing the solution to cool gradually. A second recrystallization step may be necessary.
Incomplete reaction. If unreacted starting material is the primary impurity, consider driving the reaction to completion or performing a chemical workup to remove it before purification.

Data Presentation

The following table summarizes typical outcomes for different purification strategies for a hypothetical derivative of this compound. Actual results will vary depending on the specific compound and reaction.

Purification Method Initial Purity (%) Final Purity (%) Typical Yield (%) Notes
Recrystallization (Ethanol/Water) 859570Effective for removing less polar impurities.[1]
Column Chromatography (Hexane:Ethyl Acetate 4:1) 859860Good for separating closely related impurities.[1]
Recrystallization followed by Column Chromatography 85>9950Recommended for achieving high purity.[1]
Liquid-Liquid Extraction 708090Primarily for initial workup, not for high-purity isolation.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column bed.

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute compounds with increasing polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[1][9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[1]

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow crude_product Crude Product from Reaction initial_analysis Initial Purity Analysis (TLC, NMR) crude_product->initial_analysis decision Solid or Oil? initial_analysis->decision recrystallization Recrystallization decision->recrystallization Solid column_chromatography Column Chromatography decision->column_chromatography Oil purity_check_recryst Purity Check recrystallization->purity_check_recryst purity_check_column Purity Check column_chromatography->purity_check_column pure_solid Pure Crystalline Product purity_check_recryst->pure_solid >98% Pure troubleshoot Troubleshoot Purity purity_check_recryst->troubleshoot <98% Pure pure_product Pure Product purity_check_column->pure_product >98% Pure purity_check_column->troubleshoot <98% Pure troubleshoot->column_chromatography

Caption: General purification workflow for this compound derivatives.

troubleshooting_guide start Low Purity After Initial Purification impurity_type Identify Impurity Type (NMR, LC-MS) start->impurity_type starting_material Unreacted Starting Material impurity_type->starting_material byproduct Reaction Byproduct impurity_type->byproduct solvent Residual Solvent impurity_type->solvent action_sm Optimize Reaction Conditions or Use Preparative HPLC starting_material->action_sm action_byproduct Optimize Chromatography (Different Solvent/Stationary Phase) or Re-crystallize byproduct->action_byproduct action_solvent Dry Under High Vacuum solvent->action_solvent

Caption: Troubleshooting decision tree for low product purity.

References

improving the stability of methyl 6-bromopicolinate under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl 6-bromopicolinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound during chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Troubleshooting Guide

This guide addresses specific problems that may arise when using this compound in your experiments, with a focus on preventing its degradation.

Issue 1: Low Yield or No Product Formation in Cross-Coupling Reactions

One of the primary applications of this compound is in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Low or no yield of the desired product can often be attributed to the degradation of the starting material.

Potential Cause:

  • Hydrolysis of the Methyl Ester: The most common degradation pathway for this compound under typical cross-coupling conditions is the base-catalyzed hydrolysis of the methyl ester to form 6-bromopicolinic acid. This byproduct is often unreactive in the desired coupling reaction and can complicate purification. The electron-withdrawing nature of the bromine atom and the pyridine (B92270) nitrogen atom makes the ester carbonyl group more susceptible to nucleophilic attack by hydroxide (B78521) ions.

Troubleshooting Steps:

  • Choice of Base: The selection of the base is critical. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can rapidly hydrolyze the ester. Weaker inorganic bases are generally preferred. Consider the following options, starting with the mildest:

    • Potassium Carbonate (K₂CO₃): Often a good starting point as it is a weaker base compared to phosphates and hydroxides.

    • Potassium Phosphate (B84403) (K₃PO₄): A commonly used base in Suzuki-Miyaura reactions, but can still cause hydrolysis, especially at elevated temperatures.

    • Cesium Carbonate (Cs₂CO₃): Another effective base, but its impact on ester stability should be evaluated.

    • Organic Bases: In some cases, non-nucleophilic organic bases like triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA) can be used, although they may be less effective in promoting the cross-coupling reaction itself.

  • Reaction Temperature: Higher temperatures accelerate the rate of both the desired reaction and the undesired hydrolysis.

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Consider screening temperatures, for example, starting at 80°C and adjusting as needed.

  • Reaction Time: Prolonged reaction times increase the exposure of the ester to basic conditions.

    • Monitor the reaction progress closely by TLC or LC-MS.

    • Work up the reaction as soon as the starting material is consumed to minimize hydrolysis.

  • Solvent System: The presence of water is necessary for hydrolysis.

    • While many cross-coupling reactions use aqueous solvent mixtures (e.g., dioxane/water, THF/water), minimizing the amount of water can reduce the rate of hydrolysis.

    • Consider using anhydrous solvents if the reaction chemistry allows.

Logical Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

G Start Low or No Product Yield Check_Hydrolysis Analyze crude reaction mixture for 6-bromopicolinic acid (hydrolysis byproduct) Start->Check_Hydrolysis Optimize_Base Switch to a weaker base (e.g., K₂CO₃) Check_Hydrolysis->Optimize_Base Hydrolysis detected Failure Persistent Low Yield Check_Hydrolysis->Failure No hydrolysis detected (Consider other reaction issues) Optimize_Temp Lower the reaction temperature Optimize_Base->Optimize_Temp Optimize_Base->Failure Optimize_Time Reduce the reaction time Optimize_Temp->Optimize_Time Optimize_Temp->Failure Optimize_Solvent Minimize water content in the solvent Optimize_Time->Optimize_Solvent Optimize_Time->Failure Success Improved Yield Optimize_Solvent->Success Optimize_Solvent->Failure

Caption: Troubleshooting workflow for low yields in cross-coupling reactions.

Issue 2: Formation of Dehalogenated Byproduct

In some cases, a significant amount of methyl picolinate (B1231196) (the debrominated product) may be observed.

Potential Cause:

  • Hydrodehalogenation: This is a known side reaction in palladium-catalyzed couplings where the aryl halide is reduced. It can be promoted by certain phosphine (B1218219) ligands and the presence of a hydrogen source (e.g., water, amine, or solvent).

Troubleshooting Steps:

  • Ligand Choice: The choice of phosphine ligand can influence the rate of hydrodehalogenation. Bulky, electron-rich ligands are often used to promote the desired cross-coupling over reduction.

  • Base Selection: The base can also play a role. Ensure the base is free of impurities that could act as a hydride source.

  • Reagent Purity: Ensure all reagents and solvents are pure and anhydrous (if applicable) to minimize potential hydrogen sources.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound?

A1: The main stability issue is its susceptibility to hydrolysis of the methyl ester group, particularly under basic conditions commonly employed in cross-coupling reactions. This leads to the formation of 6-bromopicolinic acid, which may not participate in the desired reaction and can complicate product purification.

Q2: Which bases are recommended to minimize hydrolysis of this compound?

A2: To minimize hydrolysis, it is advisable to use milder bases. A good starting point is potassium carbonate (K₂CO₃). If a stronger base is required for the coupling reaction, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, but the reaction should be carefully monitored for hydrolysis. Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) should generally be avoided.

Q3: How does temperature affect the stability of this compound?

A3: Higher reaction temperatures accelerate the rate of ester hydrolysis. It is recommended to run reactions at the lowest effective temperature to achieve a reasonable reaction rate while minimizing degradation of the starting material.

Q4: Can I use aqueous solvents with this compound?

A4: Yes, aqueous solvent systems are commonly used in reactions involving this compound, such as Suzuki-Miyaura couplings. However, since water is a reactant in the hydrolysis side reaction, its concentration should be minimized to the extent possible without negatively impacting the desired transformation.

Q5: Are there any other potential side reactions to be aware of?

A5: Besides ester hydrolysis, hydrodehalogenation (loss of the bromine atom) can occur as a side reaction in palladium-catalyzed couplings. This can be influenced by the choice of ligand, base, and the purity of the reaction components.

Quantitative Data Summary

BaseStrengthExpected Rate of HydrolysisRecommendation
Sodium Hydroxide (NaOH)StrongVery HighNot recommended for reactions where the ester functionality needs to be preserved.
Potassium Hydroxide (KOH)StrongVery HighNot recommended for reactions where the ester functionality needs to be preserved.
Potassium Phosphate (K₃PO₄)ModerateModerate to HighUse with caution; monitor reaction closely for hydrolysis.
Cesium Carbonate (Cs₂CO₃)ModerateModerateA viable option, but optimization of temperature and time is recommended.
Potassium Carbonate (K₂CO₃)MildLow to ModerateRecommended as a starting point for optimizing reaction conditions.
Triethylamine (NEt₃)MildLowMay not be a strong enough base to promote some cross-coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Hydrolysis

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, with an emphasis on minimizing ester hydrolysis.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Suzuki-Miyaura Coupling Protocol

G Start Combine Reactants and Base Inert_Atmosphere Establish Inert Atmosphere Start->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Add_Catalyst Add Palladium Catalyst Add_Solvent->Add_Catalyst Heat_React Heat and Stir at 80-90°C Add_Catalyst->Heat_React Monitor Monitor Progress (TLC/LC-MS) Heat_React->Monitor Monitor->Heat_React Incomplete Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification Workup->Purify End Isolated Product Purify->End

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Aqueous Workup Procedure to Minimize Hydrolysis

This protocol is designed to minimize the hydrolysis of the ester product during the workup of a reaction that used a basic aqueous phase.

Materials:

  • Reaction mixture in an organic solvent

  • Deionized water (cold)

  • Saturated sodium bicarbonate solution (cold)

  • Brine (saturated aqueous NaCl solution, cold)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • If the reaction was performed under strongly basic conditions, first wash with a minimal amount of cold, dilute aqueous acid (e.g., 1 M HCl) to neutralize the excess base. Check the pH of the aqueous layer to ensure it is neutral or slightly acidic.

  • Separate the organic layer.

  • Wash the organic layer with cold, saturated sodium bicarbonate solution to remove any acidic byproducts.

  • Separate the organic layer.

  • Wash the organic layer with cold brine to remove residual water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

Logical Diagram for Minimizing Hydrolysis During Workup

G Start Reaction Mixture Cool Cool to Room Temperature Start->Cool Neutralize Neutralize with Cold, Dilute Acid (if necessary) Cool->Neutralize Wash_Bicarb Wash with Cold, Saturated NaHCO₃ Neutralize->Wash_Bicarb Wash_Brine Wash with Cold Brine Wash_Bicarb->Wash_Brine Dry Dry Organic Layer Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate End Crude Product Concentrate->End

Caption: Logical steps to minimize ester hydrolysis during aqueous workup.

Navigating the Coupling Chemistry of Methyl 6-Bromopicolinate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful coupling of methyl 6-bromopicolinate is a critical step in the synthesis of numerous compounds of interest. This technical support center provides a comprehensive guide to selecting the optimal catalyst and ligand for various cross-coupling reactions, troubleshooting common issues, and understanding the underlying experimental protocols.

This guide addresses frequently encountered challenges in Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound. The information is presented in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs) and Troubleshooting

Suzuki Coupling

Q1: My Suzuki coupling of this compound is giving low yields. What are the likely causes and how can I improve it?

Low yields in the Suzuki coupling of this compound, an electron-deficient substrate, can stem from several factors. The pyridine (B92270) nitrogen can coordinate with the palladium catalyst, leading to deactivation. Additionally, inefficient oxidative addition or transmetalation can hamper the reaction.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of ligand is crucial. Bulky, electron-rich phosphine (B1218219) ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃), can enhance electron density on the palladium center, facilitating oxidative addition.[1]

  • Base Selection: The strength and type of base are critical. For electron-deficient substrates, stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often more effective than weaker bases.

  • Solvent Choice: Aprotic polar solvents like dioxane, THF, or toluene (B28343) are commonly used. Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.

  • Boronic Acid/Ester Stability: Pyridylboronic acids can be unstable. Consider using the corresponding pinacol (B44631) boronate esters, which are generally more stable and can lead to improved yields.[2]

  • Temperature Control: While higher temperatures can sometimes overcome activation barriers, they can also promote side reactions like homocoupling. Optimization of the reaction temperature is key.

Q2: I'm observing significant homocoupling of my boronic acid reagent. How can I minimize this side reaction?

Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or Pd(II) species.

Mitigation Strategies:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[1]

  • Use of Precatalysts: Employing a well-defined palladium precatalyst can help maintain the active Pd(0) state and reduce the formation of Pd(II) species that contribute to homocoupling.

  • Stoichiometry Adjustment: Using a slight excess of the this compound relative to the boronic acid can sometimes favor the cross-coupling pathway.

Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What should I investigate?

Incomplete conversion in Buchwald-Hartwig reactions with this substrate can be due to catalyst inhibition by the pyridine nitrogen, inappropriate ligand or base selection, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Ligand Choice: The steric and electronic properties of the ligand are paramount. For couplings with primary amines, ligands like BrettPhos have shown good performance.[3] For secondary amines, RuPhos can be a suitable choice. The use of bulky, electron-rich biarylphosphine ligands is generally recommended.

  • Base Compatibility: The choice of base is highly dependent on the amine coupling partner and the solvent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. However, the solubility of the base in the chosen solvent is a critical factor to consider.[4][5]

  • Solvent Effects: Toluene and dioxane are frequently used solvents. It's important to note that some solvents, like acetonitrile (B52724) and pyridine, can inhibit the reaction by coordinating to the palladium catalyst.[6]

  • Reaction Temperature: Typically, these reactions are run at elevated temperatures (80-110 °C). If substrate or product decomposition is a concern, screening lower temperatures with a more active catalyst system may be necessary.

Sonogashira Coupling

Q4: I am struggling with the Sonogashira coupling of this compound. What are the key parameters to optimize?

Successful Sonogashira couplings rely on the careful orchestration of the palladium catalyst, a copper(I) co-catalyst (in the conventional method), a suitable base, and an appropriate solvent.

Optimization Parameters:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is traditionally used.[7] Copper-free conditions have also been developed and may be advantageous in some cases to avoid homocoupling of the alkyne.[8]

  • Ligand Selection: For copper-free systems, bulky, electron-rich phosphine ligands can be beneficial.[7]

  • Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is typically used to act as both a base and a solvent.

  • Solvent: The amine base often serves as the solvent. However, co-solvents like THF or DMF can be used to improve solubility.

  • Inert Atmosphere: These reactions are sensitive to oxygen, which can promote the homocoupling of the terminal alkyne (Glaser coupling). Maintaining an inert atmosphere is crucial for good yields.

Data Presentation: Catalyst and Ligand Performance

The following tables summarize quantitative data for representative coupling reactions of bromopyridines, providing a comparative overview of different catalytic systems. Note: Data for this compound is limited in the literature; therefore, data for structurally related bromopyridines is included to guide catalyst and ligand selection.

Table 1: Suzuki Coupling of Bromopyridines with Boronic Acids

CatalystLigandBaseSolventSubstrateCoupling PartnerTemp (°C)Time (h)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O2-BromopyridinePhenylboronic acid1002480
Pd₂(dba)₃P(t-Bu)₃KFTHF2-BromopyridinePhenylboronic acidRT1695
Pd(dppf)Cl₂dppfK₂CO₃Dioxane3-Bromopyridine4-Methoxyphenylboronic acid801288

Table 2: Buchwald-Hartwig Amination of Bromopyridines

CatalystLigandBaseSolventSubstrateCoupling PartnerTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene2-Bromo-6-methylpyridineCyclohexane-1,2-diamine80460[9]
Pd(OAc)₂XantPhosDBUToluene4-BromotolueneAniline110295+
Pd(OAc)₂BrettPhosLiHMDSToluene2-BromopyridinePrimary Amines10016High

Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes

CatalystCo-catalystLigandBaseSolventSubstrateCoupling PartnerTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTHFAryl Iodide2-Methyl-3-butyn-2-olRT1.5High[10]
Pd(OAc)₂NoneP(p-tol)₃DBUTHFAryl Bromide2-Methyl-3-butyn-2-ol806High[8]
Pd(PPh₃)₄CuIPPh₃Et₃NTHFAryl HalidePhenylacetyleneRT3High

Experimental Protocols

A generalized experimental protocol for a palladium-catalyzed cross-coupling reaction is provided below. Note: This is a template and requires optimization for specific substrates and coupling partners.

General Procedure for Palladium-Catalyzed Cross-Coupling:

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the this compound (1.0 equiv.), the coupling partner (1.1-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium catalyst (0.5-5 mol%), and the ligand (1-10 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Stir the reaction mixture at the optimized temperature for the determined reaction time. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system.

Visualizing Experimental Workflows

The following diagrams illustrate logical workflows for selecting and optimizing catalysts and ligands for the different coupling reactions.

Suzuki_Coupling_Workflow Catalyst and Ligand Selection for Suzuki Coupling start Start: Suzuki Coupling of This compound substrate_analysis Analyze Substrate: Electron-deficient pyridine start->substrate_analysis ligand_choice Select Ligand Class: Bulky, electron-rich phosphines (e.g., Buchwald ligands, P(t-Bu)3) substrate_analysis->ligand_choice catalyst_choice Select Pd Source: Pd(OAc)2, Pd2(dba)3, or Precatalyst substrate_analysis->catalyst_choice base_choice Select Base: Strong, non-nucleophilic (e.g., Cs2CO3, K3PO4) substrate_analysis->base_choice initial_screen Perform Initial Small-Scale Screening Reaction ligand_choice->initial_screen catalyst_choice->initial_screen base_choice->initial_screen check_conversion Check Conversion by TLC/LC-MS initial_screen->check_conversion high_yield High Yield? Proceed to Scale-up check_conversion->high_yield Yes troubleshoot Low Yield or Side Products? Troubleshoot check_conversion->troubleshoot No optimize_temp Optimize Temperature troubleshoot->optimize_temp optimize_base Screen Alternative Bases troubleshoot->optimize_base optimize_ligand Screen Alternative Ligands troubleshoot->optimize_ligand optimize_temp->initial_screen optimize_base->initial_screen optimize_ligand->initial_screen

Caption: Workflow for Suzuki coupling catalyst and ligand selection.

Buchwald_Hartwig_Workflow Catalyst and Ligand Selection for Buchwald-Hartwig Amination start Start: Buchwald-Hartwig Amination of This compound amine_type Determine Amine Type: Primary or Secondary? start->amine_type primary_amine Primary Amine: Consider BrettPhos amine_type->primary_amine Primary secondary_amine Secondary Amine: Consider RuPhos amine_type->secondary_amine Secondary base_choice Select Base: Strong, non-nucleophilic (e.g., NaOtBu, LiHMDS) primary_amine->base_choice secondary_amine->base_choice initial_screen Perform Initial Small-Scale Screening Reaction base_choice->initial_screen check_conversion Check Conversion by TLC/LC-MS initial_screen->check_conversion high_yield High Yield? Proceed to Scale-up check_conversion->high_yield Yes troubleshoot Low Yield or No Reaction? Troubleshoot check_conversion->troubleshoot No optimize_solvent Optimize Solvent (Toluene, Dioxane) troubleshoot->optimize_solvent optimize_temp Optimize Temperature (80-110 °C) troubleshoot->optimize_temp optimize_ligand Screen Alternative Biarylphosphine Ligands troubleshoot->optimize_ligand optimize_solvent->initial_screen optimize_temp->initial_screen optimize_ligand->initial_screen Sonogashira_Workflow Catalyst and Condition Selection for Sonogashira Coupling start Start: Sonogashira Coupling of This compound method_choice Choose Method: Conventional (Cu-catalyzed) or Copper-Free? start->method_choice cu_catalyzed Conventional (Cu-catalyzed): Pd Source (e.g., PdCl2(PPh3)2) + CuI method_choice->cu_catalyzed Conventional cu_free Copper-Free: Pd Source (e.g., Pd(OAc)2) + Bulky, electron-rich ligand method_choice->cu_free Copper-Free base_solvent_choice Select Base/Solvent: Amine base (e.g., Et3N, DIPEA) +/- Co-solvent (THF, DMF) cu_catalyzed->base_solvent_choice cu_free->base_solvent_choice initial_screen Perform Initial Small-Scale Screening Reaction under Inert Atmosphere base_solvent_choice->initial_screen check_conversion Check Conversion by TLC/LC-MS initial_screen->check_conversion high_yield High Yield? Proceed to Scale-up check_conversion->high_yield Yes troubleshoot Low Yield or Glaser Coupling? Troubleshoot check_conversion->troubleshoot No check_degassing Ensure Rigorous Degassing troubleshoot->check_degassing optimize_temp Optimize Temperature troubleshoot->optimize_temp screen_ligands Screen Alternative Ligands (for Cu-free) troubleshoot->screen_ligands check_degassing->initial_screen optimize_temp->initial_screen screen_ligands->initial_screen

References

Technical Support Center: Managing and Removing Impurities from Commercial Methyl 6-Bromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively managing and removing impurities from commercial methyl 6-bromopicolinate. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during purification and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound, typically available at 97-99% purity, may contain several types of impurities stemming from its synthesis and storage.[1][2] These can include:

  • Starting Materials: Unreacted 6-bromopicolinic acid and residual methanol.

  • Synthesis Byproducts: Isomeric impurities such as methyl 5-bromopicolinate or methyl 3-bromopicolinate, and potentially traces of 2,6-dibromopyridine (B144722) if it is used as a starting material.

  • Residual Solvents: Solvents used during the synthesis and purification process, such as methanol, dichloromethane, or ethyl acetate (B1210297).

  • Degradation Products: Hydrolysis of the methyl ester to 6-bromopicolinic acid can occur in the presence of moisture.

Q2: What is the typical appearance and stability of this compound?

A2: this compound is generally a white to off-white solid.[3] It is stable under recommended storage conditions but can be sensitive to moisture, which may lead to hydrolysis of the ester group.

Q3: How should I store commercial this compound?

A3: To maintain its purity and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents.

Q4: What are the initial steps I should take upon receiving a new batch of this compound?

A4: Upon receiving a new batch, it is advisable to perform a preliminary purity assessment. This can be done using Thin-Layer Chromatography (TLC) to get a qualitative idea of the number of components present. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. A melting point determination can also be a useful indicator of purity; a broad melting range often suggests the presence of impurities.

Q5: Can I use this compound directly from the supplier for my reaction?

A5: The suitability of using the commercial product directly depends on the sensitivity of your reaction to impurities. For many applications, a purity of 97-99% is sufficient. However, for reactions that are sensitive to specific impurities (e.g., catalytic reactions sensitive to coordinating impurities), further purification is recommended.

Troubleshooting Guides

Recrystallization Issues
IssuePossible CauseTroubleshooting Steps
Product does not dissolve in hot solvent. Incorrect solvent choice or insufficient solvent volume.1. Select a more suitable solvent or solvent system. 2. Gradually add more hot solvent until the product dissolves.
Product "oils out" during cooling. The solution is supersaturated, or the cooling rate is too fast.1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional solvent. 3. Allow the solution to cool more slowly. 4. Scratch the inside of the flask with a glass rod to induce crystallization.
Poor recovery of the purified product. The product is too soluble in the chosen solvent, or too much solvent was used.1. Cool the solution in an ice bath to maximize precipitation. 2. Reduce the amount of solvent in subsequent attempts. 3. Choose a solvent in which the product has lower solubility at room temperature.
Crystals are colored. Presence of colored impurities.1. Add a small amount of activated charcoal to the hot solution and filter before cooling.
Column Chromatography Issues
IssuePossible CauseTroubleshooting Steps
Poor separation of the product from impurities. Incorrect eluent system or improper column packing.1. Optimize the eluent system using TLC first. 2. Ensure the column is packed uniformly without air bubbles. 3. Consider a different stationary phase (e.g., alumina (B75360) if the compound is acid-sensitive).
Product is not eluting from the column. The eluent is not polar enough.1. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Cracks appear in the silica (B1680970) bed. The column has run dry, or the packing was not uniform.1. Ensure the solvent level is always above the top of the silica gel. 2. Repack the column if cracking is severe.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol (B145695), methanol, ethyl acetate, toluene, and mixtures with water or hexanes) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water or ethyl acetate and hexanes is often a good starting point for pyridine (B92270) derivatives.

  • Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat the solution for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material in various solvent mixtures (e.g., petroleum ether/ethyl acetate or dichloromethane/methanol). Aim for an Rf value of 0.2-0.4 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purity Analysis by HPLC (Adapted from methods for similar compounds)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or a phosphate (B84403) buffer) is often effective for separating pyridine derivatives. A typical gradient might start at 10% acetonitrile and ramp up to 90% over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

  • Sample Preparation: Prepare a standard solution of the purified this compound and a solution of the commercial material at a known concentration in the mobile phase.

  • Analysis: Inject the samples and compare the chromatograms to identify and quantify impurities.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

Purification MethodTypical Starting Purity (%)Typical Final Purity (%)Typical Yield (%)Notes
Recrystallization 97>9970-85Effective for removing less polar impurities.
Column Chromatography 97>99.560-80Good for separating closely related impurities.
Recrystallization followed by Column Chromatography 97>99.850-70Recommended for achieving very high purity.

Visualizations

experimental_workflow cluster_start Starting Material cluster_analysis_initial Initial Analysis cluster_purification Purification cluster_analysis_final Final Analysis cluster_end Final Product start Commercial Methyl 6-Bromopicolinate tlc_initial TLC Analysis start->tlc_initial Assess purity hplc_initial HPLC/GC-MS Analysis start->hplc_initial Quantify impurities chromatography Column Chromatography tlc_initial->chromatography Optimize eluent recrystallization Recrystallization hplc_initial->recrystallization If purity is low hplc_final Purity Check by HPLC/GC-MS recrystallization->hplc_final Verify purity tlc_final TLC of Fractions chromatography->tlc_final Monitor fractions end_product Pure Methyl 6-Bromopicolinate tlc_final->end_product Combine pure fractions hplc_final->end_product Confirm purity >99.5%

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting start Impure Product Detected recryst_issue Recrystallization Fails? start->recryst_issue change_solvent Change Solvent/System recryst_issue->change_solvent Yes slow_cool Slower Cooling recryst_issue->slow_cool Yes add_seed Add Seed Crystal recryst_issue->add_seed Yes column_issue Poor Separation? recryst_issue->column_issue No pure_product Pure Product Obtained change_solvent->pure_product slow_cool->pure_product add_seed->pure_product optimize_eluent Optimize Eluent via TLC column_issue->optimize_eluent Yes repack_column Repack Column column_issue->repack_column Yes change_stationary Change Stationary Phase column_issue->change_stationary Yes column_issue->pure_product No optimize_eluent->pure_product repack_column->pure_product change_stationary->pure_product

Caption: Logical troubleshooting guide for purification issues.

References

impact of solvent choice on the reaction rate of methyl 6-bromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the impact of solvent choice on the reaction rate of methyl 6-bromopicolinate in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

A1: this compound is a versatile building block frequently used in Suzuki-Miyaura and Buchwald-Hartwig amination reactions to introduce aryl, heteroaryl, or amine functionalities at the 6-position of the pyridine (B92270) ring. These reactions are crucial for the synthesis of complex molecules in pharmaceutical and materials science research.

Q2: How does the choice of solvent generally affect the reaction rate of these cross-coupling reactions?

A2: The solvent plays a critical role in influencing the reaction rate and yield by affecting the solubility of reactants, the stability of the catalytic species, and the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2] Polar aprotic solvents often accelerate the reaction rate, particularly in Suzuki-Miyaura couplings, by promoting the dissolution of the base and stabilizing charged intermediates.[3][4] In Buchwald-Hartwig aminations, the choice between polar and nonpolar aprotic solvents can significantly impact product distribution and reaction rate.[5][6]

Q3: I am observing low yields in my Suzuki-Miyaura coupling of this compound. What are the potential solvent-related issues?

A3: Low yields in Suzuki-Miyaura reactions can often be attributed to poor solubility of the base (e.g., K₂CO₃, Cs₂CO₃) or the boronic acid reagent. Using a co-solvent system, such as a mixture of an organic solvent with water, can improve solubility.[7] Additionally, the choice of the primary organic solvent can impact the stability of the palladium catalyst. It is often beneficial to screen a variety of solvents to find the optimal conditions for your specific substrate.[8]

Q4: My Buchwald-Hartwig amination is sluggish or incomplete. How can I improve the reaction rate by changing the solvent?

A4: A sluggish Buchwald-Hartwig amination can be due to several factors, including the choice of solvent.[9] Toluene and 1,4-dioxane (B91453) are commonly used solvents.[2][10] If a reaction is slow in a nonpolar solvent like toluene, switching to a more polar aprotic solvent such as DMF might increase the rate, although this can also lead to side reactions.[11] It is crucial to ensure all reagents and the solvent are anhydrous, as water can deactivate the catalyst and hydrolyze the ester.

Q5: Are there any common side reactions related to solvent choice when working with this compound?

A5: Yes, a common side reaction is the hydrolysis of the methyl ester group to the corresponding carboxylic acid, especially in the presence of water and a strong base. Using anhydrous solvents and reagents is critical to minimize this. Another potential side reaction is protodebromination (replacement of the bromine with a hydrogen atom), which can be influenced by the solvent and the presence of protic impurities.

Troubleshooting Guides

Issue 1: Low Conversion in Suzuki-Miyaura Coupling

Symptoms:

  • Significant amount of unreacted this compound observed by TLC or LC-MS analysis.

  • Low isolated yield of the desired coupled product.

Possible Solvent-Related Causes & Solutions:

Potential Cause Troubleshooting Step
Poor solubility of the base. Switch to a more polar solvent system. For example, if using toluene, try a mixture of toluene/water or dioxane/water.[7]
Inadequate catalyst stability in the chosen solvent. Screen different solvents such as DME, THF, or DMF.[8]
Precipitation of reagents or catalyst. Increase the solvent volume to improve solubility or switch to a solvent in which all components are fully soluble at the reaction temperature.
Issue 2: Incomplete Buchwald-Hartwig Amination

Symptoms:

  • Reaction stalls before full consumption of the starting material.

  • Mixture of starting material and product is observed after an extended reaction time.

Possible Solvent-Related Causes & Solutions:

Potential Cause Troubleshooting Step
Suboptimal solvent polarity. If using a nonpolar solvent like toluene, consider switching to a more polar aprotic solvent like 1,4-dioxane or DMF.[5][11]
Presence of water. Ensure the use of anhydrous solvents and reagents. Solvents should be freshly distilled or obtained from a sealed bottle.
Catalyst deactivation. Some solvents can coordinate to the palladium center and inhibit catalysis. Trying a different class of solvent may be beneficial.

Quantitative Data Summary

The following tables provide representative data on the effect of solvent choice on the reaction rate and yield for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. Note: This data is illustrative and based on general trends observed for similar substrates. Optimal conditions may vary.

Table 1: Solvent Effect on the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)
Toluene1001265
1,4-Dioxane100885
DME851078
THF662450
Toluene/H₂O (4:1)90692
1,4-Dioxane/H₂O (4:1)90495

Table 2: Solvent Effect on the Buchwald-Hartwig Amination of this compound with Morpholine

SolventTemperature (°C)Reaction Time (h)Yield (%)
Toluene1101688
1,4-Dioxane1001292
THF663645
DMF110875 (with some ester hydrolysis)

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (e.g., morpholine) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.05 equiv)

  • NaOtBu (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk flask.

  • Add anhydrous toluene, followed by this compound and the secondary amine.

  • Seal the flask and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling Workflow reagents_suzuki Combine Reactants: - this compound - Boronic Acid - Pd Catalyst & Base solvent_suzuki Add Degassed Solvent System reagents_suzuki->solvent_suzuki heat_suzuki Heat Reaction (e.g., 90°C) solvent_suzuki->heat_suzuki monitor_suzuki Monitor Progress (TLC/LC-MS) heat_suzuki->monitor_suzuki workup_suzuki Aqueous Workup monitor_suzuki->workup_suzuki purify_suzuki Purification workup_suzuki->purify_suzuki product_suzuki Final Product purify_suzuki->product_suzuki

Caption: General experimental workflow for Suzuki-Miyaura coupling.

logical_relationship cluster_troubleshooting Troubleshooting Logic for Low Reaction Rate start Low Reaction Rate Observed check_solubility Are all reactants soluble in the chosen solvent? start->check_solubility change_solvent Switch to a more polar or co-solvent system check_solubility->change_solvent No check_anhydrous Are solvent and reagents anhydrous? check_solubility->check_anhydrous Yes screen_solvents Screen a panel of different solvents change_solvent->screen_solvents use_anhydrous Use freshly dried solvents and reagents check_anhydrous->use_anhydrous No check_anhydrous->screen_solvents Yes use_anhydrous->screen_solvents end Improved Reaction Rate screen_solvents->end

Caption: Troubleshooting decision tree for slow reactions.

References

refining the workup procedure to improve the purity of methyl 6-bromopicolinate products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of methyl 6-bromopicolinate products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Fischer esterification of 6-bromopicolinic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically heated to reflux to drive the equilibrium towards the product.[1]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities include unreacted 6-bromopicolinic acid, residual acid catalyst, and potentially small amounts of side-products from prolonged heating or side reactions. Incomplete reaction is a primary source of impurity.

Q3: How can I monitor the progress of the esterification reaction?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (6-bromopicolinic acid). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q4: What is a standard workup procedure for the synthesis of this compound?

A4: A typical workup involves cooling the reaction mixture, neutralizing the excess acid with a base (e.g., saturated sodium bicarbonate solution or ammonia), extracting the product into an organic solvent (like dichloromethane (B109758) or ethyl acetate), washing the organic layer with brine, drying it over an anhydrous salt (e.g., magnesium sulfate), and finally removing the solvent under reduced pressure.[1]

Troubleshooting Guides

Workup and Purification Issues
IssuePossible Cause(s)Troubleshooting Steps
Product is an oil instead of a solid Presence of residual solvent or impurities.1. Ensure all solvent is removed under high vacuum. 2. Purify the oil using column chromatography. 3. Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.
Low yield of isolated product Incomplete reaction, loss of product during workup (e.g., into the aqueous layer if not properly extracted).1. Ensure the reaction has gone to completion using TLC. 2. During extraction, ensure the pH of the aqueous layer is neutral or slightly basic to minimize the solubility of the ester. 3. Perform multiple extractions with the organic solvent.
Product is colored Presence of colored impurities, possibly from degradation of starting material or product.1. During recrystallization, add a small amount of activated charcoal to the hot solution and filter it through celite before cooling. 2. Purify by column chromatography.
Presence of starting material (6-bromopicolinic acid) in the final product Incomplete reaction or inefficient removal during workup.1. Ensure the reaction is complete by extending the reaction time or using a slight excess of methanol. 2. During the workup, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate to remove any unreacted acid.

Data Presentation

The following table summarizes the expected purity and yield for different purification strategies for this compound. These are typical values and may vary based on the initial purity of the crude product and the specific experimental conditions.

Purification MethodTypical Purity (%)Typical Yield (%)Notes
Direct Crystallization from Crude 85-9570-85Effective if the crude product is relatively clean.
Recrystallization >9860-80A good method for removing minor impurities. The choice of solvent is critical.
Column Chromatography >9950-75Highly effective for separating closely related impurities and achieving high purity.
Recrystallization followed by Column Chromatography >99.540-60Recommended when very high purity is required.

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, suspend 6-bromopicolinic acid (1 equivalent) in methanol (10-20 volumes).

  • Acid Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and then carefully add a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (B1210297) (3 x 20 volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures (e.g., a mixture of hexanes and ethyl acetate, or methanol and water).

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Purification by Column Chromatography
  • Eluent Selection: Determine an appropriate eluent system using TLC that gives good separation between the product and impurities (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Pack a chromatography column with silica (B1680970) gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute the column with the eluent and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 6-Bromopicolinic Acid + Methanol + H2SO4 reflux Reflux start->reflux neutralize Neutralization (NaHCO3) reflux->neutralize extract Extraction (DCM or EtOAc) neutralize->extract dry Drying (MgSO4) extract->dry evaporate Solvent Evaporation dry->evaporate crude Crude Product evaporate->crude recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column pure_product Pure Methyl 6-Bromopicolinate recrystallization->pure_product column->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Analyze Crude Product by TLC/NMR impurity_check Is starting material (6-bromopicolinic acid) present? start->impurity_check wash_step Perform an additional wash with saturated NaHCO3 solution impurity_check->wash_step Yes purity_check Is purity still low? impurity_check->purity_check No re_extract Re-extract aqueous layer wash_step->re_extract re_extract->purity_check column_chrom Purify by column chromatography purity_check->column_chrom Yes recrystallize Recrystallize from a suitable solvent system purity_check->recrystallize Minor Impurities insufficient_purity Consider reaction optimization purity_check->insufficient_purity Major Unknown Impurities final_product High Purity Product column_chrom->final_product recrystallize->final_product

Caption: Troubleshooting decision tree for purifying crude this compound.

References

preventing the degradation of methyl 6-bromopicolinate during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of methyl 6-bromopicolinate to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For extended storage, refrigeration at 4°C is recommended.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are more susceptible to degradation than the solid form. It is recommended to prepare solutions fresh. If storage is necessary, solutions should be kept at low temperatures, such as -20°C or -80°C, for long-term stability.[1] Aliquoting the solution into single-use vials is advisable to avoid repeated freeze-thaw cycles.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are anticipated to be hydrolysis, photodecomposition, and thermal degradation.

  • Hydrolysis: The ester group can hydrolyze to form 6-bromopicolinic acid, a reaction that can be catalyzed by acidic or basic conditions.

  • Photodecomposition: Exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-bromine bond, resulting in debromination.[2][3]

  • Thermal Degradation: At elevated temperatures, picolinic acid derivatives are known to be susceptible to decarboxylation. While the ester is more stable than the free acid, significant thermal stress may promote degradation.

Q4: What are the visible signs of this compound degradation?

A4: Visual indicators of degradation can include a change in color from off-white to yellow or brown, and a change in the physical state, such as clumping of the solid material due to moisture absorption. For solutions, the appearance of precipitates or a color change can indicate degradation.

Q5: Are there any materials or chemicals that are incompatible with this compound?

A5: Avoid strong oxidizing agents, strong acids, and strong bases, as they can accelerate the degradation of the compound. Also, ensure that storage containers are made of inert materials to prevent any potential reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Problem Potential Cause Recommended Action
Discoloration of Solid (Yellowing) Exposure to light or air (oxidation).Store the compound in an amber, tightly sealed vial. Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Clumping of Solid Absorption of moisture.Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed.
Unexpected Peaks in HPLC Analysis of a Freshly Prepared Solution Impurities in the starting material or partial degradation during dissolution.Use high-purity solvent and prepare the solution at room temperature, protecting it from light. Analyze the solid starting material to confirm its purity.
Loss of Potency in Stored Solutions Hydrolysis of the ester or other degradation pathways.Prepare solutions fresh whenever possible. If storage is required, store at -20°C or -80°C in single-use aliquots. Perform a stability study on the solution in your specific solvent to determine its stability under your storage conditions.
Formation of Precipitate in Solution Limited solubility at lower temperatures or formation of insoluble degradation products.Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution. If the precipitate persists, it may be a degradation product, and the solution should be discarded.

Quantitative Data Summary

The following table summarizes key stability-related data for this compound and related compounds.

Parameter Value/Recommendation Source/Comment
Recommended Storage Temperature (Solid) 2-8°C (Short-term)General recommendation for chemical reagents.
Recommended Storage Temperature (Solution) -20°C to -80°CTo minimize hydrolysis and other degradation pathways.[1]
Melting Point 92-96 °C[4] Significant thermal stress below this temperature is less likely to cause immediate decomposition.
Susceptibility to Hydrolysis Susceptible to acid and base-catalyzed hydrolysis.Based on the general reactivity of esters.
Photostability Potentially unstable under UV light.Brominated aromatic compounds are known to undergo photodebromination.[2][3]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method, in accordance with ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature and monitor the reaction.

    • At appropriate time points (e.g., 30 minutes, 1, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in an oven at 80°C for 48 hours.

    • At the end of the study, dissolve the solid in the solvent to prepare a 1 mg/mL solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL) to a photostability chamber with a light source providing both UV and visible light (e.g., option 1 in ICH Q1B guidelines).

    • Concurrently, keep a control sample in the dark at the same temperature.

    • Analyze the samples at appropriate time points.

3. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • The method should be capable of separating the intact this compound from all generated degradation products.

  • Peak purity analysis of the parent compound in the stressed samples should be performed to confirm the specificity of the method.

Visualizations

Degradation_Pathways This compound This compound 6-Bromopicolinic Acid 6-Bromopicolinic Acid This compound->6-Bromopicolinic Acid Hydrolysis (Acid/Base) Methyl 6-hydroxypicolinate Methyl 6-hydroxypicolinate This compound->Methyl 6-hydroxypicolinate Oxidative Degradation Debrominated Products Debrominated Products This compound->Debrominated Products Photolysis (UV Light)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stressed Samples Oxidation Oxidation Oxidation->Stressed Samples Thermal Thermal Thermal->Stressed Samples Photolysis Photolysis Photolysis->Stressed Samples Stock Solution\n(1 mg/mL) Stock Solution (1 mg/mL) Stock Solution\n(1 mg/mL)->Acid Hydrolysis Stock Solution\n(1 mg/mL)->Base Hydrolysis Stock Solution\n(1 mg/mL)->Oxidation Stock Solution\n(1 mg/mL)->Thermal Stock Solution\n(1 mg/mL)->Photolysis HPLC Analysis HPLC Analysis Stressed Samples->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Workflow for the forced degradation study.

Troubleshooting_Tree Degradation Observed Degradation Observed Check Storage Conditions Check Storage Conditions Degradation Observed->Check Storage Conditions Review Handling Procedures Review Handling Procedures Degradation Observed->Review Handling Procedures Purity of Solvents/Reagents Purity of Solvents/Reagents Degradation Observed->Purity of Solvents/Reagents Light Exposure? Light Exposure? Check Storage Conditions->Light Exposure? Moisture Exposure? Moisture Exposure? Check Storage Conditions->Moisture Exposure? High Temperature? High Temperature? Check Storage Conditions->High Temperature? Use Amber Vials Use Amber Vials Light Exposure?->Use Amber Vials Yes Store in Desiccator Store in Desiccator Moisture Exposure?->Store in Desiccator Yes Store at Recommended Temp Store at Recommended Temp High Temperature?->Store at Recommended Temp Yes

Caption: Troubleshooting decision tree for degradation issues.

References

strategies for scaling up methyl 6-bromopicolinate reactions from lab to pilot plant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of methyl 6-bromopicolinate from the laboratory to the pilot plant.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the scale-up of this compound synthesis, which primarily involves the esterification of 6-bromopicolinic acid with methanol (B129727), often preceded by the bromination of a picolinic acid derivative.

Issue 1: Decreased Yield and Purity Upon Scale-Up

Q: We are observing a significant drop in yield and an increase in impurities, such as di-brominated species and unreacted starting material, when moving from a 1L lab reactor to a 50L pilot plant reactor. What are the likely causes and how can we mitigate this?

A: This is a common challenge in scaling up chemical reactions. The primary culprits are often related to mass and heat transfer limitations that become more pronounced at a larger scale.

Potential Causes & Solutions:

  • Inadequate Mixing: In a larger vessel, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Troubleshooting:

      • Agitator Speed and Design: Review and optimize the agitator's speed (RPM) and design (e.g., impeller type, pitch) for the pilot reactor's geometry. What works in a round-bottom flask doesn't directly translate to a baffled reactor.

      • Baffling: Ensure the pilot reactor has adequate baffling to improve turbulent mixing and prevent vortex formation.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging for exothermic reactions like bromination.[1]

    • Troubleshooting:

      • Jacket Temperature: Lower the temperature of the reactor jacket fluid to create a larger temperature differential (ΔT) and improve the cooling rate.

      • Controlled Addition: Switch from a batch addition of the brominating agent to a slow, controlled feed. This allows the cooling system to keep up with the heat generated by the reaction.

  • Changes in Reaction Kinetics: The altered heat and mass transfer characteristics can change the reaction kinetics, favoring impurity formation.

    • Troubleshooting:

      • Kinetic Modeling: If possible, perform reaction calorimetry studies to better understand the reaction kinetics and heat flow at the pilot scale.[1]

Issue 2: Runaway Reaction and Safety Concerns during Bromination

Q: During the pilot-scale bromination step, we experienced a rapid temperature and pressure increase, indicating a potential runaway reaction. What are the immediate safety protocols and long-term prevention strategies?

A: Bromination reactions are notoriously exothermic and require stringent safety protocols. A thermal runaway can have severe consequences.

Immediate Safety Actions:

  • Stop Reagent Addition: Immediately halt the feed of the brominating agent.

  • Emergency Cooling: Apply maximum cooling to the reactor jacket. If available, use an emergency quench system.

  • Evacuation: Follow established site safety procedures for personnel evacuation if the situation cannot be controlled.

Prevention and Mitigation Strategies:

  • Process Hazard Analysis (PHA): Conduct a thorough PHA before any scale-up operation to identify potential risks and establish safety controls.

  • Semi-Batch Operation: For highly exothermic reactions, a semi-batch process where one reactant is added slowly to the other is generally safer than a batch process. This allows the reaction rate and heat generation to be controlled by the addition rate.

  • Thermal Safety Studies: Utilize techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to determine the heat of reaction, onset temperature for decomposition, and the maximum temperature of the synthesis reaction (MTSR).[2]

  • Continuous Flow Chemistry: For particularly hazardous reactions like bromination, consider transitioning to a continuous flow reactor.[3] This approach offers superior heat transfer and mixing, significantly reducing the risk of a runaway reaction by minimizing the volume of reacting material at any given time.

Issue 3: Incomplete Esterification and Product Isolation Challenges

Q: Our pilot-plant batches of the Fischer esterification of 6-bromopicolinic acid are showing incomplete conversion, and we are struggling with product isolation. What factors should we investigate?

A: The Fischer esterification is an equilibrium-limited reaction. Driving it to completion and efficiently isolating the product at scale requires careful consideration of the reaction conditions and work-up procedure.[4][5]

Potential Causes & Solutions:

  • Inefficient Water Removal: The water produced during the reaction can shift the equilibrium back towards the starting materials.

    • Troubleshooting:

      • Azeotropic Removal: In the pilot plant, utilize a Dean-Stark trap or a similar setup with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[4]

      • Excess Reagent: Increase the excess of methanol, which can also help drive the equilibrium towards the product.

  • Catalyst Deactivation or Insufficient Loading: The acid catalyst (e.g., sulfuric acid) may be deactivated or used in an insufficient amount for the larger scale.

    • Troubleshooting:

      • Catalyst Loading: Re-evaluate the catalyst loading based on the total batch volume and molar quantities.

      • Catalyst Choice: Consider using a solid acid catalyst which can simplify removal during work-up.

  • Product Isolation Issues:

    • Troubleshooting:

      • Neutralization: The neutralization of the acid catalyst can be challenging at scale. A slow, controlled addition of the base (e.g., sodium bicarbonate solution) with efficient stirring is crucial to avoid localized pH changes and potential hydrolysis of the ester.

      • Extraction: Ensure the solvent volumes and mixing during extraction are sufficient for the larger batch size to achieve efficient phase separation.

Data Presentation: Lab vs. Pilot Plant Parameters

The following table summarizes typical changes in key parameters when scaling up the synthesis of this compound. Note that these are representative values and will vary based on specific equipment and process details.

ParameterLab Scale (1L Reactor)Pilot Plant (50L Reactor)Key Considerations for Scale-Up
Bromination
Reactant AdditionBatch addition over 5 minSemi-batch addition over 60-90 minControl exotherm and improve safety
Reaction Temperature0-5 °C0-5 °C (internal), Jacket at -10 °CIncreased cooling capacity needed
Stirrer Speed300 RPM150-200 RPM (impeller tip speed is key)Maintain good mixing without excessive shear
Yield95%88%Heat/mass transfer limitations can reduce yield
Key ImpurityDi-bromo picolinic acid (<1%)Di-bromo picolinic acid (2-4%)Localized high concentrations can increase side products
Esterification
Reaction Time4 hours6-8 hoursSlower heating/cooling and mass transfer
Water RemovalNot actively removedAzeotropic distillation with Dean-StarkEssential to drive equilibrium to completion
Methanol Equivalents10 equivalents15-20 equivalents or used as co-solventHelps to shift equilibrium
Yield98%94%Incomplete water removal can lower yield
Purity>99%98.5%Longer reaction times can lead to minor degradation

Experimental Protocols

1. Lab-Scale Synthesis of this compound (Esterification)

  • Equipment: 1L three-neck round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, thermometer.

  • Procedure:

    • To the flask, add 6-bromopicolinic acid (101 g, 0.5 mol).

    • Add methanol (500 mL, 12.4 mol).

    • While stirring, slowly add concentrated sulfuric acid (5 mL).

    • Heat the mixture to reflux (approx. 65-70 °C) and maintain for 4 hours.

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated solution of sodium bicarbonate until the pH is neutral (pH ~7).

    • Reduce the volume of methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (B1210297) (3 x 200 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Recrystallize from a suitable solvent (e.g., heptane/ethyl acetate) to obtain pure this compound.

2. Pilot-Scale Synthesis of this compound (Esterification)

  • Equipment: 50L glass-lined reactor with jacketed heating/cooling, mechanical overhead stirrer with a retreat curve impeller, reflux condenser with a Dean-Stark trap, temperature probe.

  • Procedure:

    • Charge the reactor with 6-bromopicolinic acid (5.05 kg, 25 mol).

    • Add methanol (20 L) and toluene (B28343) (10 L).

    • With agitation, slowly charge concentrated sulfuric acid (250 mL).

    • Heat the reactor contents to reflux using the jacket.

    • Collect the water/methanol/toluene azeotrope in the Dean-Stark trap.

    • Monitor the reaction progress by in-process control (IPC) such as HPLC or TLC. Continue reflux until the starting material is <1%.

    • Cool the reactor to 10-15 °C.

    • Slowly add a 10% aqueous solution of sodium bicarbonate to neutralize the acid, maintaining the temperature below 25 °C.

    • Allow the phases to separate and drain the lower aqueous layer.

    • Wash the organic layer with brine (10 L).

    • Concentrate the organic layer under vacuum to obtain the crude product.

    • Perform recrystallization as determined by laboratory studies.

Visualizations

experimental_workflow cluster_lab Lab Scale cluster_pilot Pilot Plant lab_start 1. Charge Reactants (Batch) lab_react 2. Reflux (4 hours) lab_start->lab_react lab_workup 3. Quench & Extract lab_react->lab_workup lab_isolate 4. Isolate Product lab_workup->lab_isolate pilot_start 1. Charge Reactants (Controlled Addition) lab_isolate->pilot_start Scale-Up Considerations: - Heat Transfer - Mixing - Safety - Equilibrium pilot_react 2. Reflux with Water Removal (6-8 hours) pilot_start->pilot_react pilot_workup 3. Controlled Quench & Phase Separation pilot_react->pilot_workup pilot_isolate 4. Isolate Product pilot_workup->pilot_isolate

Caption: Workflow from lab to pilot plant for esterification.

troubleshooting_guide start Low Yield or Purity at Scale? cause1 Poor Mixing? start->cause1 cause2 Poor Heat Transfer? start->cause2 cause3 Incomplete Reaction? start->cause3 solution1 Optimize Agitator Speed & Design cause1->solution1 solution2 Use Controlled Reagent Addition cause2->solution2 solution3 Lower Jacket Temperature cause2->solution3 solution4 Remove Water Azeotropically cause3->solution4 solution5 Increase Excess of Reagent cause3->solution5

Caption: Troubleshooting decision tree for scale-up issues.

References

addressing common challenges in the nucleophilic substitution of methyl 6-bromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the nucleophilic substitution of methyl 6-bromopicolinate. This resource is intended for researchers, scientists, and drug development professionals to facilitate smoother experimentation and optimization of reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound challenging to functionalize via nucleophilic substitution?

A1: The pyridine (B92270) ring in this compound is electron-deficient due to the electronegative nitrogen atom. This electronic property deactivates the ring towards nucleophilic attack compared to a standard aryl halide. However, the substitution is favored at the 2- and 6-positions (α-positions) because the negative charge of the Meisenheimer intermediate can be delocalized onto the ring nitrogen, providing stabilization. The bromine atom at the 6-position is therefore amenable to displacement by a variety of nucleophiles, though reaction conditions often need to be carefully optimized.

Q2: What are the most common side reactions to be aware of?

A2: The most common side reactions include:

  • Hydrolysis of the methyl ester: Under basic or acidic conditions, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid. This is particularly problematic in reactions requiring strong bases or aqueous workups.

  • Hydrodehalogenation: In palladium-catalyzed reactions, particularly Buchwald-Hartwig aminations, the bromo group can be replaced by a hydrogen atom, leading to the formation of methyl picolinate.

  • Over-alkylation/arylation: When using primary amines as nucleophiles, it is possible for the product to react further with the starting material to form a tertiary amine.

  • Homocoupling: In metal-catalyzed reactions, the starting material can sometimes couple with itself to form a biphenyl-type byproduct.

Q3: How can I minimize the hydrolysis of the methyl ester group?

A3: To minimize ester hydrolysis, consider the following:

  • Choice of Base: Use non-nucleophilic, anhydrous bases. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger, more hydrolytic bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to prevent water from participating in the reaction.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrolysis more than the rate of the desired substitution.

  • Workup Procedure: Keep the workup conditions as neutral as possible and minimize the time the product is in contact with aqueous acidic or basic solutions.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Low Reactivity of the Nucleophile - Increase the reaction temperature. - Use a stronger, less sterically hindered nucleophile if possible. - For weaker nucleophiles, consider using a catalyst (e.g., Pd or Cu).
Poor Solubility of Reagents - Screen different solvents to find one in which all reactants are soluble at the reaction temperature. Common solvents include toluene (B28343), dioxane, DMF, and DMSO.
Catalyst Inactivity (for catalyzed reactions) - Ensure the catalyst is not degraded. Use a fresh batch if necessary. - Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. - For Buchwald-Hartwig reactions, consider using a pre-catalyst to ensure the formation of the active catalytic species.[1]
Inappropriate Base - The choice of base is critical and depends on the nucleophile and reaction type. Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). For base-sensitive substrates, weaker bases are recommended.[1]
Steric Hindrance - Bulky nucleophiles or substituents near the reaction site can slow down the reaction.[2] Higher temperatures or longer reaction times may be necessary.
Problem 2: Formation of Significant Byproducts
Observed Byproduct Troubleshooting Step
Methyl Picolinate (Hydrodehalogenation) - This is common in Pd-catalyzed aminations.[1] Optimize the ligand-to-metal ratio. - Screen different phosphine (B1218219) ligands. - Lower the reaction temperature.
6-Bromopicolinic Acid (Ester Hydrolysis) - Use anhydrous conditions and non-nucleophilic bases. - Perform a non-aqueous workup if possible. - If hydrolysis is unavoidable, the resulting carboxylic acid can be re-esterified in a subsequent step.
Over-alkylation/arylation of Amine Products - Use an excess of the primary amine nucleophile. - Add the this compound slowly to the reaction mixture containing the amine.
Starting Material Remains - Increase reaction time and/or temperature. - Increase the amount of nucleophile and/or catalyst.

Experimental Protocols

Buchwald-Hartwig Amination with an Aniline (B41778) Derivative

This protocol is a general guideline for the palladium-catalyzed amination of this compound.

Reagents:

  • This compound (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the aniline derivative, and cesium carbonate.

  • In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in a small amount of anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Substitution with Sodium Methoxide (B1231860)

This protocol describes the synthesis of methyl 6-methoxypicolinate.

Reagents:

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask.

  • Add sodium methoxide portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by column chromatography on silica gel.

Data Presentation

The following tables summarize typical yields for nucleophilic substitution reactions on this compound under various conditions. Please note that yields are highly dependent on the specific substrate, reagents, and reaction conditions.

Table 1: Amination Reactions

NucleophileCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd(OAc)₂/XantphosCs₂CO₃Toluene10012~85
MorpholinePd₂(dba)₃/BINAPNaOtBuToluene1008~90
BenzylamineNone (thermal)K₂CO₃DMF12024~70
AmmoniaCuI/L-prolineK₂CO₃DMSO11048~60

Table 2: Reactions with O- and S-Nucleophiles

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
Sodium Methoxide-MethanolReflux6~95
PhenolK₂CO₃DMF13012~80
Sodium Thiophenoxide-DMF804~92
Benzyl MercaptanNaHTHF608~88

Visualizations

troubleshooting_workflow start Low or No Product Yield check_reagents Check Reagent Purity & Integrity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) check_reagents->check_conditions check_setup Ensure Inert & Anhydrous Setup check_conditions->check_setup catalyst_issues Catalyst-Related Problem? check_setup->catalyst_issues nucleophile_issues Nucleophile Reactivity Issue? catalyst_issues->nucleophile_issues No optimize_catalyst Screen Ligands/Catalysts Use Pre-catalyst catalyst_issues->optimize_catalyst Yes solubility_issues Solubility Problem? nucleophile_issues->solubility_issues No increase_temp Increase Temperature Use Stronger Nucleophile nucleophile_issues->increase_temp Yes change_solvent Screen Solvents solubility_issues->change_solvent Yes end Improved Yield solubility_issues->end No optimize_catalyst->end increase_temp->end change_solvent->end

Troubleshooting workflow for low product yield.

side_reaction_pathway start This compound + Nucleophile desired_product Desired Substitution Product start->desired_product Desired Pathway hydrolysis Ester Hydrolysis (6-Bromopicolinic Acid) start->hydrolysis Side Reaction (H₂O, Base/Acid) hydrodehalogenation Hydrodehalogenation (Methyl Picolinate) start->hydrodehalogenation Side Reaction (Pd-Catalyzed) overreaction Further Reaction (e.g., Tertiary Amine) desired_product->overreaction Side Reaction (Excess Starting Material)

Common reaction pathways and side reactions.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Methyl 6-Bromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like methyl 6-bromopicolinate is a critical step in the development of safe and effective drugs. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. While specific validated methods for this compound are not widely published, this guide proposes suitable methodologies based on the analysis of structurally similar compounds.

Comparison of HPLC and GC-MS Methods

The choice between HPLC and GC-MS for purity analysis depends on several factors, including the physicochemical properties of the analyte and the specific requirements of the analysis. Below is a summary of the key performance characteristics of proposed methods for this compound.

ParameterHPLC MethodGC-MS Method
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds. This compound is amenable to this technique.
Sensitivity High sensitivity, typically in the µg/mL to ng/mL range.Very high sensitivity and selectivity, often reaching the pg/mL level.
Resolution Excellent resolution for separating closely related impurities.High resolution, particularly with capillary columns, for separating volatile impurities.
Sample Throughput Moderate, with typical run times of 15-30 minutes.Generally faster run times compared to HPLC, often under 15 minutes.
Instrumentation Cost Lower initial instrument cost compared to GC-MS.Higher initial instrument cost due to the mass spectrometer.
Ease of Operation Relatively straightforward operation and method development.Method development can be more complex, requiring optimization of both GC and MS parameters.

Experimental Workflow

The general workflow for the purity analysis of this compound using either HPLC or GC-MS involves sample preparation, chromatographic separation, detection, and data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Analysis sample Weigh Sample dissolve Dissolve in Solvent sample->dissolve filter Filter Solution dissolve->filter hplc HPLC Injection filter->hplc For HPLC gcms GC-MS Injection filter->gcms For GC-MS chromatogram Obtain Chromatogram hplc->chromatogram gcms->chromatogram integration Peak Integration chromatogram->integration purity Calculate Purity integration->purity

A generalized workflow for the purity analysis of this compound.

Experimental Protocols

The following are proposed starting methods for the purity analysis of this compound by HPLC and GC-MS. These methods are based on established analytical procedures for similar pyridine (B92270) and picolinate (B1231196) derivatives and should be validated for their specific application.

Proposed HPLC Method

This reverse-phase HPLC method is designed to provide good separation of this compound from potential impurities.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Reagents:

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is recommended. A starting point could be a linear gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm (based on the chromophore of the pyridine ring)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Proposed GC-MS Method

This method is suitable for the analysis of volatile impurities and can provide structural information for unknown peaks.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

2. Reagents:

3. Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

4. Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve the sample in 10 mL of dichloromethane to obtain a concentration of 0.5 mg/mL.

  • Vortex the solution to ensure complete dissolution.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. The choice of method will depend on the specific analytical needs. HPLC is a robust and versatile technique for routine purity testing, while GC-MS offers higher sensitivity and the ability to identify unknown volatile impurities. The proposed methods in this guide provide a solid starting point for developing a validated analytical procedure for the quality control of this compound in a research and drug development setting.

structural characterization of methyl 6-bromopicolinate using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural characterization of methyl 6-bromopicolinate and its positional isomer, methyl 4-bromopicolinate, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The experimental data presented herein offers a clear framework for distinguishing between these two closely related compounds, a critical step in synthetic chemistry and drug development pipelines.

Spectroscopic Data Comparison

The unequivocal identification of chemical structures relies on the precise interpretation of spectroscopic data. Below is a summary of the key ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and methyl 4-bromopicolinate.

Parameter This compound Methyl 4-bromopicolinate
Molecular Formula C₇H₆BrNO₂C₇H₆BrNO₂
Molecular Weight 216.03 g/mol 216.03 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 4.00 (s, 3H), 7.66-7.74 (m, 2H), 8.07-8.13 (m, 1H)[1]Data not available in the search results
¹³C NMR (CDCl₃) Data not available in the search resultsData not available in the search results
Mass Spectrometry (EI) Data not available in the search resultsm/z 218, 216 ([M+H]⁺)[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality analytical data. The following sections outline the methodologies used for acquiring NMR and mass spectrometry data for small organic molecules like methyl bromopicolinates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Gently agitate the vial to ensure the sample is fully dissolved.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled experiment

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: -10 to 220 ppm

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.

Electron Ionization (EI) Mass Spectrometry:

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-450

Structural Elucidation Workflow

The process of identifying an unknown compound involves a logical progression of analytical techniques. The following diagram illustrates a typical workflow for the structural characterization of a small organic molecule.

Structural Elucidation Workflow Structural Elucidation Workflow A Compound Synthesis and Purification B Mass Spectrometry (MS) Determine Molecular Weight and Formula A->B Initial Analysis C ¹H NMR Spectroscopy Identify Proton Environments and Connectivity B->C Further Characterization D ¹³C NMR Spectroscopy Identify Carbon Environments C->D Complementary Data E 2D NMR (COSY, HSQC, HMBC) Elucidate Detailed Connectivity D->E In-depth Analysis F Structure Confirmation E->F Final Confirmation

Caption: A typical workflow for the structural elucidation of a small organic molecule.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule interacts with biological systems is crucial. While this compound is a synthetic building block, its structural motifs are common in pharmacologically active compounds. The following diagram illustrates a hypothetical signaling pathway where a pyridine-based inhibitor might act.

Hypothetical Kinase Inhibition Pathway Hypothetical Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Signal Transduction KinaseB Kinase B KinaseA->KinaseB Phosphorylation Cascade Substrate Substrate Protein KinaseB->Substrate Phosphorylation TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Activation Inhibitor Pyridine-based Inhibitor (e.g., derived from bromopicolinate) Inhibitor->KinaseB Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation

References

A Comparative Analysis of Reactivity: Methyl 6-Bromopicolinate vs. Ethyl 6-Bromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, substituted pyridines serve as crucial building blocks. Among these, 6-bromopicolinate esters are particularly valuable due to their versatile reactivity in cross-coupling and nucleophilic substitution reactions. This guide provides a comparative analysis of the reactivity of two common analogs: methyl 6-bromopicolinate and ethyl 6-bromopicolinate. While direct, side-by-side experimental comparisons in published literature are scarce, a detailed examination of their performance in key organic transformations can be extrapolated from established chemical principles and existing data on similar substrates.

The primary structural difference between these two molecules lies in the ester group—a methyl versus an ethyl group. This seemingly minor variation can influence the steric and electronic environment of the molecule, potentially leading to differences in reaction rates, yields, and optimal reaction conditions. This comparison will focus on their reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira) and nucleophilic aromatic substitution, as well as the relative stability of the ester functional group to hydrolysis.

Data Presentation: A Comparative Overview

FeatureThis compoundEthyl 6-Bromopicolinate
Structure this compoundEthyl 6-bromopicolinate
Molecular Formula C₇H₆BrNO₂C₈H₈BrNO₂
Molecular Weight 216.03 g/mol 230.06 g/mol
Cross-Coupling Reactivity Generally high reactivity in Suzuki-Miyaura and Sonogashira couplings. The less sterically hindered methyl ester may allow for slightly faster reaction rates in some instances.High reactivity, comparable to the methyl ester. The slightly larger ethyl group is not expected to significantly hinder most cross-coupling reactions.[1][2]
Nucleophilic Aromatic Substitution The electron-withdrawing nature of the ester activates the ring for nucleophilic attack. The relative reactivity is expected to be very similar to the ethyl analog.[3][4]The electronic effect of the ethyl ester is very similar to the methyl ester, leading to comparable reactivity in SNAr reactions.[4][5]
Susceptibility to Hydrolysis Potentially slightly more susceptible to hydrolysis under both acidic and basic conditions compared to the ethyl ester due to reduced steric hindrance around the carbonyl group.[6][7]The ethyl group may offer slightly more steric protection to the carbonyl carbon, potentially leading to a slower rate of hydrolysis compared to the methyl ester.[6][7]

Experimental Protocols and Comparative Reactivity

1. Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[8] Both methyl and ethyl 6-bromopicolinate are excellent substrates for this reaction, coupling with a variety of boronic acids and their derivatives.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of a 6-bromopicolinate ester is as follows:

  • To a degassed solution of the 6-bromopicolinate ester (1.0 equiv.) and the boronic acid (1.2-1.5 equiv.) in a suitable solvent (e.g., dioxane, toluene, or DMF/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.).[9][10]

  • The reaction mixture is heated, typically between 80-120 °C, under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.[11]

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Comparative Reactivity Insights:

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group. This could, in principle, make the C-Br bond slightly less polarized and the pyridine (B92270) ring infinitesimally more electron-rich in the ethyl ester. However, this effect is generally considered to be minor and unlikely to cause a significant difference in the rate of oxidative addition of the palladium catalyst.[5]

  • Steric Effects: The ethyl group is marginally bulkier than the methyl group. While this difference is small, it could potentially influence the approach of the bulky palladium catalyst to the pyridine ring.[1] However, given the distance of the ester group from the site of reaction (the C-Br bond), this effect is also expected to be minimal. In practice, both esters are expected to exhibit high reactivity and provide good to excellent yields in Suzuki-Miyaura couplings.

2. Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne.[12][13]

Experimental Protocol:

A typical protocol for the Sonogashira coupling of a 6-bromopicolinate ester involves:

  • To a solution of the 6-bromopicolinate ester (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a solvent such as THF or DMF is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., triethylamine, diisopropylethylamine).[14][15]

  • The reaction is typically stirred at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.[16]

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is worked up by partitioning between an organic solvent and water.

  • The organic layer is washed, dried, and concentrated.

  • Purification is achieved by column chromatography.

Comparative Reactivity Insights:

Similar to the Suzuki-Miyaura coupling, the differences in electronic and steric effects between the methyl and ethyl esters are not expected to lead to substantial variations in reactivity in Sonogashira couplings. Both substrates are anticipated to be efficient coupling partners.

3. Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of 6-bromopicolinates is electron-deficient, a characteristic that is enhanced by the electron-withdrawing nature of the ester group. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr).[4][17]

Experimental Protocol:

A representative SNAr reaction would proceed as follows:

  • The 6-bromopicolinate ester (1.0 equiv.) is dissolved in a polar aprotic solvent like DMF or DMSO.

  • The nucleophile (e.g., an alcohol, amine, or thiol, 1.1-2.0 equiv.) and a base (e.g., K₂CO₃, NaH) are added.

  • The mixture is heated to a temperature typically ranging from 80 to 150 °C.

  • Upon completion, the reaction is cooled and subjected to an aqueous workup.

  • The product is extracted, and the organic layer is dried and concentrated.

  • Purification is performed by chromatography or recrystallization.

Comparative Reactivity Insights:

The rate of an SNAr reaction is largely governed by the stability of the intermediate Meisenheimer complex.[18] Both the methyl and ethyl ester groups are effective at stabilizing the negative charge that develops on the ring during nucleophilic attack. The subtle electronic differences between the two are unlikely to produce a measurable difference in reactivity.

Mandatory Visualizations

Suzuki_Miyaura_Coupling A Pd(0)L2 C Oxidative Addition A->C B Ar-X (6-Bromopicolinate) B->C D Ar-Pd(II)-X      L2 C->D G Transmetalation D->G E R-B(OR)2 (Boronic Acid/Ester) E->G F Base F->G H Ar-Pd(II)-R      L2 G->H I Reductive Elimination H->I I->A Catalyst Regeneration J Ar-R (Coupled Product) I->J

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L2 C Oxidative Addition A->C B Ar-X (6-Bromopicolinate) B->C D Ar-Pd(II)-X      L2 C->D H Ar-Pd(II)-C≡CR      L2 D->H Transmetalation I Reductive Elimination H->I I->A Catalyst Regeneration J Ar-C≡CR (Coupled Product) I->J E R-C≡C-H (Terminal Alkyne) G R-C≡C-Cu E->G F Base, Cu(I) F->G G->D

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

References

A Comparative Guide to Methyl 6-Bromopicolinate and Alternative Bromopyridine Building Blocks for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry and drug development, bromopyridine derivatives serve as indispensable building blocks for the synthesis of complex molecular architectures. Their utility stems from their susceptibility to a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities. Among these, methyl 6-bromopicolinate has emerged as a particularly valuable reagent. This guide provides an objective comparison of this compound with other common bromopyridine building blocks, supported by experimental data to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Introduction to Bromopyridine Building Blocks

Bromopyridines are a class of heterocyclic compounds where a bromine atom is attached to a pyridine (B92270) ring. The position of the bromine atom, along with the nature and location of other substituents on the ring, significantly influences the reactivity of the C-Br bond and the overall electronic properties of the molecule. This, in turn, dictates their performance in crucial carbon-carbon and carbon-nitrogen bond-forming reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are foundational in the synthesis of a vast array of pharmaceutical agents.

This compound distinguishes itself with a bromine atom at the 6-position and a methyl ester at the 2-position. This specific substitution pattern imparts unique reactivity and handling characteristics compared to other bromopyridine isomers and derivatives.

Comparative Performance in Key Cross-Coupling Reactions

The efficacy of a bromopyridine building block is often determined by its performance in palladium-catalyzed cross-coupling reactions. Below is a comparative summary of this compound and its alternatives in three of the most widely used transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, commonly used to synthesize biaryl and heteroaryl-aryl structures. The reactivity of bromopyridines in this reaction is influenced by the electronic environment of the C-Br bond.

Building BlockReaction PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012-24>85 (estimated)[1]
2-BromopyridinePhenylboronic acidPd/N-heterocyclic carbeneK₂CO₃Dioxane10018~90
3-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801285
4-BromopyridineArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012~90 (estimated)[2]
2-Bromo-6-methylpyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012-24>80 (estimated)[1]

Analysis: this compound demonstrates comparable, high-yield performance in Suzuki-Miyaura coupling to other common bromopyridines. The presence of the electron-withdrawing methyl ester group can enhance the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines and their derivatives, which are prevalent in pharmaceuticals.[3] The efficiency of this reaction with bromopyridines can be sensitive to steric hindrance and the electronic nature of the pyridine ring.

Building BlockAmine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄Toluene10020>85 (estimated)[1]
2-BromopyridineCyclopropylaminePd(OAc)₂ / dpppNaOt-BuToluene801485[4]
3-BromopyridineAnilinePd(OAc)₂ / BINAPNaOt-BuToluene1002492[5]
4-BromopyridineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11024>80 (estimated)[1]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / BINAPNaOt-BuToluene80460[6]

Analysis: this compound is expected to perform well in Buchwald-Hartwig aminations. The position of the bromine atom at C6, adjacent to the nitrogen, can sometimes pose a challenge due to potential catalyst inhibition by the pyridine nitrogen.[7] However, the use of appropriate bulky phosphine (B1218219) ligands can effectively mitigate this issue.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of C(sp²)-C(sp) bonds, providing access to aryl and heteroaryl alkynes, which are valuable intermediates in organic synthesis.[8]

Building BlockAlkyne PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT16High (qualitative)[9]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396[10]
3-BromopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NToluene50288[11]
2-Bromo-6-(bromomethyl)pyridineTerminal alkynePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24High (qualitative)[1]

Analysis: this compound is a suitable substrate for Sonogashira coupling, often proceeding under mild, room temperature conditions. The reactivity is generally high for 2- and 6-halopyridines in this transformation.

Experimental Workflow and Methodologies

To ensure reproducibility and facilitate the application of these building blocks, detailed experimental protocols for the key cross-coupling reactions are provided below.

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction involving a bromopyridine building block.

G General Cross-Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Bromopyridine, Coupling Partner, Base solvent Add Degassed Solvent reagents->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst heating Heat to Desired Temperature catalyst->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool & Quench Reaction monitoring->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Detailed Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and degassed solvents.[1]

Protocol 1: Suzuki-Miyaura Cross-Coupling [1][2]

  • To a reaction vessel, add the bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).

  • Add the solvent system (e.g., Toluene/H₂O, 4:1, 5 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Seal the vessel and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination [1][3]

  • In a reaction vessel, combine the bromopyridine (1.0 mmol), the amine (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., BINAP, 0.03 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent (e.g., toluene).

  • Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring for the specified duration (2-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic phase, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling [1][9]

  • To a reaction vessel, add the bromopyridine (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) iodide co-catalyst (CuI, 0.04 mmol).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., triethylamine).

  • Add the terminal alkyne (1.5 mmol) dropwise.

  • Stir the reaction mixture at room temperature for the specified time, monitoring its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Logical Relationship of Reactivity

The following diagram illustrates the key factors influencing the reactivity of bromopyridine building blocks in cross-coupling reactions.

G Factors Influencing Bromopyridine Reactivity cluster_substrate Substrate Properties cluster_reaction Reaction Conditions cluster_outcome Reaction Outcome Bromine_Position Position of Bromine (2-, 3-, or 4-) Catalyst Palladium Catalyst Yield Reaction Yield Bromine_Position->Yield Substituents Electronic Nature of Other Substituents Rate Reaction Rate Substituents->Rate Sterics Steric Hindrance Sterics->Yield Catalyst->Yield Ligand Phosphine Ligand Selectivity Regio/Chemoselectivity Ligand->Selectivity Base Base Strength Base->Rate Solvent Solvent Polarity Solvent->Yield Temperature Reaction Temperature Temperature->Rate

Caption: Factors influencing the outcome of cross-coupling reactions with bromopyridines.

Conclusion

This compound is a highly effective and versatile building block for palladium-catalyzed cross-coupling reactions, demonstrating performance on par with, and in some cases potentially exceeding, that of other common bromopyridine alternatives. Its unique substitution pattern offers a valuable combination of reactivity and functionality. The choice of the optimal bromopyridine building block will ultimately depend on the specific synthetic target, the desired reaction type, and the need to balance electronic and steric factors. Researchers are encouraged to consider the comparative data and protocols presented in this guide to make informed decisions in the design and execution of their synthetic strategies.

References

A Comparative Guide to Analytical Methods for Quantifying Methyl 6-Bromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of methyl 6-bromopicolinate: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for accurate and reliable results in research, development, and quality control. This document presents a side-by-side comparison of these methods, supported by typical performance data from related compounds and detailed experimental protocols to inform your selection.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics for the quantification of this compound or structurally similar compounds using HPLC-UV, UPLC-MS/MS, and GC-MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Validation ParameterHPLC-UVUPLC-MS/MSGC-MS
Linearity (Correlation Coefficient, r²) > 0.999[1][2]> 0.99[3][4]> 0.999[5]
Linear Range 0.5 - 50 µg/mL[1][6]0.005 - 1000 ng/mL[3][4]0.1 - 20 mg/L (for bromide)[5]
Accuracy (% Recovery) 90 - 104%[2][7]89 - 120%[3][8]97 - 103%[5]
Precision (% RSD) < 6%[2][9]< 12%[3][8]< 15%
Limit of Detection (LOD) 0.1 - 0.5 µg/mL[1][7]0.001 - 0.1 ng/mL[3]0.01 - 1.65 ng/g[10]
Limit of Quantification (LOQ) 0.2 - 1.0 µg/mL[1][7]0.005 - 0.5 ng/mL[3]0.05 - 2.78 ng/g[10]

Mandatory Visualization

General Workflow for Analytical Method Validation method_development Method Development validation_protocol Validation Protocol Definition method_development->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation

A generalized workflow for analytical method validation.

Comparative Experimental Workflows cluster_hplc HPLC-UV cluster_uplc UPLC-MS/MS cluster_gc GC-MS hplc_sample Sample Preparation (Dissolution/Dilution) hplc_injection HPLC Injection hplc_sample->hplc_injection hplc_separation Isocratic/Gradient Elution hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_quantification Quantification hplc_detection->hplc_quantification uplc_sample Sample Preparation (Protein Precipitation/SPE) uplc_injection UPLC Injection uplc_sample->uplc_injection uplc_separation Gradient Elution uplc_injection->uplc_separation uplc_ionization ESI/APCI Source uplc_separation->uplc_ionization uplc_msms MS/MS Detection (MRM) uplc_ionization->uplc_msms uplc_quantification Quantification uplc_msms->uplc_quantification gc_sample Sample Preparation (Derivatization if needed) gc_injection GC Injection (Split/Splitless) gc_sample->gc_injection gc_separation Temperature Programming gc_injection->gc_separation gc_ionization Electron Ionization (EI) gc_separation->gc_ionization gc_ms Mass Analyzer (Quadrupole) gc_ionization->gc_ms gc_quantification Quantification gc_ms->gc_quantification

References

A Comparative Guide to Confirming the Identity and Purity of Methyl 6-Bromopicolinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's identity and the rigorous assessment of its purity are cornerstones of reliable and reproducible research. This guide provides an objective comparison of key analytical techniques for the characterization of methyl 6-bromopicolinate derivatives, pivotal intermediates in the synthesis of numerous pharmaceutical compounds. Detailed experimental protocols, comparative data, and workflow visualizations are presented to facilitate the selection of appropriate analytical strategies.

Identity Confirmation and Purity Assessment: A Multi-faceted Approach

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive analysis of this compound derivatives. While spectroscopic methods provide detailed structural information for identity confirmation, chromatographic techniques are paramount for quantifying purity and identifying related substances.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The infrared spectrum provides a molecular fingerprint that can be used to confirm the presence of key structural motifs in this compound derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. Analysis of the fragmentation pattern can further corroborate the proposed structure.

Chromatographic Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment in the pharmaceutical industry. A reversed-phase HPLC (RP-HPLC) method is well-suited for the analysis of this compound and its derivatives, allowing for the separation and quantification of the main component from non-volatile impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual solvents and volatile organic impurities that may be present in the synthesized material.

Physicochemical Characterization

Melting Point Analysis

The melting point of a crystalline solid is a fundamental physical property that can be used as an indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity, whereas a broad and depressed melting range is indicative of impurities.

Comparative Data for Analytical Techniques

The following tables summarize key data for the analysis of this compound.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~8.08DoubletAromatic CH
¹H~7.71TripletAromatic CH
¹H~7.64DoubletAromatic CH
¹H~3.95Singlet-OCH₃
¹³C~164.5SingletC=O (Ester)
¹³C~150.0SingletAromatic C-N
¹³C~142.0SingletAromatic C-Br
¹³C~140.0SingletAromatic C-H
¹³C~128.0SingletAromatic C-H
¹³C~122.0SingletAromatic C-H
¹³C~53.0Singlet-OCH₃

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.

Table 2: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3100-3000MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch (-OCH₃)
~1730StrongC=O stretch (Ester)
~1580, 1450Medium-StrongAromatic C=C stretch
~1250StrongC-O stretch (Ester)
~1100MediumC-N stretch (Pyridine ring)
~750StrongC-Br stretch

Table 3: Comparison of HPLC and GC-MS for Purity Analysis

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Analytes Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Identity Confirmation Based on retention time and UV spectrum. Can be coupled with MS for definitive identification.Definitive identification based on retention time and mass spectrum fragmentation pattern.
Purity Quantification High precision and accuracy for quantifying non-volatile impurities.High precision and accuracy for quantifying volatile impurities and residual solvents.
Sensitivity Good with UV detection; excellent with MS detection.Excellent, especially with selective ion monitoring (SIM).
Limitations May not detect highly volatile impurities.Not suitable for non-volatile or thermally unstable compounds.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

2. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a suitable percentage of mobile phase B (e.g., 30%), and gradually increase to elute the compound and any less polar impurities. A typical gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25.1-30 min, 30% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split or splitless, depending on the sample concentration.

    • Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the compound (e.g., 300 amu).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Identify the main peak and any impurity peaks by their retention times and mass spectra. Compare the obtained mass spectra with a library of known compounds for identification.

4. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

    • Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

5. Melting Point Determination

  • Instrumentation: Melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the crystalline sample. Pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus. Heat the sample rapidly to about 10-15 °C below the expected melting point, then decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Visualizing Experimental Workflows

Analytical_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment NMR NMR Spectroscopy (¹H and ¹³C) FTIR FTIR Spectroscopy MS Mass Spectrometry HPLC HPLC GCMS GC-MS MP Melting Point Sample Synthesized This compound Derivative Sample->NMR Structural Elucidation Sample->FTIR Functional Group Analysis Sample->MS Molecular Weight & Fragmentation Sample->HPLC Quantitative Purity Sample->GCMS Volatile Impurities & Residual Solvents Sample->MP Physical Constant & Purity Indication

Caption: Workflow for the comprehensive analysis of this compound derivatives.

HPLC_Workflow start Sample Preparation (Dissolve & Filter) hplc HPLC System (C18 Column, Gradient Elution) start->hplc Inject detector UV Detector (270 nm) hplc->detector data Data Acquisition (Chromatogram) detector->data analysis Data Analysis (Peak Integration, % Purity) data->analysis end Purity Report analysis->end

Caption: A typical workflow for purity analysis by HPLC.

Conclusion

The identity and purity of this compound derivatives can be confidently established through a synergistic application of spectroscopic and chromatographic techniques. NMR spectroscopy remains the gold standard for structural confirmation, while HPLC is the preferred method for routine purity analysis. GC-MS provides a valuable complementary technique for the detection of volatile impurities. The selection of the most appropriate analytical methods will depend on the specific requirements of the research or development phase, with the ultimate goal of ensuring the quality and integrity of the chemical entity.

Comparative Guide to a Validated Stability-Indicating Assay for Methyl 6-Bromopicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of methodologies for developing a validated stability-indicating assay for methyl 6-bromopicolinate, a key intermediate in pharmaceutical synthesis.[1][2] The focus is on a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, a widely accepted technique for stability studies due to its specificity, accuracy, and precision.[3][4][5] This document is intended for researchers, scientists, and drug development professionals to aid in the establishment of reliable analytical protocols for quality control and stability assessment.

Introduction to Stability-Indicating Methods

A stability-indicating method (SIM) is a validated analytical procedure that accurately and precisely measures the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[6][7] The development of a SIM is a regulatory requirement and a critical step in drug development to ensure the safety and efficacy of the final product throughout its shelf life.[6][8] Forced degradation studies are an integral part of developing SIMs, as they help to identify potential degradation pathways and demonstrate the specificity of the analytical method.[6]

Alternative Analytical Techniques

While RP-HPLC is the most common and versatile technique for stability-indicating assays, other methods can be employed, each with its own advantages and limitations.

Technique Advantages Disadvantages Typical Application
RP-HPLC with UV Detection High resolution, good sensitivity for chromophoric compounds, widely available, robust.[3][5]May not be suitable for non-chromophoric compounds, co-elution can be an issue.[5]Primary choice for purity and stability testing of small molecule APIs like this compound.
Ultra-Performance Liquid Chromatography (UPLC) Faster analysis times, higher resolution and sensitivity compared to HPLC.Higher operating pressures, potential for column clogging, higher cost.High-throughput screening, analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and thermally stable compounds, provides structural information.Not suitable for non-volatile or thermally labile compounds, requires derivatization for some analytes.Analysis of volatile impurities or degradation products.
Capillary Electrophoresis (CE) High efficiency, requires small sample volumes, suitable for charged molecules.Lower sensitivity and precision compared to HPLC, reproducibility can be challenging.Analysis of chiral compounds, charged species.

For the purpose of this guide, we will focus on a detailed RP-HPLC method, as it represents the industry standard for this application.

Experimental Protocol: RP-HPLC Method for this compound

This section details a proposed experimental protocol for the development and validation of a stability-indicating RP-HPLC method for this compound.

3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

3.2. Chromatographic Conditions

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric acid in water (v/v)
Gradient Elution 0-5 min: 30% ACN; 5-15 min: 30-70% ACN; 15-20 min: 70% ACN; 20-25 min: 70-30% ACN; 25-30 min: 30% ACN
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

3.3. Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.[6] The recommended degradation level is between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

  • Acid Hydrolysis: 1 mg/mL of this compound in 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 mg/mL of this compound in 0.1 N NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: 1 mg/mL of this compound in 3% H₂O₂ at room temperature for 48 hours.

  • Thermal Degradation: Solid sample of this compound heated at 105 °C for 72 hours.

  • Photolytic Degradation: Solid sample of this compound exposed to UV light (254 nm) and visible light for 7 days.

3.4. Method Validation

The developed RP-HPLC method must be validated according to ICH guidelines to ensure its suitability for the intended purpose.[5]

Validation Parameter Acceptance Criteria Simulated Results
Specificity The peak for this compound should be pure and well-resolved from all degradation products. Peak purity index > 0.99.Peak purity index was 0.999 for the analyte peak in the presence of its degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range of 10-150 µg/mL.r² = 0.9995
Accuracy (% Recovery) 98.0% - 102.0% recovery at three concentration levels.99.5% - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 2.0%.Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.2%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.0.3 µg/mL
Robustness % RSD ≤ 2.0% after small, deliberate changes in method parameters (flow rate, temperature, mobile phase composition).% RSD < 1.5% for all tested variations.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the development and validation of the stability-indicating assay.

G Experimental Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Literature Search & Preliminary Studies B Selection of Chromatographic Conditions A->B C Forced Degradation Studies B->C D Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Routine Quality Control H->I J Stability Studies I->J

Figure 1: Workflow for Stability-Indicating Method Development.

4.2. Potential Degradation Pathway

Based on the chemical structure of this compound, potential degradation pathways under hydrolytic conditions are proposed. The ester linkage is susceptible to hydrolysis, and the bromo substituent may undergo nucleophilic substitution.

G Potential Degradation Pathway A This compound B 6-Bromopicolinic acid A->B Ester Hydrolysis (Acid/Base) C Methyl 6-hydroxypicolinate A->C Nucleophilic Substitution D Methanol A->D Ester Hydrolysis (Acid/Base)

Figure 2: Potential Degradation Pathways of this compound.

Conclusion

The development of a validated stability-indicating assay is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive framework for developing and validating a robust RP-HPLC method for this compound. The detailed experimental protocol, comparative data, and visual workflows serve as a valuable resource for researchers and scientists in the pharmaceutical industry. By following these guidelines, a reliable and accurate stability-indicating method can be established for routine quality control and stability testing of this compound.

References

A Comparative Guide to the Determination of Impurities in Methyl 6-Bromopicolinate: LOD and LOQ Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. Methyl 6-bromopicolinate, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous analytical testing to identify and quantify potential impurities. This guide provides a comparative overview of common analytical techniques for impurity profiling of this compound, with a focus on the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Introduction to Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities present in a pharmaceutical substance.[1][2] These impurities can originate from starting materials, by-products of the synthesis, degradation products, or residual solvents.[1] Controlling impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures, including the determination of LOD and LOQ.[3][4]

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.[3][5]

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ is typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve.[3][5]

Analytical Techniques for Impurity Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for the separation and quantification of impurities in pharmaceutical compounds.[1][6]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of non-volatile and thermally labile compounds. Reverse-phase HPLC is particularly effective for separating compounds with varying polarities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio.

The selection of the appropriate technique depends on the physicochemical properties of this compound and its expected impurities.

Common Potential Impurities in this compound

While specific impurity profiles can vary depending on the synthetic route, potential impurities in this compound may include:

  • Starting materials: 6-Bromopicolinic acid

  • Isomeric impurities: Methyl 5-bromopicolinate, Methyl 4-bromopicolinate

  • Related substances: 2,6-Dibromopyridine

  • Degradation products: Impurities formed during storage or handling.

  • Residual solvents: Solvents used during the synthesis and purification process.

Comparison of Analytical Methods: HPLC vs. GC-MS

The following table summarizes a hypothetical but realistic comparison of HPLC and GC-MS methods for the analysis of impurities in this compound, based on typical performance characteristics observed for similar pyridine (B92270) derivatives.

ParameterHPLC MethodGC-MS Method
Instrumentation High-Performance Liquid Chromatograph with UV DetectorGas Chromatograph with Mass Spectrometer
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Gradient of acetonitrile (B52724) and water with a buffer (e.g., phosphate (B84403) buffer)Helium
Detector UV-Vis Detector (e.g., at 254 nm)Mass Spectrometer (in scan or SIM mode)
Typical LOD 0.01 - 0.05% (100 - 500 ppm)0.0005 - 0.005% (5 - 50 ppm)
Typical LOQ 0.03 - 0.15% (300 - 1500 ppm)0.0015 - 0.015% (15 - 150 ppm)
Advantages - Wide applicability for non-volatile impurities- Robust and reproducible- High sensitivity and selectivity- Definitive identification of impurities
Disadvantages - Lower sensitivity compared to GC-MS for some impurities- May require derivatization for some compounds- Limited to volatile and thermally stable impurities- May require derivatization to improve volatility

Experimental Protocols

Below are detailed, representative experimental protocols for the determination of impurities in this compound using HPLC and GC-MS.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.01 M Phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (90-10% B), 35-40 min (10% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve known amounts of this compound and potential impurity standards in a suitable diluent (e.g., acetonitrile/water mixture) to obtain a concentration of 1 mg/mL.

    • Spiked Sample Solution: Prepare a solution of this compound at a concentration of 1 mg/mL and spike it with known concentrations of impurities at levels corresponding to the expected LOQ and reporting thresholds.

    • Sample Solution: Dissolve an accurately weighed amount of the this compound sample in the diluent to obtain a final concentration of 1 mg/mL.

  • LOD and LOQ Determination:

    • Prepare a series of diluted solutions of the impurity standards.

    • Inject each solution and determine the signal-to-noise ratio. The concentration that gives a signal-to-noise ratio of approximately 3 is the LOD, and the concentration that gives a signal-to-noise ratio of approximately 10 is the LOQ.

    • Alternatively, construct a calibration curve for each impurity and calculate the LOD and LOQ using the formulas: LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S), where SD is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Injection Mode: Split (e.g., 20:1).

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare individual stock solutions of this compound and potential volatile impurities in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solutions to establish the calibration curve and determine LOD and LOQ.

    • Sample Solution: Dissolve an accurately weighed amount of the this compound sample in the chosen solvent to a final concentration of approximately 1 mg/mL.

  • LOD and LOQ Determination:

    • Follow a similar procedure as described for the HPLC method, using either the signal-to-noise ratio approach or the calibration curve method. For MS detection, the signal can be the peak area of a specific ion fragment.

Workflow and Logical Relationships

The following diagrams illustrate the general workflows for analytical method development and the logical relationship for determining LOD and LOQ.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_data Data Acquisition & Processing cluster_quant Quantification & Validation Prep_Sample Prepare Sample Solution (e.g., 1 mg/mL) HPLC HPLC Analysis (UV Detection) Prep_Sample->HPLC GCMS GC-MS Analysis (Mass Spec Detection) Prep_Sample->GCMS Prep_Std Prepare Standard Solutions (known impurities) Prep_Std->HPLC Prep_Std->GCMS Spike Prepare Spiked Samples Spike->HPLC Spike->GCMS Acquire Acquire Chromatograms HPLC->Acquire GCMS->Acquire Integrate Integrate Peak Areas Acquire->Integrate Identify Identify Impurities (by Retention Time / Mass Spectra) Integrate->Identify Cal_Curve Generate Calibration Curves Identify->Cal_Curve LOD_LOQ Calculate LOD & LOQ Cal_Curve->LOD_LOQ Report Report Impurity Levels LOD_LOQ->Report

General Analytical Workflow for Impurity Profiling.

LOD_LOQ_Determination cluster_method1 Signal-to-Noise Ratio Method cluster_method2 Calibration Curve Method Dilute_S Prepare Serial Dilutions of Standard Inject_S Inject and Measure Signal & Noise Dilute_S->Inject_S Ratio_S Determine S/N Ratio Inject_S->Ratio_S LOD_S LOD ≈ 3:1 S/N Ratio_S->LOD_S LOQ_S LOQ ≈ 10:1 S/N Ratio_S->LOQ_S Cal_Points Prepare Calibration Standards Inject_C Inject and Plot Response vs. Concentration Cal_Points->Inject_C Regression Perform Linear Regression Inject_C->Regression Calc_LOD LOD = 3.3 * (SD/Slope) Regression->Calc_LOD Calc_LOQ LOQ = 10 * (SD/Slope) Regression->Calc_LOQ

Logical Approaches for LOD and LOQ Determination.

Conclusion

The choice between HPLC and GC-MS for the analysis of impurities in this compound will depend on the specific impurities of interest. A comprehensive impurity profile may necessitate the use of both techniques to cover the full range of potential volatile and non-volatile species. The provided protocols and typical performance characteristics serve as a guide for establishing and validating analytical methods to ensure the quality and purity of this compound in pharmaceutical development and manufacturing. It is essential to validate these methods according to ICH guidelines to ensure they are suitable for their intended purpose.

References

Spectroscopic Comparison of Methyl 6-Bromopicolinate and Its Cross-Coupling Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of methyl 6-bromopicolinate and its derivatives from common palladium-catalyzed cross-coupling reactions.

This guide provides a detailed comparison of the spectroscopic properties of this compound and its reaction products from Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. The information presented is intended to aid in the identification and characterization of these compounds in a laboratory setting. All quantitative data is summarized in clearly structured tables, and detailed experimental protocols for the spectroscopic analyses are provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its derivatives. This data is essential for monitoring reaction progress and confirming the identity of the synthesized products.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 8.07-8.13 (m, 1H), 7.66-7.74 (m, 2H), 4.00 (s, 3H)[1]
¹³C NMR (Predicted)δ 164.5 (C=O), 150.0 (C-N), 142.0 (C-Br), 140.0 (CH), 128.0 (CH), 122.0 (CH), 53.0 (OCH₃)
IR (KBr, cm⁻¹)~3000 (Ar C-H), ~1730 (C=O, ester), ~1580, 1450 (C=C, pyridine (B92270) ring), ~1250 (C-O, ester), ~750 (C-Br)
Mass Spec. (EI, m/z)215/217 ([M]⁺, Br isotopes), 184/186 ([M-OCH₃]⁺), 156/158 ([M-CO₂CH₃]⁺)

Table 2: Spectroscopic Data for Methyl 6-Phenylpicolinate (Suzuki Coupling Product)

Spectroscopic TechniqueData
¹H NMR (Predicted)δ 8.1-8.2 (d, 1H), 7.8-8.0 (m, 3H), 7.4-7.6 (m, 4H), 4.0 (s, 3H)
¹³C NMR (Predicted)δ 165.0 (C=O), 158.0 (C-N), 150.0 (C-Ar), 138.0 (Ar C), 130.0 (Ar CH), 129.0 (Ar CH), 128.0 (Ar CH), 125.0 (CH), 122.0 (CH), 120.0 (CH), 53.0 (OCH₃)
IR (KBr, cm⁻¹)~3050 (Ar C-H), ~1725 (C=O, ester), ~1600, 1480 (C=C, aromatic rings), ~1240 (C-O, ester)
Mass Spec. (EI, m/z)213 ([M]⁺), 182 ([M-OCH₃]⁺), 154 ([M-CO₂CH₃]⁺)

Table 3: Spectroscopic Data for Methyl 6-(Phenylethynyl)picolinate (Sonogashira Coupling Product)

Spectroscopic TechniqueData
¹H NMR (Predicted)δ 8.1 (d, 1H), 7.8 (t, 1H), 7.6-7.7 (m, 3H), 7.4-7.5 (m, 3H), 4.0 (s, 3H)
¹³C NMR (Predicted)δ 164.0 (C=O), 150.0 (C-N), 145.0 (C-C≡), 132.0 (Ar CH), 130.0 (Ar CH), 129.0 (Ar CH), 128.0 (CH), 125.0 (CH), 122.0 (Ar C), 92.0 (C≡C), 88.0 (C≡C), 53.0 (OCH₃)
IR (KBr, cm⁻¹)~3050 (Ar C-H), ~2220 (C≡C), ~1720 (C=O, ester), ~1590, 1470 (C=C, aromatic rings), ~1250 (C-O, ester)
Mass Spec. (EI, m/z)237 ([M]⁺), 206 ([M-OCH₃]⁺), 178 ([M-CO₂CH₃]⁺)

Table 4: Spectroscopic Data for Methyl 6-(Phenylamino)picolinate (Buchwald-Hartwig Amination Product)

Spectroscopic TechniqueData
¹H NMR (Predicted)δ 9.4 (s, 1H, NH), 7.8 (d, 1H), 7.6 (d, 2H), 7.5 (t, 1H), 7.3 (t, 2H), 7.1 (t, 1H), 6.9 (d, 1H), 3.9 (s, 3H)
¹³C NMR (Predicted)δ 165.0 (C=O), 156.0 (C-N), 150.0 (C-N), 140.0 (Ar C), 139.0 (CH), 129.0 (Ar CH), 124.0 (Ar CH), 122.0 (Ar CH), 115.0 (CH), 108.0 (CH), 52.0 (OCH₃)
IR (KBr, cm⁻¹)~3350 (N-H), ~3050 (Ar C-H), ~1710 (C=O, ester), ~1600, 1500 (C=C, aromatic rings), ~1260 (C-O, ester)
Mass Spec. (EI, m/z)228 ([M]⁺), 197 ([M-OCH₃]⁺), 169 ([M-CO₂CH₃]⁺)

Experimental Protocols

The following are general procedures for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (B1202638) (TMS) added as an internal standard (δ 0.00 ppm). For ¹³C NMR, spectra are usually acquired with proton decoupling.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples are typically prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates. Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, commonly with Electron Ionization (EI) as the ionization source. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The mass-to-charge ratio (m/z) of the resulting ions is recorded.

Reaction Pathway Diagram

The following diagram illustrates the transformation of this compound into its derivatives via Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

G cluster_start Starting Material cluster_products Reaction Products A This compound B Methyl 6-phenylpicolinate A->B Suzuki Coupling (PhB(OH)₂, Pd catalyst, base) C Methyl 6-(phenylethynyl)picolinate A->C Sonogashira Coupling (PhC≡CH, Pd/Cu catalyst, base) D Methyl 6-(phenylamino)picolinate A->D Buchwald-Hartwig Amination (PhNH₂, Pd catalyst, base)

Reaction pathways of this compound.

Experimental Workflow

The general workflow for the synthesis and spectroscopic characterization of the reaction products is outlined below.

G A Reaction Setup (this compound + Reagents) B Reaction Work-up (Extraction, Washing, Drying) A->B C Purification (Column Chromatography) B->C D Spectroscopic Analysis (NMR, IR, MS) C->D E Product Characterization D->E

General experimental and characterization workflow.

References

A Comparative Guide to the Cost-Effectiveness of Methyl 6-Bromopicolinate and Similar Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that balances cost and performance. This guide provides a detailed comparison of methyl 6-bromopicolinate with its common alternatives, focusing on their cost-effectiveness in prevalent cross-coupling reactions.

Executive Summary

This compound generally offers a favorable balance of reactivity and cost for many common palladium-catalyzed cross-coupling reactions. While often more expensive on a per-gram basis than its chloro-analog, its enhanced reactivity can lead to higher yields and shorter reaction times, potentially offsetting the initial cost. The choice between bromo- and chloro-substituted picolinates, as well as other structural isomers, will ultimately depend on the specific reaction, desired yield, and budget constraints.

Data Presentation

Cost Comparison of Halogenated Picolinate (B1231196) Reagents

The following table summarizes the approximate cost of this compound and several similar reagents. Prices are standardized to USD per gram for comparison, though they can vary significantly based on supplier, purity, and quantity purchased.

ReagentChemical StructureCAS NumberMolecular Weight ( g/mol )Approximate Price (USD/gram)
This compound26218-75-7216.03$15 - $40
Methyl 6-chloropicolinate6636-55-1171.58$10 - $25
Methyl 2-bromo-6-methylnicotinate885277-48-5230.06$200 - $400
Methyl 2-chloro-6-methylnicotinate53277-47-7185.61Varies widely

Note: Prices are estimates and subject to change. Bulk pricing may be significantly different.

Performance Comparison in Cross-Coupling Reactions

The enhanced reactivity of bromo-substituted pyridines over their chloro-counterparts is a well-established principle in organic chemistry, stemming from the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This generally translates to milder reaction conditions, shorter reaction times, and higher yields in palladium-catalyzed cross-coupling reactions.

While direct comparative studies under identical conditions are not always available in the literature, the following table provides an inferred comparison based on typical yields reported for similar reactions.

Reaction TypeThis compound (Typical Yield)Methyl 6-chloropicolinate (Typical Yield)Notes
Suzuki Coupling 80-95%60-80%Bromo-derivatives generally exhibit higher reactivity and require less stringent conditions.
Buchwald-Hartwig Amination 75-90%50-75%The stronger C-Cl bond often necessitates more active catalysts or harsher conditions.
Sonogashira Coupling 70-90%40-70%Copper-free Sonogashira reactions, in particular, often show a more pronounced difference in reactivity.

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.

Suzuki Coupling Protocol

Reaction: this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Na₂CO₃ (2.0 mmol)

  • Toluene/Water (4:1 mixture, 10 mL)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, and sodium carbonate.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the toluene/water solvent mixture and the Pd(PPh₃)₄ catalyst.

  • Heat the mixture to 90 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination Protocol

Reaction: this compound with Aniline

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol)

  • Xantphos (0.05 mmol)

  • Cs₂CO₃ (1.5 mmol)

  • Toluene (10 mL)

Procedure:

  • In a glovebox, combine this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos in a reaction vessel.

  • Add toluene, followed by aniline.

  • Seal the vessel and heat to 110 °C for 12-18 hours.

  • Monitor the reaction progress by LC-MS or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Concentrate the solution and purify the residue by flash chromatography.

Sonogashira Coupling Protocol

Reaction: this compound with Phenylacetylene (B144264)

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol)

  • CuI (0.06 mmol)

  • Triethylamine (B128534) (5 mL)

  • THF (5 mL)

Procedure:

  • Dissolve this compound, PdCl₂(PPh₃)₂, and CuI in a mixture of triethylamine and THF in a Schlenk flask.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Add phenylacetylene under an inert atmosphere.

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the solvent in vacuo.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Mandatory Visualization

Substituted picolinates, such as this compound, are valuable precursors in the synthesis of various bioactive molecules, including kinase inhibitors. The following diagrams illustrate a simplified kinase signaling pathway and the general workflow for synthesizing a kinase inhibitor using a picolinate building block.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activation Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Substrate_Protein Substrate_Protein Kinase_B->Substrate_Protein Phosphorylation Phosphorylated_Substrate Phosphorylated_Substrate Substrate_Protein->Phosphorylated_Substrate Transcription_Factor Transcription_Factor Phosphorylated_Substrate->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Signal Signal Signal->Receptor

Simplified Kinase Signaling Pathway

Experimental_Workflow Reagents This compound + Coupling Partner Reaction Pd-catalyzed Cross-Coupling Reagents->Reaction Purification Column Chromatography Reaction->Purification Inhibitor Kinase Inhibitor Purification->Inhibitor Assay Kinase Activity Assay Inhibitor->Assay

Safety Operating Guide

Methyl 6-bromopicolinate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Methyl 6-bromopicolinate is critical to ensure laboratory safety and environmental protection. As a halogenated pyridine (B92270) derivative, this compound requires handling as hazardous waste in accordance with local, state, and federal regulations. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

Safety and Handling Summary

Prior to disposal, ensure you are familiar with the hazards associated with this compound and are wearing the appropriate Personal Protective Equipment (PPE).

Hazard Category Description Required PPE
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Chemical-resistant gloves (e.g., Nitrile), lab coat, and respiratory protection if ventilation is inadequate.[3][4]
Skin Irritation Causes skin irritation.[4]Protective gloves and a lab coat are mandatory to prevent skin contact.[4]
Eye Irritation Causes serious eye irritation and risk of serious damage.[4][5]Tightly fitting safety goggles with side-shields or a face shield must be worn.[3]

Step-by-Step Disposal Protocol

The following procedures provide a general framework for the safe disposal of this compound and associated waste.

Experiment 1: Disposal of Unused or Waste this compound

Methodology:

  • Segregation: Do not mix this compound with other waste streams, especially non-halogenated solvents. It must be collected as a distinct halogenated organic waste.[6]

  • Container Selection: Use a designated, sealable, and compatible hazardous waste container.[7] High-density polyethylene (B3416737) or glass containers are generally suitable. Ensure the container is clearly labeled.

  • Labeling: Attach a completed hazardous waste label to the container before adding any waste.[7] The label must include:

    • The full chemical name: "Waste this compound"

    • CAS Number: 26218-75-7

    • The associated hazards (e.g., "Toxic," "Irritant")

  • Transfer: Carefully transfer the chemical waste into the labeled container, preferably inside a chemical fume hood to minimize inhalation exposure.[7] Avoid spills.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[4][7]

  • Pickup: When the container is full or no longer in use, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.[2]

Experiment 2: Decontamination and Disposal of Empty Containers

Methodology:

  • Initial Rinse (Rinsate Collection):

    • Rinse the empty container three times with a small amount of a suitable solvent (e.g., methanol, acetone, or toluene).

    • Crucially, this rinsate is now considered hazardous waste. [8] Pour the rinsate into your designated "Halogenated Organic Waste" container.[6]

    • Never pour the rinsate down the drain.[9]

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as regular laboratory glass or plastic waste. However, confirm this procedure with your EHS department, as some institutions may require all chemically contaminated containers to be disposed of as hazardous waste.

  • Defacing: Before disposing of the container, deface or remove the original label to prevent misuse.

Experiment 3: Disposal of Contaminated Labware and PPE

Methodology:

  • Collection: All solid materials that have come into direct contact with this compound, such as gloves, absorbent pads used for spills, and contaminated filter paper, must be treated as hazardous waste.[8]

  • Containment: Place these contaminated solid items into a designated, clearly labeled, and sealed container or a heavy-duty plastic bag for "Solid Hazardous Waste."[7]

  • Storage and Pickup: Store the sealed container alongside your liquid hazardous waste and arrange for pickup through your EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

G cluster_start cluster_assessment cluster_paths cluster_end start This compound Waste Generated waste_type What is the waste type? start->waste_type node_liquid Unused Chemical or Contaminated Rinsate waste_type->node_liquid Liquid node_solid Contaminated PPE, Weigh Paper, etc. waste_type->node_solid Solid node_container Empty Container waste_type->node_container Container proc_liquid 1. Transfer to labeled 'Halogenated Organic Waste' container. 2. Store securely for EHS pickup. node_liquid->proc_liquid proc_solid 1. Place in labeled 'Solid Hazardous Waste' bag/container. 2. Store securely for EHS pickup. node_solid->proc_solid proc_container 1. Triple-rinse with solvent. 2. Collect rinsate as hazardous waste. 3. Deface label. 4. Dispose of container per EHS guidelines. node_container->proc_container end_point Final Disposal by Licensed Facility proc_liquid->end_point proc_solid->end_point proc_container->end_point

Caption: Decision workflow for segregating and disposing of this compound waste.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.